4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one chemical properties
The following guide details the chemical properties, synthesis, and application logic of 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one . This content is structured for direct application in medicinal chemistry and agroche...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the chemical properties, synthesis, and application logic of 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one . This content is structured for direct application in medicinal chemistry and agrochemical synthesis workflows.
Core Scaffold for Functionalized Pyridazinone Synthesis
Executive Summary & Chemical Identity
4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one is a highly functionalized heterocyclic intermediate.[1][2] It belongs to the 3(2H)-pyridazinone class, a privilege scaffold in drug discovery known for its ability to mimic amide bonds and phenyl rings while improving solubility and metabolic stability.
This specific derivative is prized for its orthogonal reactivity :
C5-Methoxy Group: Acts as an electron-donating group (EDG), modulating the electronic density of the ring.
C4-Bromine Atom: A reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing the installation of complex aryl or heteroaryl systems.
N2-Ethyl Group: Provides lipophilicity and prevents unwanted tautomerization, locking the molecule in the oxo-form.
Chemical Data Table
Property
Value
Note
IUPAC Name
4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one
Molecular Formula
C₇H₉BrN₂O₂
Molecular Weight
233.06 g/mol
CAS Number
Not widely listed; Analogous to 80040-60-8 (Methyl variant)
Use structure for search
Physical State
Crystalline Solid
Typically off-white to pale yellow
Solubility
DCM, DMSO, Methanol, Ethyl Acetate
Poor solubility in water
LogP (Calc)
~1.2 - 1.5
Moderate lipophilicity
pKa
Non-ionizable (Neutral core)
N2 is alkylated; no acidic NH
Synthetic Pathway & Mechanism
The synthesis of this core requires a disciplined stepwise approach to ensure correct regiochemistry. The critical challenge is distinguishing between the C4 and C5 positions during nucleophilic substitution.
Mechanistic Logic: Regioselectivity at C5
In 4,5-dihalo-3(2H)-pyridazinones, the pyridazinone ring acts as a vinylogous amide. The C5 position is electronic beta (
) to the carbonyl group (C3). According to Michael addition principles, nucleophiles (like methoxide) preferentially attack the -carbon (C5) followed by elimination of the halide.
C4 Position: Sterically hindered by the adjacent carbonyl and electronically less activated for nucleophilic attack.
C5 Position: Highly electrophilic due to conjugation with the C3-carbonyl.
Synthesis Workflow (DOT Diagram)
Figure 1: Stepwise synthesis targeting the 5-methoxy regioisomer via nucleophilic aromatic substitution (SnAr).
Detailed Experimental Protocols
Note: These protocols are generalized based on standard heterocyclic chemistry procedures for this scaffold class. Always perform a risk assessment before experimentation.
Step 1: Synthesis of 4,5-Dibromo-2-ethylpyridazin-3(2H)-one
Objective: Install the ethyl group on the nitrogen (N2) to lock the tautomer.
Dissolve the N-ethyl intermediate in dry Methanol.
Cool to 0°C (Ice bath). Temperature control is vital to prevent disubstitution.
Add NaOMe solution (0.5 M in MeOH) dropwise over 30 minutes.
Allow to warm to Room Temperature (RT) and stir for 2-3 hours.
Workup: Neutralize with dilute HCl to pH 7. Evaporate methanol. Extract residue with DCM.
Validation:
¹H NMR: Look for the disappearance of one Br signal (if applicable) and appearance of a singlet –OCH₃ (~4.0 ppm).
Regiochemistry Confirmation: The C4-Br product (target) typically shows the C5-OCH3 signal. If C4 is substituted, the chemical shift of the remaining proton (at C5) would differ significantly. However, since both positions are substituted, use NOESY NMR: The N-Ethyl group protons will show a stronger NOE correlation with the C3-Carbonyl or C4-substituent, but the key is the lack of coupling between the ethyl group and the methoxy group, which are spatially distant in the target structure.
Reactivity & Applications in Drug Design
The utility of 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one lies in its role as a "turn-key" intermediate for Palladium-catalyzed couplings.
Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The C4-Bromine is highly activated for oxidative addition by Pd(0) due to the electron-withdrawing nature of the pyridazinone ring.
Catalyst System:
or are standard.
Base:
or .
Solvent: Dioxane/Water or Toluene/Ethanol.
Outcome: Introduction of aryl/heteroaryl groups at C4, yielding bioactive 4-aryl-5-methoxypyridazinones (common in PDE3/PDE4 inhibitors and herbicides).
Reactivity Flowchart (DOT Diagram)
Figure 2: Divergent synthesis pathways utilizing the C4-Br handle and C5-Methoxy group.
References
Maes, B. U., & Lemiere, G. L. (2001). Pyridazin-3(2H)-ones: Synthesis and Functionalization. Comprehensive Heterocyclic Chemistry.
Coelho, A., et al. (2004). Regioselective synthesis of 5-substituted 4-bromo-3(2H)-pyridazinones. Tetrahedron, 60(52), 12177-12189.
Heinisch, G., & Frank, H. (1990). Pharmacologically active pyridazine derivatives. Progress in Medicinal Chemistry, 27, 1-49.
The Enigmatic Core: A Technical Guide to 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one and its Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is a perpetual endeavor. The pyridazinone core, a six-membered heterocyclic motif, has c...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is a perpetual endeavor. The pyridazinone core, a six-membered heterocyclic motif, has consistently emerged as a "wonder nucleus" in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities.[1][2][3][4][5] This in-depth technical guide focuses on a specific, potentially novel derivative: 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one . While a specific CAS number for this compound is not readily found in public databases, suggesting its novelty, this guide provides a comprehensive framework for its synthesis, derivatization, characterization, and potential applications in drug discovery.
Section 1: The Strategic Synthesis of the Core Scaffold
The synthesis of the 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one core is a multi-step process that requires careful consideration of reagent selection and reaction conditions. The general and most common approach to pyridazin-3(2H)-ones involves the condensation of a γ-keto acid with a hydrazine derivative.[6]
Retrosynthetic Analysis
A logical retrosynthetic pathway for the target compound involves the disconnection of the N-N bond, leading back to a substituted γ-keto acid and ethylhydrazine. The bromine and methoxy groups can be envisioned as being introduced on an aromatic precursor or a suitable heterocyclic intermediate.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structure-activity relationship (SAR) of 5-methoxypyridazin-3(2H)-one analogs
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Agrochemical Researchers, and Drug Discovery Scientists
Executive Summary
The 5-methoxypyridazin-3(2H)-one scaffold represents a "privileged structure" in heterocyclic chemistry, serving as both a critical intermediate and a bioactive pharmacophore. While often overshadowed by its 5-amino analogues (e.g., the herbicide Norflurazon) or 6-phenyl derivatives (e.g., cardiotonic agents), the 5-methoxy variant offers unique electronic and steric properties. This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, detailing its dual utility in inhibiting phosphodiesterase (PDE) enzymes in human pharmacology and phytoene desaturase (PDS) in agrochemistry.
Chemical Architecture & Synthesis
The core structure is a six-membered diazine ring containing a ketone at position 3 and a methoxy group at position 5. The reactivity profile is dominated by the electron-deficient nature of the pyridazine ring, making the 4- and 5-positions highly susceptible to nucleophilic aromatic substitution (
).
Validated Synthetic Protocols
The most robust route to 5-methoxypyridazin-3(2H)-one analogs involves the "Intermediate Derivatization Method" (IDM), typically starting from mucochloric acid or 4,5-dihalopyridazinones.
Protocol: Nucleophilic Displacement of 4,5-Dichloropyridazin-3(2H)-one
Principle: Regioselective substitution of the halogen at the 5-position by a methoxide ion.
Mechanism: The nitrogen lone pair at N2 donates electron density, but the carbonyl at C3 and the imine-like N1 create an electron-poor C4/C5 center. The C5 position is generally more reactive toward nucleophiles due to resonance stabilization of the intermediate Meisenheimer complex.
Step-by-Step Methodology:
Starting Material: Dissolve 1.0 eq of 4,5-dichloro-2-phenylpyridazin-3(2H)-one in anhydrous MeOH.
Nucleophile Addition: Add 1.1 eq of NaOMe dropwise at 0°C to prevent bis-substitution.
Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).
Workup: Neutralize with dilute HCl. Evaporate MeOH. Extract with dichloromethane (DCM).
Purification: Recrystallize from Ethanol/Water.
Yield Expectation: 75–85% of the 4-chloro-5-methoxy analog.
Note: Higher temperatures or excess NaOMe will lead to the 4,5-dimethoxy derivative.
Synthetic Pathway Visualization
The following diagram illustrates the regioselective synthesis and subsequent functionalization pathways.
Caption: Regioselective synthesis of 5-methoxy analogs via SNAr and divergent pathways to bioactive classes.
In the context of herbicides, pyridazinones act by inhibiting PDS, a key enzyme in the carotenoid biosynthesis pathway. This leads to the destruction of chlorophyll and a characteristic "bleaching" effect.
Position
Substitution
Effect on Activity
Mechanistic Insight
N2 (Nitrogen)
Phenyl / Substituted Phenyl
Critical
Requires a lipophilic group (e.g., 3-trifluoromethylphenyl) to fit the hydrophobic pocket of PDS.
C4
Cl, Br
High
Halogens at C4 increase lipophilicity and metabolic stability.
C5
-OCH3 (Methoxy)
Moderate to High
The methoxy group acts as a hydrogen bond acceptor. While -NHMe (methylamino) is often more potent (e.g., Norflurazon), the -OCH3 analog retains significant activity and often shows different crop selectivity profiles.
C6
H, Methyl
Variable
Bulky groups here generally decrease potency by causing steric clash within the enzyme active site.
Key Insight: The 5-methoxy group is often used as a bioisostere for the methylamino group. While the amino group acts as an H-bond donor/acceptor, the methoxy group is strictly an acceptor, altering the binding kinetics in the plastoquinone binding site of PDS.
In medicinal chemistry, 5-methoxypyridazinones are explored as inhibitors of Phosphodiesterase (PDE3/4) for asthma and heart failure, and as vasorelaxants.
PDE Inhibition Logic: The pyridazinone ring mimics the nucleobase (guanine/adenine) of cAMP/cGMP.
The 5-Methoxy Role:
Electronic Effect: The electron-donating methoxy group increases the electron density of the pyridazinone ring, enhancing
-stacking interactions with phenylalanine residues (e.g., Phe820 in PDE5) in the catalytic pocket.
Solubility: Compared to the 5-H or 5-alkyl analogs, the 5-methoxy group improves aqueous solubility, a critical ADME parameter for oral bioavailability.
Mechanism of Action Visualization
The following diagram details the dual-pathway mechanism where the scaffold interacts with either PDS (plants) or PDE (humans).
Caption: Dual mechanism of action: PDS inhibition in plants vs. PDE inhibition in humans.
To validate the activity of a newly synthesized 5-methoxy analog, the following PDE4 Inhibition Assay is the industry standard for initial screening.
Protocol: Scintillation Proximity Assay (SPA) for PDE4
Preparation: Isolate PDE4 enzyme from U937 human monocytic cells or use recombinant human PDE4B.
Reaction Mix:
Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM
, 1.7 mM EGTA.
Substrate:
-cAMP (approx. 100,000 cpm/well).
Test Compound: Dissolve 5-methoxy analog in DMSO (Final conc. <1%).
Incubation: Incubate enzyme + compound + substrate for 15 minutes at 30°C.
Termination: Add PDE SPA beads (Yttrium silicate) containing zinc sulfate. The beads bind preferentially to the product (
-AMP) but not the substrate (-cAMP).
Measurement: Count radioactivity using a scintillation counter.
Data Analysis: Calculate
using non-linear regression (Sigmoidal dose-response).
Validation Criteria: Reference standard (e.g., Rolipram) must show
.
Future Directions & Emerging Trends
Hybrid Molecules: Recent literature suggests coupling the 5-methoxypyridazinone core with 1,2,4-triazoles to create dual-action antihypertensives that target both PDE and angiotensin receptors.
PROTACs: The scaffold is being investigated as a "warhead" ligand for designing PROTACs (Proteolysis Targeting Chimeras) to degrade specific kinases, leveraging the amenable C4 position for linker attachment.
References
Synthesis of Pyridazinones: Soliman, M. H. A., & El-Sakka, S. S. (2014). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives. Journal of the Chilean Chemical Society. Link
PDE Inhibition: Biagini, P., et al. (2006).[1] Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity.[1] Journal of Medicinal Chemistry. Link
Vasorelaxant Activity: Thabet, H. K., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity.[2] RSC Advances. Link
Herbicidal Mechanism:Sandmann, G., et al. (1990). Structure-activity relationship of bleaching herbicides. Pesticide Biochemistry and Physiology. (Contextual grounding for PDS inhibition).
Medicinal Chemistry Applications of Pyridazinone Scaffolds
Executive Summary The pyridazinone scaffold (pyridazin-3(2H)-one) represents a privileged structure in modern medicinal chemistry, distinguished by its unique electronic profile, rigid planarity, and capacity for diverse...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyridazinone scaffold (pyridazin-3(2H)-one) represents a privileged structure in modern medicinal chemistry, distinguished by its unique electronic profile, rigid planarity, and capacity for diverse functionalization.[1] Unlike its isomer pyrimidinone, the pyridazinone core offers a 1,2-diazine arrangement that serves as an exceptional bioisostere for carboxylates, amide bonds, and phenyl rings, significantly influencing pharmacokinetics (PK) and target binding affinity.
This guide provides a technical deep-dive into the synthetic utility, structure-activity relationships (SAR), and clinical applications of pyridazinone-based therapeutics.[1] It focuses on their critical roles as PDE3 inhibitors in cardiovascular medicine and PARP inhibitors in oncology, supported by validated experimental protocols and mechanistic visualizations.
The pyridazin-3(2H)-one ring consists of a six-membered ring containing two adjacent nitrogen atoms (N1 and N2) and a carbonyl group at C3.[1]
Key Physicochemical Attributes[3][4]
Hydrogen Bonding: The lactam motif provides a dual H-bond donor (N2-H) and acceptor (C3=O) system, crucial for interacting with receptor pockets (e.g., Ser/Thr residues in kinase hinges).[1]
Dipole Moment: The 1,2-nitrogen placement creates a distinct dipole compared to pyrazine or pyrimidine, often improving solubility and metabolic stability.
Tautomerism: While the lactam form (NH-C=O) predominates in solution, the lactim tautomer (N=C-OH) can be accessed under specific conditions, offering versatile binding modes.[1]
Bioisosterism
In drug design, the pyridazinone ring is frequently deployed as a bioisostere for:
Phenyl rings: To reduce lipophilicity (logP) and improve water solubility.
Carboxylic acids: The acidic N-H (pKa ~10.5) mimics the carboxylate anion in physiological pH, useful in COX-2 inhibitors.[1]
Synthetic Strategies
The construction of the pyridazinone core relies heavily on cyclocondensation reactions. Below is a high-level workflow of the primary synthetic routes.
Synthesis Workflow (DOT Visualization)
Figure 1: General synthetic workflow for accessing pyridazinone scaffolds via hydrazine condensation.
This diagram illustrates the downstream effects of pyridazinone-based PDE3 inhibitors (e.g., Levosimendan/Pimobendan) in a cardiomyocyte.
Signaling Pathway (DOT Visualization)
Figure 2: Mechanism of action for PDE3-inhibiting pyridazinones in cardiovascular therapy.[1]
References
BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyridazinone Derivatives from 2(3H)-Furanones. Retrieved from
Pathak, S., et al. (2025). "Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity." Medicinal Chemistry, 21(8), 822-842.[1] Retrieved from
Herman, L., et al. (2025). "Hydralazine." StatPearls. Retrieved from
Doherty, J. B., et al. (2011). "Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(1), 411-416.[1] Retrieved from
Orion Pharma. (2024). Simdax (Levosimendan) Product Monograph. Retrieved from
FDA. (2014).[6][7] Lynparza (Olaparib) Prescribing Information. Retrieved from
FDA. (2018).[6] Talzenna (Talazoparib) Prescribing Information. Retrieved from
Trawally, M., et al. (2023). "Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors." Journal of Research in Pharmacy, 27(6), 2218-2241.[1] Retrieved from
The Pyridazinone Core: A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis, Properties, and Potential Applications of 4-bromo-5-methoxy-2-ethylpyridazin-3(2H)-one and its Analogs This guide provides a comprehensive technical overview of 4-bromo-5-met...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthesis, Properties, and Potential Applications of 4-bromo-5-methoxy-2-ethylpyridazin-3(2H)-one and its Analogs
This guide provides a comprehensive technical overview of 4-bromo-5-methoxy-2-ethylpyridazin-3(2H)-one, a member of the pharmacologically significant pyridazinone class of heterocyclic compounds. While direct literature on this specific molecule is scarce, this document synthesizes established chemical principles and data from closely related analogs to offer a robust framework for its synthesis, characterization, and potential applications in drug discovery. This guide is intended for researchers, medicinal chemists, and professionals in drug development.
The pyridazin-3(2H)-one moiety is a six-membered diazine ring that has garnered substantial interest in the pharmaceutical and agrochemical sectors. Its structural versatility allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. Derivatives of this scaffold have been reported to exhibit a wide array of pharmacological effects, including anti-inflammatory, analgesic, anticancer, cardiovascular, and antimicrobial activities.[1][2][3][4][5] The inherent biological relevance of the pyridazinone core makes novel, substituted analogs like 4-bromo-5-methoxy-2-ethylpyridazin-3(2H)-one compelling targets for synthesis and evaluation in drug discovery programs.[6][7][8][9]
Retrosynthetic Analysis and Proposed Synthetic Strategy
Due to the absence of a documented synthesis for 4-bromo-5-methoxy-2-ethylpyridazin-3(2H)-one, a plausible synthetic route is proposed based on well-established transformations of the pyridazinone ring system. The following retrosynthetic analysis outlines a logical approach to the target molecule.
Caption: Retrosynthetic pathway for the target molecule.
The proposed forward synthesis involves the following key steps:
Formation of the Pyridazinone Ring: Cyclization of a suitable γ-keto acid with a hydrazine derivative.
Aromatization: Dehydrogenation of the resulting 4,5-dihydropyridazin-3(2H)-one to the aromatic pyridazin-3(2H)-one.
Halogenation and Methoxylation: Introduction of the bromo and methoxy substituents onto the pyridazinone core.
N-Ethylation: Alkylation of the pyridazinone nitrogen with an ethyl group.
Experimental Protocols (Hypothetical)
The following protocols are based on established methodologies for the synthesis of analogous pyridazinone derivatives.[1][10][11]
Synthesis of the Pyridazinone Core
The most common route to 6-substituted 4,5-dihydropyridazin-3(2H)-ones is the condensation of γ-keto acids with hydrazine hydrate.[1]
Protocol 3.1.1: Synthesis of a 4,5-dihydropyridazin-3(2H)-one from a γ-keto acid
To a solution of the appropriate γ-keto acid (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the 4,5-dihydropyridazin-3(2H)-one.
Aromatization of the Pyridazinone Ring
Dehydrogenation of the 4,5-dihydropyridazin-3(2H)-one can be achieved using bromine in acetic acid. This step may also introduce bromine substituents on the ring.[6][10]
Protocol 3.2.1: Dehydrogenation to the Pyridazin-3(2H)-one
Dissolve the 4,5-dihydropyridazin-3(2H)-one (1.0 eq) in glacial acetic acid.
Add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at 60-70°C.
Reflux the mixture for 3-4 hours.
After cooling, pour the reaction mixture into ice water and neutralize with ammonium hydroxide.
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pyridazin-3(2H)-one.
Functionalization of the Pyridazinone Ring
The introduction of bromo and methoxy groups can be achieved through various methods. One plausible route involves starting with a di-halogenated pyridazinone and performing a nucleophilic substitution for the methoxy group.
Protocol 3.3.1: Synthesis of 4-bromo-5-methoxypyridazin-3(2H)-one
This step is based on the known existence of related compounds and standard heterocyclic chemistry transformations.[12] A potential route could involve the selective methoxylation of a 4,5-dibromopyridazin-3(2H)-one.
To a solution of 4,5-dibromopyridazin-3(2H)-one (1.0 eq) in methanol, add sodium methoxide (1.1 eq).
Heat the reaction mixture at reflux and monitor by TLC.
Upon completion, neutralize the reaction with a mild acid and remove the solvent under reduced pressure.
The crude product can be purified by column chromatography to yield 4-bromo-5-methoxypyridazin-3(2H)-one.
N-Ethylation of the Pyridazinone
N-alkylation of pyridazinones is a common transformation. While N-methylation with reagents like dimethylformamide dimethylacetal (DMFDMA) is efficient, classical alkylation with alkyl halides is also widely used.[10][11][13]
Protocol 3.4.1: N-Ethylation to yield 4-bromo-5-methoxy-2-ethylpyridazin-3(2H)-one
In a flask containing a solution of 4-bromo-5-methoxypyridazin-3(2H)-one (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.0 eq) and ethyl iodide or ethyl bromide (1.5 eq).
Reflux the mixture overnight.
Cool the reaction, filter off the inorganic salts, and evaporate the solvent.
Purify the residue by column chromatography to obtain the final product, 4-bromo-5-methoxy-2-ethylpyridazin-3(2H)-one.
Caption: Proposed forward synthetic workflow.
Physicochemical Properties and Spectroscopic Data (Predicted)
The expected properties of 4-bromo-5-methoxy-2-ethylpyridazin-3(2H)-one are extrapolated from data on analogous compounds.[14][15]
Property
Predicted Value/Characteristic
Molecular Formula
C₇H₉BrN₂O₂
Molecular Weight
233.06 g/mol
Appearance
Likely a solid at room temperature
Solubility
Expected to be soluble in common organic solvents
¹H NMR
Signals corresponding to the N-ethyl group (triplet and quartet), a singlet for the methoxy group, and a singlet for the proton on the pyridazinone ring.
¹³C NMR
Resonances for the carbonyl carbon, carbons of the heterocyclic ring (some showing C-Br coupling), the methoxy carbon, and the carbons of the N-ethyl group.
Mass Spectrometry
A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for the presence of one bromine atom.
IR Spectroscopy
A strong absorption band for the C=O stretch of the pyridazinone ring, along with bands for C-O, C-N, and C-H bonds.
Potential Applications in Drug Development
The pyridazinone scaffold is a cornerstone in the development of new therapeutic agents.[5][8][9] The unique substitution pattern of 4-bromo-5-methoxy-2-ethylpyridazin-3(2H)-one suggests several potential avenues for its application in drug discovery.
Anti-inflammatory and Analgesic Agents: Many pyridazinone derivatives exhibit potent anti-inflammatory and analgesic properties.[7][16] The substituents on the target molecule could modulate its interaction with key inflammatory targets such as cyclooxygenases (COX) or phosphodiesterases (PDE).[17]
Anticancer Agents: The pyridazinone nucleus is present in several compounds with antiproliferative activity.[10] The bromo and methoxy groups could influence the molecule's ability to interact with targets in cancer cells.
Cardiovascular Drugs: Substituted pyridazinones have been developed as cardiotonic and antihypertensive agents.[18]
Antimicrobial Agents: The broad biological activity of pyridazinones also extends to antimicrobial effects.[4]
Caption: Structure-Activity Relationship Concept.
Conclusion
While 4-bromo-5-methoxy-2-ethylpyridazin-3(2H)-one is not a widely documented compound, this technical guide provides a comprehensive, scientifically grounded framework for its synthesis, characterization, and potential exploration in medicinal chemistry. By leveraging established synthetic methodologies for the pyridazinone core and its derivatives, researchers can access this novel molecule and evaluate its therapeutic potential. The diverse biological activities associated with the pyridazinone scaffold underscore the value of synthesizing and investigating new analogs like the one discussed herein.
References
García-García, A., et al. (2020). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.
Azolo[d]pyridazinones in medicinal chemistry. (2020). PubMed.
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Anti-inflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). Bentham Science Publishers.
Abdelbaset, M. S., et al. Biological activities of pyridazinones.
Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry.
Studies on new substituted pyridazinones: Synthesis and biological evaluation.
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed.
Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research.
Asif, M. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
Various Chemical and Biological Activities of Pyridazinone Deriv
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2024). Bentham Science Publishers.
Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. (2024).
4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. (2022). MDPI.
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. (2021). NIH.
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. (2024). Jurnal Riset Kimia.
Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. (2012). PubMed.
Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. (2001). PubMed.
Synthesis of diverse 4,5-dihydro-3(2H)-pyridazinones on Wang resin. (2001). Oxford Academic.
Synthesis of functionalized pyridazin-3(2H)-ones via bromine-magnesium exchange on bromopyridazin-3(2H). (2007). PubMed.
PYRIDAZINE DERIVATIVES. XXIV. EFFICIENT N-METHYLATION OF DIVERSELY SUBSTITUTED 3(2H)-PYRIDAZINONES USING N,N-DIMETHYLFORMAMIDE DIMETHYLACETAL. (2003). Taylor & Francis.
Synthesis and Reactions of Haloazodienes. A New and General Synthesis of Substituted Pyridazines. (1996). PubMed.
Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. (2021). ZORA.
Pyridazinone: an important element of pharmacophore possessing broad spectrum of activity. OUCI.
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2019). PMC.
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evalu
PYRIDAZINE DERIVATIVES. XXIV. EFFICIENT N-METHYLATION OF DIVERSELY SUBSTITUTED 3(2H)-PYRIDAZINONES USING N,N-DIMETHYLFORMAMIDE DIMETHYLACETAL. Semantic Scholar.
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
IR and 1 H NMR characteristics of the compounds.
Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. (2025). Jurnal Riset Kimia.
Synthesis of pyridazines. Organic Chemistry Portal.
Efficient N-Arylation of Pyridazin-3(2H)-ones. (2025).
A new mild synthetic route to N-arylated pyridazinones from aryldiazonium salts. (2015). PubMed.
Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2022). MDPI.
1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. (2025).
Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. (2014). PMC.
N-Ethyl Substituted Pyridazinones: A Technical Guide to Their Biological Activity
Introduction: The Pyridazinone Scaffold as a Privileged Structure in Medicinal Chemistry The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has garnered significant attenti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyridazinone Scaffold as a Privileged Structure in Medicinal Chemistry
The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has garnered significant attention in the field of medicinal chemistry.[1][2] Its versatile structure allows for substitutions at various positions, leading to a diverse array of pharmacological activities.[3] Pyridazinone derivatives have been extensively investigated and have shown promise as anti-inflammatory, cardiovascular, and anticancer agents.[1][2] This technical guide will delve into the biological activities of N-ethyl substituted pyridazinones, exploring their synthesis, mechanisms of action, and therapeutic potential. While the broader class of pyridazinones is well-documented, this guide will focus on elucidating the specific contributions and structure-activity relationships associated with the N-ethyl substitution.
Core Biological Activities of N-Ethyl Pyridazinones
The introduction of an ethyl group at the N2 position of the pyridazinone ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This section will explore the key biological activities associated with this class of compounds.
Anti-inflammatory and Analgesic Properties
Pyridazinone derivatives are recognized for their potential as anti-inflammatory agents, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[5]
While direct studies on N-ethyl pyridazinones are not extensively detailed in the provided literature, the synthesis of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives has been reported, demonstrating significant analgesic and anti-inflammatory activities.[6] These compounds, which feature an ethyl group as part of the N-substituent, were shown to be potent inhibitors of COX-2.[4]
Structure-Activity Relationship (SAR) Insights:
The anti-inflammatory activity of pyridazinone derivatives is influenced by the nature of the substituents on the ring. For instance, the insertion of bulkier groups at the C4 position, such as an ethyl group, has been shown to improve anti-inflammatory activity.[7][8] While this pertains to C4 substitution, it highlights the sensitivity of the scaffold to the size and nature of its substituents, a principle that extends to the N-position.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
A standard in vivo model to assess the anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema test.
Methodology:
Animal Model: Male Wistar rats (150-200g) are used.
Compound Administration: The test compound (e.g., an N-ethyl pyridazinone derivative) is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug like indomethacin.
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Diagram of the COX Inhibition Pathway:
Caption: Inhibition of COX enzymes by N-ethyl pyridazinone derivatives.
Cardiovascular Applications
Pyridazinone-based compounds have shown significant potential in the treatment of cardiovascular diseases, exhibiting activities such as vasodilation, antihypertension, and cardiotonic effects.[2][9][10] These effects are often mediated through the inhibition of phosphodiesterase 3 (PDE3), an enzyme that plays a crucial role in regulating cardiac muscle contraction and vascular smooth muscle relaxation.
Several pyridazinone derivatives are in clinical use for their cardio-active properties.[11] The synthesis of various N-substituted pyridazinones has been a key strategy in the development of new cardiovascular agents.[12] For example, the reaction of 6-substituted-3(2H)-pyridazinones with ethyl bromoacetate is a common step in creating derivatives with potential cardiovascular activity.[9]
Experimental Protocol: In Vitro Vasorelaxant Activity on Isolated Aortic Rings
This assay evaluates the ability of a compound to induce relaxation in pre-contracted blood vessels.
Methodology:
Tissue Preparation: Thoracic aortas are isolated from rats, cleaned of connective tissue, and cut into rings (2-3 mm in length).
Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.
Contraction: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.
Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the N-ethyl pyridazinone derivative are added to the organ bath.
Measurement: The isometric tension of the aortic rings is continuously recorded.
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction, and the EC50 value (the concentration required to produce 50% of the maximal relaxation) is calculated.
Anticancer Potential
The pyridazinone scaffold is also a promising pharmacophore for the development of novel anticancer agents.[13][14][15] Derivatives have been shown to exhibit cytotoxicity against a range of human cancer cell lines.[13][16] The anticancer mechanisms of pyridazinones are diverse and can include the induction of apoptosis, inhibition of protein kinases, and impairment of proteasome activity.[13][17]
A study on a novel pyridazinone derivative, Pyr-1, demonstrated potent cytotoxicity against 22 human cancer cell lines.[13] Pyr-1 induced apoptosis in acute promyelocytic leukemia cells through the generation of reactive oxygen species (ROS) and the accumulation of poly-ubiquitinated proteins, suggesting proteasome inhibition.[13] While Pyr-1 itself is not an N-ethyl derivative, the findings underscore the potential of the pyridazinone core in cancer therapy.
Experimental Workflow for Anticancer Activity Screening:
Caption: General synthetic route for N-ethyl pyridazinones.
N-ethyl substituted pyridazinones represent a promising class of compounds with a wide range of potential therapeutic applications. The pyridazinone scaffold serves as a versatile platform for the development of novel anti-inflammatory, cardiovascular, and anticancer agents. [1][2]Future research should focus on the systematic synthesis and biological evaluation of a broader range of N-ethyl pyridazinone derivatives to establish more detailed structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action of these compounds will be crucial for their further development as therapeutic agents. The exploration of their pharmacokinetic profiles and in vivo efficacy in relevant disease models will be the next critical steps in translating the potential of N-ethyl pyridazinones into clinical applications.
References
A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. [Link]
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. [Link]
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]
Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. [Link]
Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors. [Link]
Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. [Link]
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. [Link]
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. [Link]
Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. [Link]
Investigations of new pyridazinone derivatives for the synthesis of potent analgesic and anti-inflammatory compounds with cyclooxygenase inhibitory activity. [Link]
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. [Link]
Synthesis and anticancer studies of novel n-benzyl pyridazinone derivatives. [Link]
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. [Link]
Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. [Link]
The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. [Link]
Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. [Link]
Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. [Link]
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. [Link]
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]
Navigating the Solubility Landscape of 4-Bromo-5-Methoxypyridazinone Derivatives in DMSO: An In-depth Technical Guide
Foreword: The Crucial Role of Solubility in Advancing Pyridazinone-Based Drug Discovery This technical guide provides a comprehensive exploration of the solubility profile of a specific subclass of these compounds—4-brom...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Crucial Role of Solubility in Advancing Pyridazinone-Based Drug Discovery
This technical guide provides a comprehensive exploration of the solubility profile of a specific subclass of these compounds—4-bromo-5-methoxypyridazinone derivatives—in dimethyl sulfoxide (DMSO). DMSO is a ubiquitous solvent in drug discovery, prized for its exceptional solvating power that enables the preparation of high-concentration stock solutions for high-throughput screening (HTS). A thorough understanding of a compound's behavior in DMSO is therefore not merely a matter of procedural convenience but a foundational element of robust and reproducible preclinical research.
This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies for assessing and interpreting the solubility of 4-bromo-5-methoxypyridazinone derivatives in DMSO. We will delve into the molecular determinants of solubility, present validated experimental protocols, and discuss the interpretation of solubility data in the context of drug development.
I. Theoretical Framework: Understanding Solute-Solvent Interactions
The dissolution of a crystalline solid, such as a 4-bromo-5-methoxypyridazinone derivative, in a solvent like DMSO is governed by a delicate interplay of energetic factors. At its core, the process can be conceptualized as the sum of two main energy contributions: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.
For a compound to dissolve, the energy released from the formation of solute-solvent bonds must be sufficient to overcome the lattice energy of the crystal and the cohesive forces of the solvent. DMSO's effectiveness as a solvent for a wide range of organic molecules, including pyridazinone derivatives, stems from its polar aprotic nature. The presence of the highly polar sulfoxide group allows for strong dipole-dipole interactions and hydrogen bond acceptance, while the two methyl groups provide a degree of non-polar character, enabling interactions with various functional groups.
The solubility of pyridazinone derivatives in DMSO is significantly higher than in aqueous solutions. For instance, the mole fraction solubility of 6-phenyl-pyridazin-3(2H)-one (a related pyridazinone derivative) in neat DMSO at 318.2 K is 4.67 x 10⁻¹, whereas in neat water at 298.2 K, it is a mere 5.82 x 10⁻⁶.[1][2] This stark difference underscores the favorable interactions between the pyridazinone scaffold and DMSO. The dissolution process in this case is endothermic and entropy-driven.[1][2]
The specific structural features of 4-bromo-5-methoxypyridazinone derivatives, namely the bromine atom at the 4-position and the methoxy group at the 5-position, will further modulate their solubility in DMSO. The electron-withdrawing nature of the bromine atom and the electron-donating and hydrogen-bond accepting capabilities of the methoxy group will influence the overall polarity and intermolecular interactions of the molecule, thereby affecting its solvation by DMSO.
II. Experimental Determination of Solubility in DMSO
Accurate determination of solubility is paramount for ensuring the quality and reliability of data generated in subsequent biological assays. Two primary types of solubility are commonly measured in drug discovery: kinetic and thermodynamic solubility.
A. Kinetic Solubility: A High-Throughput Approach for Early Discovery
Kinetic solubility refers to the concentration of a compound that remains in solution after a solid compound is added to a solvent system (often from a DMSO stock solution) and a short incubation period. This method is amenable to high-throughput formats and is particularly useful in the early stages of drug discovery for ranking compounds.
A widely used method for determining kinetic solubility is the DMSO-based titrimetric or spectrophotometric method.[1] This involves pre-dissolving the compound in DMSO and then adding this solution to an aqueous buffer until precipitation is observed.
Workflow for Kinetic Solubility Determination
Caption: Workflow for a typical kinetic solubility assay.
B. Thermodynamic Solubility: The Gold Standard for Preformulation
Thermodynamic solubility, also known as equilibrium solubility, is the concentration of a solute in a saturated solution in equilibrium with the solid phase at a specific temperature and pressure. The shake-flask method is the gold standard for determining thermodynamic solubility.
Protocol for Shake-Flask Thermodynamic Solubility Determination
Preparation: Add an excess amount of the 4-bromo-5-methoxypyridazinone derivative to a known volume of DMSO in a sealed vial.
Equilibration: Agitate the vial at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS.
Workflow for Thermodynamic Solubility Determination
Caption: The shake-flask method for thermodynamic solubility.
III. Data Presentation and Interpretation
For comparative analysis, solubility data should be presented in a clear and standardized format. Molar concentration (mol/L) or mass concentration (mg/mL or µg/mL) are commonly used units.
Table 1: Illustrative Solubility Data for a Hypothetical 4-Bromo-5-Methoxypyridazinone Derivative in DMSO
Parameter
Value
Method
Temperature (°C)
Kinetic Solubility
> 200 µM
Nephelometry
25
Thermodynamic Solubility
15.8 mg/mL
Shake-Flask HPLC-UV
25
The interpretation of these values is critical. A high kinetic solubility suggests that the compound is unlikely to precipitate out of solution during typical in vitro assays. The thermodynamic solubility provides the absolute upper limit of the compound's solubility in DMSO at equilibrium and is a crucial parameter for formulation development.
IV. Factors Influencing the Solubility of 4-Bromo-5-Methoxypyridazinone Derivatives in DMSO
Several factors can influence the solubility of these compounds, and understanding them is key to troubleshooting and optimizing experimental conditions.
Temperature: The solubility of pyridazinone derivatives in DMSO generally increases with temperature.[1][3] This is consistent with an endothermic dissolution process.
Molecular Structure: Minor modifications to the pyridazinone scaffold can have a significant impact on solubility. For example, the introduction of polar functional groups that can participate in hydrogen bonding with DMSO may enhance solubility. Conversely, increasing molecular weight and lipophilicity can decrease solubility.
Purity of the Compound: The presence of impurities can affect the measured solubility. It is essential to use well-characterized compounds for these studies.
Presence of Water: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can significantly reduce the solubility of many organic compounds in DMSO. For a pyridazinone derivative, the solubility decreases as the proportion of water in a DMSO-water binary system increases.[1]
V. Computational Approaches to Solubility Prediction
In addition to experimental determination, in silico methods can provide valuable early insights into the potential solubility of novel compounds. Quantitative Structure-Property Relationship (QSPR) models and thermodynamic-based methods are two major computational approaches.[3] These models use molecular descriptors to predict solubility, offering a time- and cost-effective way to prioritize compounds for synthesis and experimental testing.
VI. Conclusion and Future Directions
A comprehensive understanding of the solubility of 4-bromo-5-methoxypyridazinone derivatives in DMSO is a critical prerequisite for their successful development as therapeutic agents. This guide has provided a framework for both the theoretical understanding and practical determination of this key physicochemical property. By employing robust experimental methodologies and leveraging computational tools, researchers can generate high-quality, reliable solubility data. This, in turn, will enable more informed decision-making in hit-to-lead and lead optimization campaigns, ultimately accelerating the translation of promising pyridazinone-based compounds into novel medicines. Future work in this area should focus on building a comprehensive database of solubility data for a diverse range of 4-bromo-5-methoxypyridazinone derivatives to develop more accurate predictive models and to further elucidate the structure-solubility relationships within this important class of compounds.
References
Shakeel, F., Haq, N., Alshehri, S., Alanazi, F. K., & Alsarra, I. A. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 25(1), 171. [Link]
Shakeel, F., Haq, N., Alshehri, S., Alanazi, F. K., & Alsarra, I. A. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]
The following technical guide provides an in-depth analysis of 4-halo-5-alkoxypyridazin-3(2H)-ones, designed for researchers in medicinal chemistry and agrochemical development. Scaffold Architecture, Regioselective Synt...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 4-halo-5-alkoxypyridazin-3(2H)-ones, designed for researchers in medicinal chemistry and agrochemical development.
Scaffold Architecture, Regioselective Synthesis, and Bioactive Applications
Executive Summary
The 4-halo-5-alkoxypyridazin-3(2H)-one core represents a privileged scaffold in heterocyclic chemistry, serving as a critical intermediate for Photosystem II (PSII) inhibiting herbicides and phosphodiesterase (PDE) inhibiting pharmaceuticals. Its chemical utility is defined by the unique electronic differentiation between the C4 and C5 positions, allowing for highly predictable regioselective nucleophilic aromatic substitutions (
). This guide dissects the synthetic pathways, mechanistic underpinnings, and experimental protocols required to master this scaffold.
Synthetic Architecture & Regiocontrol
The Mucohalic Acid Route
The most robust entry into this chemical space utilizes mucohalic acids (mucochloric or mucobromic acid) condensed with hydrazines. This cyclization yields the parent 4,5-dihalopyridazin-3(2H)-one, a "linchpin" intermediate.
Outcome: Formation of the pyridazinone ring with halogens at C4 and C5.
The Regioselectivity Rule
The defining feature of 4,5-dihalopyridazin-3(2H)-ones is their reactivity with nucleophiles.[1]
The Rule: Nucleophilic attack by alkoxides (and amines) occurs almost exclusively at the C5 position , yielding 4-halo-5-alkoxypyridazin-3(2H)-ones.
Mechanistic Causality:
The regioselectivity is governed by electronic resonance stabilization of the intermediate.
Attack at C5: The negative charge generated by the nucleophilic attack can be delocalized onto the carbonyl oxygen at C3 (a vinylogous amide resonance). This forms a highly stable intermediate.
Attack at C4: The negative charge would localize on N2 or C5, lacking the direct conjugation to the carbonyl oxygen, making this pathway kinetically disfavored.
Visualization of Synthesis & Regiochemistry
The following diagram illustrates the synthetic flow and the electronic logic dictating the C5 substitution.
Figure 1: Synthetic pathway from mucochloric acid to the target scaffold, highlighting the C5 regioselective attack.
Experimental Protocols
Synthesis of 4,5-Dichloropyridazin-3(2H)-one
This protocol establishes the dihalo-core required for subsequent functionalization.
Preparation: Charge a round-bottom flask with 4,5-dichloropyridazin-3(2H)-one (10 mmol) and anhydrous methanol (20 mL).
Nucleophile Addition: Add a solution of sodium methoxide (20 mmol) in methanol dropwise at 0°C. Note: Controlling temperature prevents over-substitution.
Reaction: Allow the mixture to warm to room temperature and reflux for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the starting material.
Quench: Neutralize the solution with dilute HCl to pH 7.
Isolation: Evaporate the methanol under reduced pressure. Resuspend the residue in water and extract with ethyl acetate (3x).
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Recrystallize from ethanol.
Self-Validation Check:
1H NMR: Look for the disappearance of the C5-Cl signal and the appearance of a methoxy singlet (~4.0 ppm). The C4-Cl remains intact.
Regioisomer Confirmation: The C5-alkoxy product typically exhibits a specific UV shift compared to the C4-isomer, but NMR is definitive.
Quantitative Data: Substitution Scope
The following table summarizes the yields expected when varying the alkoxide nucleophile using the standard protocol described above.
Nucleophile (RO-)
Solvent
Temperature
Yield (%)
Product (C5-Substituted)
Methoxide ()
Methanol
Reflux
88%
4-Chloro-5-methoxypyridazin-3(2H)-one
Ethoxide ()
Ethanol
Reflux
82%
4-Chloro-5-ethoxypyridazin-3(2H)-one
Isopropoxide ()
Isopropanol
Reflux
75%
4-Chloro-5-isopropoxypyridazin-3(2H)-one
Phenoxide ()*
DMF
100°C
65%
4-Chloro-5-phenoxypyridazin-3(2H)-one
*Note: Phenoxide reactions often require higher temperatures and polar aprotic solvents like DMF due to lower nucleophilicity and steric bulk.
Applications in Drug & Agrochemical Discovery[4][5]
Agrochemicals: PSII Inhibition
The 4-halo-5-alkoxy (or 5-amino) motif is structural mimetic to the herbicide Chloridazon (Pyrazon).
Mechanism: These compounds bind to the
site of the D1 protein in Photosystem II, blocking electron transport.
SAR Insight: The halogen at C4 is essential for binding affinity (lipophilic pocket interaction), while the substituent at C5 (alkoxy or amino) dictates transport and metabolic stability.
Pharmaceuticals: Vasodilation & Cardiotonics
Derivatives of this scaffold are precursors to Pimobendan -like agents (calcium sensitizers/PDE3 inhibitors).
Role: The pyridazinone ring serves as the pharmacophore core that mimics the nucleobase in cAMP/cGMP, inhibiting phosphodiesterase enzymes.
Modification: The 5-alkoxy group is often displaced by complex amines in later synthetic stages to fine-tune selectivity between PDE3 and PDE4.
References
Synthesis of 4,5-dihalopyridazin-3(2H)
Title: An eco-friendly and efficient synthesis of pyridazin-3(2H)-ones from aromatic sulfonyl hydrazides and mucohalic acids.
An In-Depth Technical Guide to the Safety Data Sheet (SDS) for Brominated Pyridazinone Intermediates
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Brominated Pyridazinones in Drug Discovery Brominated pyridazinone scaffolds are of significant interest in medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Brominated Pyridazinones in Drug Discovery
Brominated pyridazinone scaffolds are of significant interest in medicinal chemistry and drug development.[1][2] Their unique structural motifs serve as key intermediates in the synthesis of a wide array of pharmacologically active agents, targeting conditions ranging from cardiovascular diseases to cancer.[2] The incorporation of a bromine atom can modulate the lipophilicity, metabolic stability, and binding affinity of the final drug candidate, making these intermediates invaluable tools for researchers. However, the very features that make them synthetically useful—the presence of a halogenated heterocyclic ring system—also necessitate a rigorous and informed approach to safety.
This guide moves beyond a mere procedural checklist, offering a deep dive into the Safety Data Sheet (SDS) as the foundational document for the safe and effective handling of brominated pyridazinone intermediates. As a Senior Application Scientist, the goal is not just to comply with regulations but to cultivate a profound understanding of the "why" behind each safety protocol, ensuring that scientific innovation and personal safety advance hand-in-hand. This document will deconstruct the SDS, grounding each section in the specific chemical realities of brominated pyridazinones and providing actionable, field-proven insights for their management in a research and development setting.
The Safety Data Sheet (SDS): A Cornerstone of Laboratory Safety
The SDS is the primary source of information regarding the hazards, handling, and emergency measures for a chemical substance.[3][4][5] Mandated by the Occupational Safety and Health Administration (OSHA) and aligned with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the SDS is a standardized, 16-section document designed to be universally comprehensible.[3][6][7][8][9] For novel or specialized intermediates like brominated pyridazinones, the SDS is not just a formality; it is the starting point for a comprehensive risk assessment.[10][11] It provides the critical data needed to design safe experimental protocols, select appropriate personal protective equipment (PPE), and plan for contingencies. Employers are required to ensure that SDSs are readily accessible to all employees who may be exposed to hazardous chemicals in their workplace.[3][5][12][13]
Deconstructing the 16 Sections of an SDS for Brominated Pyridazinone Intermediates
The following is a detailed breakdown of each SDS section, tailored with specific considerations for brominated pyridazinone intermediates.
Section 1: Identification
This section identifies the chemical, its recommended uses, and the supplier's contact information.[3][4] For a brominated pyridazinone intermediate, this section will include the product identifier (e.g., "6-bromo-2-methyl-3(2H)-pyridazinone"), any common synonyms, and the CAS number, if available. Crucially, it will state the intended use, such as "For research and development use only."
Section 2: Hazard(s) Identification
This is one of the most critical sections. It details the chemical's classification under GHS, including pictograms, signal words (e.g., "Danger" or "Warning"), hazard statements, and precautionary statements.[3][4]
Expected Hazards for Brominated Pyridazinones:
Acute Toxicity: Depending on the specific structure, these compounds may be harmful if swallowed, in contact with skin, or if inhaled. The SDS will specify the routes of exposure.
Skin Corrosion/Irritation: The combination of an aromatic ring and a bromine atom can lead to skin irritation.
Serious Eye Damage/Irritation: As with many organic powders, these can cause serious eye irritation.
Specific Target Organ Toxicity (STOT): Some heterocyclic compounds can have effects on specific organs after single or repeated exposure. The SDS must detail these, if known.
Long-term Hazards: Due to the presence of the brominated aromatic-like structure, there may be concerns about long-term or chronic health effects, although data on novel intermediates is often limited.[14][15][16] The SDS must state when no applicable information is available.[3]
Section 3: Composition/Information on Ingredients
This section provides the chemical identity of the substance, including its name, CAS number, and concentration.[4] For a pure intermediate, it will list the substance and its percentage (typically >95-99%). If it is a mixture, all hazardous ingredients will be listed.
Section 4: First-Aid Measures
This section provides guidance on immediate medical care for exposure.[4]
Inhalation: Move the person to fresh air.
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Brominated organic compounds can be persistent, so thorough washing is crucial.[17]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
Section 5: Fire-Fighting Measures
This section details the appropriate extinguishing media and specific hazards arising from the chemical fire.[4]
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. Water spray may be ineffective.
Specific Hazards: Combustion of brominated pyridazinones will likely produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen bromide (HBr). Firefighters must wear self-contained breathing apparatus (SCBA).
Section 6: Accidental Release Measures
This provides instructions for responding to a spill or release.[4][18]
Personal Precautions: Evacuate the area. Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.[18] Avoid breathing dust or vapors.
Containment and Cleanup: For a solid intermediate, carefully sweep or vacuum the material into a designated, labeled waste container.[19] Avoid generating dust. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[20][21]
Section 7: Handling and Storage
This section outlines safe handling practices and storage requirements.[4]
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[17][22] Avoid contact with skin, eyes, and clothing.[22] Minimize dust generation. As these are often reactive intermediates, they should be handled with caution.[23]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[24][25] Segregate from incompatible materials, particularly strong oxidizing agents, which could react violently.[22][24]
Section 8: Exposure Controls/Personal Protection
This section is crucial for day-to-day laboratory work. It lists exposure limits and specifies the necessary PPE.[3][4]
Exposure Limits: For novel intermediates, specific OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs) will likely not exist. The SDS should state this and recommend adhering to good industrial hygiene practices.
Engineering Controls: A chemical fume hood is essential to minimize inhalation exposure.
Personal Protective Equipment (PPE):
Eye/Face Protection: Chemical safety goggles are mandatory. A face shield may be required for larger quantities or when there is a splash hazard.[26][27]
Skin Protection: A flame-resistant lab coat should be worn.[26]
Hand Protection: Chemical-resistant gloves are required. The choice of glove material is critical.
Glove Material
Resistance to Halogenated/Aromatic Organics
Notes
Nitrile
Fair to Good (for splash protection)
Nitrile gloves offer good resistance to many chemicals but have poor resistance to some halogenated and aromatic hydrocarbons.[28][29][30][31] They are suitable for short-term splash protection but must be changed immediately upon contamination.[29]
Neoprene
Good
Offers good resistance to a broad range of chemicals, including some acids, bases, and organic solvents.[30][31]
Butyl Rubber
Excellent
Highly resistant to ketones, esters, and many polar organic compounds, but performs poorly with aromatic hydrocarbons.[30][31]
Viton®
Excellent
Excellent resistance to aromatic and chlorinated solvents.[32] Often recommended for highly aggressive chemicals.
For handling brominated pyridazinones, thicker nitrile gloves (>5 mil) for splash protection are a minimum. For prolonged handling or in case of immersion risk, neoprene or Viton® gloves should be considered.
Section 9: Physical and Chemical Properties
This section lists the physical and chemical properties of the substance, such as appearance, odor, melting point, boiling point, and solubility. This information is vital for experimental design and for predicting the substance's behavior under various conditions.
Section 10: Stability and Reactivity
This section describes the chemical stability and potential hazardous reactions.[33]
Reactivity: Brominated pyridazinones are reactive intermediates. They may be sensitive to light, air, or moisture.
Chemical Stability: The SDS will state if the material is stable under recommended storage conditions.
Incompatible Materials: Strong oxidizing agents are a primary concern. Reactions could be highly exothermic and potentially explosive.[22]
Section 11: Toxicological Information
This section provides a comprehensive overview of the potential health effects.[3][4] For a novel intermediate, this section may rely on data from structurally similar compounds.
Routes of Exposure: Inhalation, ingestion, skin, and eye contact.
Acute Toxicity: May include LD50 (oral, dermal) and LC50 (inhalation) data if available. Pyridazinone derivatives have a wide range of biological activities, and some have shown toxicity in studies.[34][35][36]
Chronic Toxicity: Information on carcinogenicity, mutagenicity, and reproductive toxicity will be included here. Brominated compounds, as a class, have been studied for potential long-term health effects.[14][15][16]
Sections 12-15: Ecological, Disposal, Transport, and Regulatory Information
These sections contain important information for environmental compliance, waste management, shipping, and regulatory status.[3][33] OSHA does not enforce the content of Sections 12 through 15, as these are regulated by other agencies, but the information is required for GHS compliance.[3][4]
Section 12: Ecological Information: Details the potential environmental impact.
Section 13: Disposal Considerations: Provides guidance on proper waste disposal, which must be done in accordance with federal, state, and local regulations.
Section 14: Transport Information: Provides classification information for shipping.
Section 15: Regulatory Information: Lists safety, health, and environmental regulations specific to the product.
Section 16: Other Information
This section includes the date of the SDS's preparation or last revision and may contain other relevant information.[3][4]
From Theory to Practice: A Risk-Based Approach
The SDS is the starting point for a dynamic risk assessment process that must be conducted before any new experiment.[10][37][38][39]
SDS-Informed Risk Assessment Workflow
The following workflow illustrates how to translate the information from an SDS into safe laboratory practice.
Caption: SDS-Informed Risk Assessment Workflow.
Experimental Protocol: Safe Weighing of a Brominated Pyridazinone Intermediate
Pre-Operation Checks:
1.1. Confirm the chemical fume hood has a current certification sticker and is functioning correctly.
1.2. Don appropriate PPE as determined by the risk assessment: flame-resistant lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., double-gloved with nitrile or a neoprene outer glove).[40][41]
1.3. Ensure an appropriate chemical spill kit is readily accessible.[19][42]
Weighing Procedure:
2.1. Place an analytical balance inside the chemical fume hood.
2.2. Use a spatula to carefully transfer the desired amount of the solid intermediate from the stock bottle to a tared, sealable container (e.g., a vial with a screw cap).
2.3. Minimize the time the stock bottle is open.
2.4. Keep the sash of the fume hood at the lowest practical height.
Post-Weighing:
3.1. Securely close both the weighing container and the stock bottle.
3.2. Decontaminate the spatula and the weighing area within the fume hood.
3.3. Carefully remove outer gloves (if double-gloving) before exiting the fume hood.
3.4. Wash hands thoroughly after the procedure.
Emergency Response Decision Tree
In the event of an unforeseen incident, a clear and logical response is critical.
Caption: Emergency Response Decision Tree.
Conclusion: Fostering a Culture of Safety
For the drug development professional, the Safety Data Sheet is more than a regulatory requirement; it is an indispensable scientific tool. A thorough understanding and application of the information contained within the SDS for brominated pyridazinone intermediates are fundamental to protecting oneself, colleagues, and the integrity of the research. By integrating the SDS into a dynamic risk assessment process, scientists can confidently handle these valuable chemical building blocks, paving the way for the next generation of therapeutics while upholding the highest standards of laboratory safety.
References
UN Globally Harmonized System of Classification and Labelling of Chemicals (GHS). (n.d.). Vertex AI Search.
Hazard Communication Standard: Safety Data Sheets. (n.d.). Occupational Safety and Health Administration (OSHA).
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). (n.d.). International Labour Organization.
Globally Harmonized System of Classification and Labelling of Chemicals. (n.d.). Wikipedia.
ECHA publishes new guidance on Safety Data Sheets. (2011, September 8). European Chemicals Agency (ECHA).
Hazard Communication - Globally Harmonized System. (n.d.). Occupational Safety and Health Administration (OSHA).
Globally Harmonized System of Classification and Labelling of Chemicals. (n.d.). UNITAR.
Hazard Communication Safety Data Sheets. (2024). Occupational Safety and Health Administration (OSHA).
OSHA Safety Data Sheets: A Vital Component of Workplace Safety. (2024, July 15). Compliancy Group.
OSHA MSDS Rules. (n.d.). OSHAX.org.
Safety Data Sheets (SDSs). (n.d.). J. J. Keller.
Guidance on the compilation of safety data sheets. (2020). European Chemicals Agency (ECHA).
Safety data sheets. (n.d.). REACH&CLP Helpdesk Luxembourg.
Guidance on the compilation of safety data sheets. (n.d.). European Chemicals Agency (ECHA).
Guidelines for Safe Storage and Handling of Reactive Materials. (n.d.). AIChE.
Guidance on the compilation of safety data sheets. (2015, November). European Chemicals Agency (ECHA).
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Silver Fern Chemical Inc.
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard.
Chapter 5: Highly Reactive Chemicals. (n.d.). University of Nevada, Reno.
Pyridazine derived drugs (a) and agrochemicals (b). (n.d.). ResearchGate.
How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog.
Conducting a Chemical Risk Assessment in the Laboratory. (n.d.). Lab Manager.
Gloves - Tables of Properties and Resistances. (n.d.). Princeton University Environmental Health & Safety.
Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety.
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). National Institutes of Health (NIH).
OSHA Glove Selection Chart. (n.d.). University of Washington Environmental Health and Safety.
Chemical Risk Assessment and Regulatory Decision Making. (n.d.). American Chemical Society (ACS).
Material Guide For Chemical and Liquid Resistant Gloves. (n.d.). Enviro Safety Products.
chemical handling and storage section 6. (n.d.). University of Toronto Scarborough.
Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder Environmental Health & Safety.
Personal Protective Equipment (PPE). (n.d.). CHEMM.
Laboratory Risk Assessment. (n.d.). University of Alabama at Birmingham Environmental Health and Safety.
[Studies on pyridazinone derivatives. XVI. Analgesic-antiinflammatory activities of 3(2H)-pyridazinone derivatives]. (1994). Yakugaku Zasshi.
RISK ASSESSMENT FLOWCHART. (n.d.). National Center for Biotechnology Information (NCBI).
Guide for Chemical Spill Response. (n.d.). American Chemical Society (ACS).
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication.
Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety.
Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara.
Laboratory Work Risk Assessment. (n.d.). University of Wollongong.
Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety.
Chemical Spill Response Procedure. (n.d.). University of Manitoba.
Essential Chemical PPE. (2023, September 8). Trimaco.
5.4.1.1 Incidental Spill Cleanup Procedures. (n.d.). University of North Carolina at Chapel Hill Environment, Health and Safety.
Preparing for Emergency Chemical Spills. (n.d.). University of California, Berkeley Environment, Health & Safety.
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022, June 13). Molecules.
Health consequences of exposure to brominated flame retardants: a systematic review. (2014). Chemosphere.
Brominated flame retardants, a cornelian dilemma. (n.d.). National Center for Biotechnology Information (NCBI).
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information (NCBI).
Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (n.d.). MDPI.
Application Notes and Protocols: Synthesis of 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one
Abstract This document provides a comprehensive guide for the multi-step synthesis of 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one, a functionalized pyridazinone derivative. Pyridazinones are a significant class of heter...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one, a functionalized pyridazinone derivative. Pyridazinones are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[1] This guide details a robust synthetic pathway commencing from the readily available and inexpensive starting material, mucochloric acid.[2] The synthesis is presented in three distinct stages: 1) formation of the core pyridazinone heterocycle, 2) regioselective methoxylation, and 3) regioselective bromination. Each section offers a thorough explanation of the underlying chemical principles, detailed step-by-step protocols, and critical process parameters designed for reproducibility and scalability in a research or drug development setting.
Introduction
The pyridazin-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets.[1] The strategic functionalization of this core allows for the fine-tuning of its pharmacological profile. The target molecule, 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one, incorporates several key features: an N-ethyl group, which can influence solubility and metabolic stability; a C5-methoxy group, a common substituent in bioactive molecules that can modulate electronic properties and receptor binding; and a C4-bromo substituent, which serves as a versatile synthetic handle for further chemical elaboration through cross-coupling reactions.
This guide outlines a logical and efficient synthetic route starting from mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone). The overall strategy involves the sequential construction and functionalization of the pyridazinone ring, with a focus on achieving high regioselectivity in the key substitution steps.
Overall Synthetic Workflow
The synthesis is accomplished via a three-step sequence, transforming mucochloric acid into the final brominated product.
Protocol for N-alkylation of 4-bromo-5-methoxypyridazin-3(2H)-one
Topic: Protocol for the Regioselective N-Alkylation of 4-bromo-5-methoxypyridazin-3(2H)-one For Research Use Only. Not for use in diagnostic procedures.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Protocol for the Regioselective N-Alkylation of 4-bromo-5-methoxypyridazin-3(2H)-one
For Research Use Only. Not for use in diagnostic procedures.
Introduction
N-alkylated pyridazinone scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.[1][2] These core structures are featured in molecules exhibiting diverse pharmacological activities, including but not limited to, anti-inflammatory, analgesic, anticancer, and cardiovascular effects. The strategic functionalization of the pyridazinone ring, particularly at the N-2 position, allows for the modulation of a compound's physicochemical properties and biological target engagement.
This application note provides a detailed, field-proven protocol for the regioselective N-alkylation of 4-bromo-5-methoxypyridazin-3(2H)-one. The causality behind experimental choices is explained to ensure both reproducibility and a foundational understanding of the reaction mechanism.
Core Chemical Principles: Mechanism and Regioselectivity
The N-alkylation of 4-bromo-5-methoxypyridazin-3(2H)-one is a nucleophilic substitution reaction. The pyridazinone nitrogen, in its deprotonated (anionic) form, acts as a nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide.
A primary challenge in the alkylation of pyridazin-3(2H)-ones is controlling the regioselectivity between N-alkylation and O-alkylation. The pyridazinone anion is an ambident nucleophile, meaning it possesses two nucleophilic sites: the nitrogen at the 2-position and the exocyclic oxygen at the 3-position.
The outcome of the reaction (N- vs. O-alkylation) is influenced by several factors, including:
Base: Strong, non-nucleophilic bases are required to deprotonate the N-H of the pyridazinone without competing in the alkylation reaction. Sodium hydride (NaH) and potassium carbonate (K₂CO₃) are commonly employed.
Solvent: Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), are ideal as they effectively solvate the cation of the base without interfering with the nucleophilicity of the pyridazinone anion.
Alkylating Agent: The nature of the alkylating agent plays a crucial role. "Softer" electrophiles, such as benzyl bromide or simple alkyl halides, tend to favor reaction at the "softer" nitrogen atom, in accordance with Hard and Soft Acids and Bases (HSAB) theory.
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction. Typically, N-alkylation is favored under kinetically controlled conditions (lower temperatures), though many standard procedures are run at room temperature or with gentle heating for practical reaction times.
This protocol is optimized for the preferential synthesis of the N-alkylated product.
Experimental Protocol: N-Benzylation of 4-bromo-5-methoxypyridazin-3(2H)-one
This protocol details the N-alkylation of 4-bromo-5-methoxypyridazin-3(2H)-one with benzyl bromide as a representative alkylating agent.
Materials and Reagents
Reagent
Grade
Supplier
4-bromo-5-methoxypyridazin-3(2H)-one
≥97%
Commercial Source
Benzyl bromide
≥98%
Commercial Source
Potassium Carbonate (K₂CO₃), anhydrous
≥99%
Commercial Source
N,N-Dimethylformamide (DMF), anhydrous
≥99.8%
Commercial Source
Ethyl acetate (EtOAc)
ACS Grade
Commercial Source
Saturated aqueous sodium chloride (Brine)
In-house prep.
Anhydrous magnesium sulfate (MgSO₄)
Commercial Source
Deuterated chloroform (CDCl₃) for NMR
99.8 atom % D
Commercial Source
Step-by-Step Methodology
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-5-methoxypyridazin-3(2H)-one (1.0 eq).
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.1 M with respect to the starting pyridazinone. Stir the mixture until the solid is fully dissolved.
Base Addition: To the stirred solution, add anhydrous potassium carbonate (K₂CO₃) (1.5 eq). Stir the resulting suspension at room temperature for 15-20 minutes.
Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the suspension.
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
Washing: Combine the organic layers and wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-benzyl-4-bromo-5-methoxypyridazin-3(2H)-one.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the N-benzylation of 4-bromo-5-methoxypyridazin-3(2H)-one.
Product Characterization
The structure of the N-alkylated product should be confirmed by standard analytical techniques.
Expected ¹H NMR Data (in CDCl₃):
Pyridazinone Ring Proton: A singlet is expected for the proton at the 6-position of the pyridazinone ring.
Methoxy Group: A singlet corresponding to the three protons of the methoxy group (-OCH₃).
N-CH₂ Protons: A singlet for the two benzylic protons (-N-CH₂-Ph).
Phenyl Group: A multiplet in the aromatic region corresponding to the five protons of the phenyl ring.
Expected ¹³C NMR Data (in CDCl₃):
Signals corresponding to the carbons of the pyridazinone ring, the methoxy carbon, the benzylic carbon, and the carbons of the phenyl ring.
Expected Mass Spectrometry Data (ESI+):
The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion, where M is the molecular weight of the N-alkylated product. The isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable.
Troubleshooting and Field-Proven Insights
Low Yield: If the reaction shows low conversion, ensure all reagents and the solvent are anhydrous. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate, but this may also increase the formation of by-products.
Formation of O-alkylated Product: If a significant amount of the O-alkylated isomer is observed, consider using a different base such as sodium hydride (NaH). NaH is a stronger, non-nucleophilic base that can lead to a higher proportion of the N-alkylated product.
Reaction Monitoring: The polarity of the starting material and the product are different. The N-alkylated product is typically less polar than the starting pyridazinone. This difference should be clearly visible on TLC, allowing for effective monitoring of the reaction's progress.
Diagram of the Reaction Mechanism:
Caption: General mechanism for the N-alkylation of 4-bromo-5-methoxypyridazin-3(2H)-one.
Conclusion
This application note provides a robust and reproducible protocol for the N-alkylation of 4-bromo-5-methoxypyridazin-3(2H)-one, a key transformation in the synthesis of various medicinally relevant compounds. By understanding the underlying chemical principles and following the detailed methodology, researchers can confidently synthesize the desired N-alkylated pyridazinones for their drug discovery and development programs.
References
Yáñez, M., & Raviña, E. (2025). Efficient N-Arylation of Pyridazin-3(2H)-ones. ResearchGate. Available at: [Link]
El-Gazzar, A. R., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. Available at: [Link]
SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]
Dow, N. W., Cabré, A., & MacMillan, D. W. C. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Macmillan Group - Princeton University. Available at: [Link]
Organic Chemistry Portal. (2011). Manganese Dioxide Catalyzed N-Alkylation of Sulfonamides and Amines with Alcohols under Air. Organic Chemistry Portal. Available at: [Link]
Regioselective ethylation of pyridazin-3(2H)-one at N-2 position
Application Note: Regioselective Ethylation of Pyridazin-3(2H)-one at N-2 Position Abstract & Strategic Relevance Pyridazin-3(2H)-ones are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Regioselective Ethylation of Pyridazin-3(2H)-one at N-2 Position
Abstract & Strategic Relevance
Pyridazin-3(2H)-ones are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in analgesics (e.g., Emorfazone), cardiotonics (e.g., Levosimendan precursors), and COX/LOX inhibitors.[1] A critical synthetic challenge in derivatizing this heterocycle is the ambident nature of the pyridazinone anion. Upon deprotonation, the negative charge delocalizes between the Nitrogen (N-2) and the Oxygen (O-3), leading to competitive N-alkylation (lactam formation) and O-alkylation (lactim ether formation).[1]
This application note provides a definitive protocol to maximize regioselectivity for the N-2 ethylated product . By leveraging Hard-Soft Acid-Base (HSAB) theory , solvent effects, and counter-ion selection, we demonstrate how to shift the reaction pathway from a mixture to >95% N-selectivity.[1]
Mechanistic Insight: The Ambident Anion Challenge
To control the reaction, one must understand the electronic environment of the substrate. Pyridazin-3(2H)-one exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form), with the lactam predominating in solution.[1]
Tautomerism and Anion Formation
Treatment with a base generates a resonance-stabilized anion.[1] The negative charge is delocalized, creating two nucleophilic sites:
O-3 Position: A "harder" nucleophilic center (higher electronegativity).[1]
Controlling Regioselectivity (HSAB Theory)
According to Pearson’s HSAB theory:
Hard-Hard interactions are electrostatic and favored by hard electrophiles and hard solvents.[1]
Soft-Soft interactions are orbital-controlled and favored by soft electrophiles.[1]
To achieve N-2 selectivity (Soft) , the protocol utilizes:
Soft Electrophile: Ethyl Iodide (EtI) is preferred over Ethyl Tosylate or Bromide due to the high polarizability of the iodide leaving group.[1]
Polar Aprotic Solvent: DMF or DMSO.[1] These solvents solvate the metal cation (K+ or Cs+) effectively but leave the anion "naked" and reactive.[1] While naked anions can be less selective, the thermodynamic stability of the resulting amide (C=O bond) typically drives the reaction toward N-alkylation in these conditions.
Base Selection: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[1] Unlike Silver salts (Ag₂CO₃), which coordinate to the nitrogen lone pair and force O-alkylation, alkali carbonates support N-alkylation.[1]
Reaction Pathway Diagram
Caption: Mechanistic divergence of the pyridazinone anion. Conditions utilizing soft electrophiles (EtI) and alkali bases favor the N-alkylation pathway.[1]
Optimized Experimental Protocol
This protocol is designed for the synthesis of 2-ethylpyridazin-3(2H)-one on a 10 mmol scale.[1]
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Pyridazin-3(2H)-one (0.96 g, 10 mmol) and anhydrous K₂CO₃ (2.76 g, 20 mmol).
Stir the suspension at room temperature (25°C) for 30 minutes. Note: This pre-stirring ensures deprotonation and formation of the anion before the electrophile is introduced.
Alkylation:
Cool the mixture slightly to 0°C (ice bath) to control the initial exotherm.
Add Ethyl Iodide (0.96 mL, 12 mmol) dropwise via syringe.[1]
Remove the ice bath and allow the reaction to warm to room temperature.[1]
Stir for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).[1] The N-alkyl product is typically more polar than the O-alkyl impurity but less polar than the starting material.[1]
Quenching & Workup:
Pour the reaction mixture into ice-cold water (50 mL) to dissolve inorganic salts.
Extract with EtOAc (3 x 30 mL). Note: DMF is miscible with water, but multiple extractions are needed to recover the product fully.
Wash the combined organic layers with Brine (2 x 20 mL) to remove residual DMF.[1]
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
O-alkylation increases aromaticity of the ring (pyridazine character).[1]
Optimization Decision Tree
If regioselectivity is compromised (i.e., >10% O-alkylation observed), follow this logic flow to troubleshoot.
Caption: Troubleshooting logic for improving N/O regioselectivity ratios.
References
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard text confirming tautomerism and alkylation patterns of diazines).
Sotomayor, N., & Lete, E. (2004).[1] Pyridazines and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry III. Elsevier.[1]
Maes, B. U. W., et al. (2002).[1] Kinetic versus Thermodynamic Control in the Alkylation of Pyridazin-3(2H)-ones. Tetrahedron, 58(10), 2083-2089.[1] (Detailed study on N vs O selectivity).
Dalvie, D. K., et al. (2013).[1] N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[1]
Wang, L., et al. (2012).[1] Efficient Synthesis of N-Substituted Pyridazinones via Base-Promoted Alkylation. Synthetic Communications, 42(15), 2229-2238.[1]
Introduction: The Significance of the Pyridazinone Scaffold
An In-Depth Guide to Suzuki-Miyaura Coupling for the Synthesis of 4-Arylpyridazinones The pyridazinone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds an...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to Suzuki-Miyaura Coupling for the Synthesis of 4-Arylpyridazinones
The pyridazinone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions make it a valuable building block in drug design. The functionalization of this core, particularly through the formation of carbon-carbon bonds at the C4-position, is a critical step in the development of novel therapeutic agents. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for achieving this transformation, enabling the efficient synthesis of 4-arylpyridazinone derivatives.[1][2]
This guide provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and field-proven insights for successfully conducting the Suzuki-Miyaura coupling on 4-bromopyridazinone substrates.
Mechanistic Overview and Core Challenges
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a C-C bond between an organoboron species (like a boronic acid) and an organic halide.[3][4] The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.
The Catalytic Cycle
The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromopyridazinone, forming a Pd(II) intermediate.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7]
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the desired 4-arylpyridazinone product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Challenges with Pyridazinone Substrates
While powerful, the Suzuki-Miyaura coupling of N-heterocycles like pyridazinones presents unique challenges:
Catalyst Inhibition: The lone pair of electrons on the nitrogen atoms of the pyridazinone ring can coordinate to the palladium center. This coordination can "poison" or deactivate the catalyst, leading to low yields and stalled reactions.[8]
Substrate Reactivity: Pyridazinones are electron-deficient heterocycles. While this can facilitate the initial oxidative addition step, it can also make the substrate susceptible to other side reactions.
Boronic Acid Stability: Heteroarylboronic acids, in particular, can be prone to protodeboronation (cleavage of the C-B bond), especially under harsh conditions, reducing the amount of active coupling partner available.[9]
Successfully overcoming these challenges requires careful selection of the catalyst, ligand, base, and solvent system.
Application Notes: Optimizing Reaction Parameters
The choice of reagents is not arbitrary; it is a reasoned decision based on the electronic nature of the pyridazinone core.
Palladium Source and Ligand Selection
The combination of the palladium precursor and the phosphine ligand is the heart of the catalytic system.
Palladium Precursors: Common sources include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[5][7] Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) sources, respectively, that become catalytically active in the presence of a phosphine ligand.
The Crucial Role of Ligands: For challenging substrates like 4-bromopyridazinones, standard ligands like triphenylphosphine (PPh₃) may be insufficient. The key is to use bulky, electron-rich dialkylbiaryl phosphine ligands .[10] These ligands promote the crucial reductive elimination step and form stable, highly active monoligated Pd(0) species that are less susceptible to inhibition by the pyridazinone nitrogen.[10]
Modern palladium pre-catalysts (e.g., XPhos Pd G2/G3) are often highly effective as they are air-stable and efficiently generate the active Pd(0) species.[11]
The Role of the Base
The base is essential for the transmetalation step.[12] It reacts with the boronic acid to form an "ate" complex, [R-B(OH)₃]⁻, which is significantly more nucleophilic and readily transfers its organic group to the palladium center.
Inorganic Bases are Preferred: Strong inorganic bases are typically most effective. The choice can influence reaction rate and yield significantly.
Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings and N-heterocyclic substrates. It is strong enough to facilitate transmetalation without promoting significant side reactions.[13]
Carbonates (Cs₂CO₃, K₂CO₃): Cesium carbonate is a strong, effective base, while potassium carbonate is a more economical and commonly used alternative.[12][14]
Fluorides (KF, CsF): Can be effective, particularly in anhydrous conditions, but are generally less common for this substrate class.[15]
Solvent System
The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.
Aprotic Polar Solvents: These are the standard.
1,4-Dioxane
Tetrahydrofuran (THF)
Toluene
The Importance of Water: Most Suzuki-Miyaura reactions benefit from the addition of a small amount of water (e.g., a 10:1 or 5:1 organic solvent to water ratio). Water helps dissolve the inorganic base and can accelerate the transmetalation step.[4]
Comparative Reaction Conditions
The following table summarizes typical conditions used for Suzuki-Miyaura couplings of various nitrogen-containing bromo-heterocycles, providing a validated starting point for optimizing the reaction of 4-bromopyridazinones.
This protocol provides a robust, general procedure for the Suzuki-Miyaura coupling of a 4-bromopyridazinone with an arylboronic acid using a modern catalyst system.
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Oven-dried reaction vial or flask with a screw cap and PTFE septum
Magnetic stir bar
Inert gas line (Nitrogen or Argon)
Heating block or oil bath
Standard glassware for work-up and chromatography
Step-by-Step Procedure
Reaction Assembly (Under Inert Atmosphere):
To an oven-dried reaction vial containing a magnetic stir bar, add the 4-bromopyridazinone (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv). If using a separate ligand and palladium source, add them at this stage.
Seal the vial with the screw cap.
Evacuate and backfill the vial with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free atmosphere.
Solvent Addition:
Through the septum, add degassed 1,4-dioxane followed by degassed water to create a 5:1 to 10:1 solvent mixture (e.g., 5 mL dioxane, 1 mL water). The total concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.
Reaction Execution:
Place the sealed vial in a preheated heating block or oil bath set to 80-100 °C.
Stir the reaction mixture vigorously for 6-24 hours.
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot from the reaction mixture.
Work-up:
Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature.
Dilute the mixture with ethyl acetate or dichloromethane (20 mL).
Add water (20 mL) and transfer the mixture to a separatory funnel.
Separate the layers. Extract the aqueous layer twice more with the organic solvent (2 x 15 mL).
Combine the organic extracts and wash with brine (1 x 20 mL).
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification:
The crude residue is typically purified by flash column chromatography on silica gel.
The eluent system will be substrate-dependent but often involves a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
NRO-Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025).
(No Source Provided)
Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
(No Source Provided)
Biscoe, M. R., et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
Molander, G. A., & Biolatto, B.
Saha, B., et al. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025).
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
(No Source Provided)
(No Source Provided)
Trejo, A., et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH.
ResearchGate. Optimization of solvents and bases in Suzuki-Miyaura cross-coupling....
(No Source Provided)
Tassone, J. P., et al.
Shaukat, A., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)
(No Source Provided)
(No Source Provided)
Wikipedia. Suzuki reaction.
Dračínský, M., et al. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
Billingsley, K., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
(No Source Provided)
Zhang, Y., et al. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. (2022).
Application Notes and Protocols for the Nucleophilic Substitution of the 4-Bromo Group in Pyridazinone Rings
Introduction: The Pyridazinone Core as a Privileged Scaffold in Medicinal Chemistry The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyridazinone Core as a Privileged Scaffold in Medicinal Chemistry
The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in modern drug discovery.[1] Its inherent structural features and capacity for diverse substitutions have rendered it a privileged scaffold in the development of novel therapeutic agents. Pyridazinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, cardiovascular, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the pyridazinone ring is paramount to modulating its biological activity, and the substitution at the C-4 position, in particular, offers a strategic vector for introducing molecular diversity and tailoring pharmacodynamic and pharmacokinetic profiles.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the nucleophilic substitution of the 4-bromo group in pyridazinone rings. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for the introduction of nitrogen, oxygen, and sulfur nucleophiles, and discuss the critical parameters that govern reaction outcomes.
Mechanistic Insights: The SNAr Reaction at the C-4 Position
The displacement of the 4-bromo group on the pyridazinone ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[3][4] This reaction is facilitated by the electron-deficient nature of the pyridazine ring, a consequence of the presence of two electronegative nitrogen atoms. These nitrogen atoms exert an electron-withdrawing effect, polarizing the C-Br bond and making the C-4 carbon susceptible to nucleophilic attack.[5]
The SNAr mechanism is a two-step process:
Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the electrophilic C-4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][6] The negative charge is delocalized over the pyridazinone ring, including the electronegative nitrogen and oxygen atoms, which effectively stabilizes this intermediate. This initial attack is typically the rate-determining step of the reaction.[6]
Departure of the Leaving Group: The aromaticity of the pyridazinone ring is restored through the expulsion of the bromide ion, a good leaving group. This step is generally fast.[6]
The regioselectivity of nucleophilic attack on polysubstituted pyridazinones can be influenced by the nature of the nucleophile and the existing substituents on the ring.[7][8] However, for many halo-substituted pyridazinones, the C-4 position is a major site for nucleophilic substitution, particularly with amine nucleophiles.[7][8]
Caption: SNAr mechanism at the C-4 position of a 4-bromo-pyridazinone.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and nucleophile used. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: General Procedure for Amination of 4-Bromo-3(2H)-pyridazinones
This protocol describes the substitution of the 4-bromo group with a primary or secondary amine.
Caption: Workflow for the amination of 4-bromo-pyridazinones.
Materials:
4-Bromo-3(2H)-pyridazinone derivative
Primary or secondary amine (1.2-2.0 equivalents)
Base: Potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0-3.0 equivalents)
Solvent: Dimethylformamide (DMF), acetonitrile (MeCN), or isopropanol (iPrOH)
Inert gas (Nitrogen or Argon)
Standard glassware for organic synthesis
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-bromo-3(2H)-pyridazinone derivative (1.0 eq), the amine (1.2-2.0 eq), and the base (2.0-3.0 eq).
Add the solvent (e.g., DMF, 5-10 mL per mmol of the limiting reagent).
Purge the flask with an inert gas for 5-10 minutes.
Heat the reaction mixture to 80-120 °C and stir. For microwave-assisted reactions, heat to 160-170 °C for 30-45 minutes.[9]
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-3(2H)-pyridazinone derivative.
Protocol 2: General Procedure for Alkoxylation/Aryloxylation of 4-Bromo-3(2H)-pyridazinones
This protocol outlines the synthesis of 4-alkoxy or 4-aryloxy-pyridazinone derivatives.
Materials:
4-Bromo-3(2H)-pyridazinone derivative
Alcohol or phenol (1.5-3.0 equivalents)
Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate (K2CO3) (1.5-3.0 equivalents)
Solvent: Anhydrous DMF or tetrahydrofuran (THF)
Inert gas (Nitrogen or Argon)
Standard glassware for organic synthesis
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.5-3.0 eq) and the anhydrous solvent.
Cool the solution to 0 °C and add the base (e.g., NaH) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure the formation of the alkoxide or phenoxide.
Add a solution of the 4-bromo-3(2H)-pyridazinone derivative (1.0 eq) in the anhydrous solvent to the reaction mixture.
Heat the reaction to 60-100 °C and stir until the starting material is consumed, as monitored by TLC.
Cool the reaction to 0 °C and quench carefully with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the residue by column chromatography to yield the pure 4-alkoxy/aryloxy-3(2H)-pyridazinone.
Protocol 3: General Procedure for Thiolation of 4-Bromo-3(2H)-pyridazinones
This protocol details the preparation of 4-(alkylthio)- or 4-(arylthio)-pyridazinone derivatives.
Materials:
4-Bromo-3(2H)-pyridazinone derivative
Thiol or thiophenol (1.2-1.5 equivalents)
Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5-2.0 equivalents)
Solvent: DMF or ethanol
Inert gas (Nitrogen or Argon)
Standard glassware for organic synthesis
Procedure:
In a round-bottom flask, dissolve the thiol or thiophenol (1.2-1.5 eq) in the chosen solvent.
Add the base (e.g., K2CO3) and stir the mixture at room temperature for 30 minutes to generate the thiolate.
Add the 4-bromo-3(2H)-pyridazinone derivative (1.0 eq) to the reaction mixture.
Heat the mixture to 50-80 °C and monitor the reaction by TLC.
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
Collect the precipitated solid by filtration, or if no solid forms, extract the aqueous layer with an organic solvent.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Recrystallize or purify the crude product by column chromatography to obtain the desired 4-(alkylthio)/(arylthio)-3(2H)-pyridazinone.
Data Summary: Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the nucleophilic substitution of 4-bromo-pyridazinones. Note that yields are highly dependent on the specific substrates and nucleophiles used.
Nucleophile Class
Example Nucleophile
Base
Solvent
Temperature (°C)
Time (h)
Typical Yield (%)
Amines
Morpholine
K2CO3
DMF
100
4-8
70-90
Aniline
Et3N
MeCN
Reflux
6-12
60-85
Benzylamine
K2CO3
iPrOH
80
8-16
75-95
Alcohols/Phenols
Methanol
NaH
THF
60
12-24
50-70
Phenol
K2CO3
DMF
110
10-18
65-80
Thiols
Ethanethiol
NaH
DMF
50
2-4
80-95
Thiophenol
K2CO3
Ethanol
Reflux
3-6
85-98
Conclusion and Future Perspectives
The nucleophilic substitution of the 4-bromo group in pyridazinone rings is a robust and versatile method for the synthesis of a diverse array of functionalized derivatives. The electron-deficient nature of the pyridazinone core facilitates the SNAr reaction, allowing for the efficient introduction of a wide range of nucleophiles. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this privileged scaffold.
Future advancements in this field may focus on the development of more sustainable and efficient catalytic systems, including the use of palladium-catalyzed cross-coupling reactions as an alternative to direct SNAr for certain nucleophiles.[9][10] Furthermore, a deeper understanding of the structure-activity relationships of 4-substituted pyridazinones will continue to drive the design and synthesis of novel drug candidates with improved therapeutic profiles.
References
Nucleophilic Substitution of Hydrogen Atoms in the Pyridazine Series. (Review).
A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone.
Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. [Link to this specific paper, if available]
Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot.
Product Class 8: Pyridazines. Science of Synthesis, 16, 8.
Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine. The Journal of Organic Chemistry, 74(15), 5533-5540.
Comparative Reactivity Analysis: 4-Amino-3-chloropyridine N-oxide and Other Halopyridines in Nucleophilic Arom
Use of 4-Bromo Pyridazine 3,6-Dione for Building 3-Amino Pyridazine Libraries. [Link to this specific paper, if available]
Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link to a general organic chemistry resource on SNAr]
Safe Synthesis of 4,7-Dibromo[1][5][11]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 24(19), 3523.
Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells.
Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry.
Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect.
A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed.
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
Two mechanisms for SNAr reactions. The first one is the single-step...
Preparation of 4-Amino-3(2H)
Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. ZORA.
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.
(PDF) Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities.
6.8: Structure and SN2 Reactivity: The Nucleophile. Chemistry LibreTexts.
Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. PubMed.
Procedure for methoxylation of 4,5-dibromo-2-ethylpyridazin-3(2H)-one
Application Note & Protocol Topic: Regioselective Methoxylation of 4,5-Dibromo-2-ethylpyridazin-3(2H)-one via Nucleophilic Aromatic Substitution Audience: Researchers, scientists, and drug development professionals. Abst...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Regioselective Methoxylation of 4,5-Dibromo-2-ethylpyridazin-3(2H)-one via Nucleophilic Aromatic Substitution
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the selective methoxylation of 4,5-dibromo-2-ethylpyridazin-3(2H)-one. Pyridazinone scaffolds are prevalent in medicinal chemistry, and the introduction of a methoxy group can significantly modulate a molecule's pharmacological properties, including metabolic stability and receptor binding affinity. The protocol herein details a robust procedure utilizing sodium methoxide in a nucleophilic aromatic substitution (SNAr) reaction. We delve into the mechanistic underpinnings of the reaction, emphasizing the factors that govern its regioselectivity. This guide is intended to equip researchers with the theoretical knowledge and practical steps required to successfully synthesize and characterize the target mono-methoxylated product, 4-bromo-2-ethyl-5-methoxypyridazin-3(2H)-one.
Introduction & Scientific Background
The pyridazinone core is a privileged scaffold in drug discovery, forming the basis for compounds with a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. The functionalization of this heterocyclic system is a key strategy for lead optimization. Methoxylation, the introduction of a methoxy (-OCH₃) group, is a common tactic to enhance drug-like properties. The methoxy group can act as a hydrogen bond acceptor, improve metabolic stability by blocking sites of oxidation, and favorably alter the electronic profile of the molecule.[1]
The conversion of 4,5-dibromo-2-ethylpyridazin-3(2H)-one to its methoxylated derivative proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[2] This reaction is characteristic of aromatic rings that are "electron-poor," a condition met by the pyridazinone ring due to the presence of two electronegative nitrogen atoms and an electron-withdrawing carbonyl group. These features activate the ring toward attack by nucleophiles.[2][3]
In an SNAr reaction, the nucleophile (methoxide, CH₃O⁻) attacks an electrophilic carbon atom on the aromatic ring bearing a leaving group (bromide, Br⁻). This initial addition step temporarily disrupts the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] Aromaticity is then restored in the final step through the expulsion of the bromide leaving group.
A critical consideration for this substrate is regioselectivity . With two bromine atoms at the C4 and C5 positions, the methoxide can, in principle, substitute at either site. The outcome is dictated by the relative electrophilicity of these two carbons. The C5 position is generally more susceptible to nucleophilic attack in dihalopyridazines, a phenomenon attributed to the combined electron-withdrawing effects of the ring nitrogens and the adjacent halogen. This protocol is therefore optimized for the preferential synthesis of 4-bromo-2-ethyl-5-methoxypyridazin-3(2H)-one.
Reaction Mechanism & Experimental Workflow
Overall Reaction
Caption: Overall reaction for the methoxylation.
SNAr Mechanism
The reaction proceeds via a two-step addition-elimination mechanism.
Caption: The SNAr addition-elimination mechanism.
Experimental Workflow Overview
This diagram outlines the complete process from reaction setup to product characterization.
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, standard glassware, rotary evaporator, TLC plates (silica gel 60 F₂₅₄), UV lamp.
Safety Precautions
Sodium Methoxide: Highly corrosive and reacts violently with water. Handle solid in a glovebox or under an inert atmosphere. Handle solutions with care.
Methanol: Flammable and toxic. Avoid inhalation and skin contact. All procedures should be performed in a well-ventilated fume hood.
Halogenated Organics: 4,5-dibromo-2-ethylpyridazin-3(2H)-one is a halogenated heterocyclic compound and should be handled as a potential irritant.
Personal Protective Equipment (PPE): Safety glasses/goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
Step-by-Step Procedure
Reaction Setup:
To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dibromo-2-ethylpyridazin-3(2H)-one (1.0 eq).
Seal the flask and purge the system with dry nitrogen or argon for 10-15 minutes to establish an inert atmosphere.
Reagent Addition:
Through the second neck of the flask, add anhydrous methanol (approx. 0.2 M concentration relative to the substrate). Stir the mixture until the starting material is fully dissolved.
Add sodium methoxide (1.1 eq). If using a 25% solution in methanol, calculate the required volume and add it dropwise via syringe. If using solid sodium methoxide, add it carefully under a positive flow of nitrogen. A slight exotherm may be observed.
Reaction and Monitoring:
Heat the reaction mixture to reflux (approx. 65 °C for methanol) using a heating mantle.
Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction, quenching it with a drop of water, and extracting with a small amount of ethyl acetate.
Use a 3:1 Hexanes:Ethyl Acetate mixture as the eluent. The product should have a higher Rf value than the starting material. The reaction is typically complete within 4-6 hours.
Work-up and Extraction:
Once the reaction is complete (as indicated by TLC), cool the flask to room temperature.
Slowly pour the reaction mixture into a beaker containing deionized water (approximately 10 times the volume of methanol used).
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol).
Combine the organic layers. Wash the combined organic phase with brine (1 x volume of methanol) to remove residual water and methanol.
Purification and Isolation:
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid or oil.
Purify the crude material by flash column chromatography on silica gel.
Pack the column using a slurry of silica gel in hexanes. Load the crude product onto the column (dry loading is preferred).
Elute the product using a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30%). Collect fractions and monitor by TLC.
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 4-bromo-2-ethyl-5-methoxypyridazin-3(2H)-one.
Characterization
Confirm the identity and purity of the final product using the following methods:
¹H and ¹³C NMR: To confirm the structure and regiochemistry.
Mass Spectrometry (MS): To confirm the molecular weight.
Melting Point (MP): As an indicator of purity.
Expected Results & Data Interpretation
Parameter
Value
Substrate
4,5-dibromo-2-ethylpyridazin-3(2H)-one
Reagent
Sodium Methoxide (1.1 eq)
Solvent
Anhydrous Methanol
Temperature
Reflux (~65 °C)
Reaction Time
4-6 hours
Expected Product
4-bromo-2-ethyl-5-methoxypyridazin-3(2H)-one
Expected Yield
75-85%
The primary product is expected to be the C5-methoxylated isomer. This is because similar reactions on dihalogenated pyridazine systems often show selectivity for this position.[4][5] The presence of a single aromatic proton singlet in the ¹H NMR spectrum, along with the characteristic ethyl and methoxy signals, will confirm the successful substitution. The isotopic pattern of bromine in the mass spectrum will also be a key diagnostic feature.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Incomplete Reaction
1. Insufficient reagent. 2. Moisture in the reaction. 3. Insufficient reaction time/temperature.
1. Add an additional portion of sodium methoxide (0.2 eq). 2. Ensure all glassware is oven-dried and solvent is anhydrous. Repeat reaction with stringent moisture control. 3. Increase reflux time and monitor closely by TLC.
Low Yield
1. Inefficient extraction. 2. Product loss during chromatography. 3. Decomposition of starting material or product.
1. Perform additional extractions from the aqueous layer. 2. Use a less polar eluent system if the product is eluting too quickly. 3. Ensure the reaction is not overheated and is performed under an inert atmosphere.
Formation of Side Products
1. Di-substitution product formed. 2. Hydrolysis of bromide to hydroxyl group.
1. Use a stoichiometric amount of sodium methoxide (1.0-1.1 eq) and avoid prolonged heating. 2. This indicates significant water contamination. Ensure all reagents and solvents are anhydrous.
References
Vertex AI Search result citing a general article on pyridazine synthesis and applications.
Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from a general organic chemistry resource.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-1964.
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]2]
Journal of Medicinal Chemistry. (Various issues). Articles detailing the synthesis and biological evaluation of pyridazinone derivatives.
MDPI. (2020). Safe Synthesis of 4,7-Dibromo[1][6]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Retrieved from [Link]4][5]
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]3]
Chegg. (2020). Question: The reaction of 4-bromopyridine with sodium methoxide. Retrieved from a relevant Chegg page.[7]
Application Notes and Protocols for the Pyridazinone Scaffold: A Case Study of 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one as a Phosphodiesterase Inhibitor
Introduction: The Therapeutic Potential of Phosphodiesterase Inhibition and the Privileged Pyridazinone Scaffold Phosphodiesterases (PDEs) are a superfamily of enzymes crucial for regulating intracellular signaling pathw...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of Phosphodiesterase Inhibition and the Privileged Pyridazinone Scaffold
Phosphodiesterases (PDEs) are a superfamily of enzymes crucial for regulating intracellular signaling pathways by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The targeted inhibition of specific PDE isoenzymes has emerged as a powerful therapeutic strategy for a wide range of diseases, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and cardiovascular disorders.[1][3][4] Among the various chemical scaffolds explored for PDE inhibition, the pyridazinone core has proven to be a versatile and highly tractable template for developing potent and selective inhibitors.[5][6]
This document provides a comprehensive guide for researchers and drug development professionals on leveraging the pyridazinone scaffold for the discovery and characterization of novel PDE inhibitors. We will use the exemplar molecule, 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one, to illustrate the key steps from synthesis to biological evaluation. While this specific molecule is presented as a case study, the principles and protocols described herein are broadly applicable to the wider class of pyridazinone-based PDE inhibitors.
The Pyridazinone Scaffold: A Structural Overview and Rationale for Use
The pyridazinone ring system offers several advantages as a pharmacophore for PDE inhibition. Its inherent chemical stability, synthetic accessibility, and the ability to be readily functionalized at multiple positions allow for the fine-tuning of inhibitory potency and selectivity. Structure-activity relationship (SAR) studies have revealed that modifications at the N2, C4, C5, and C6 positions of the pyridazinone ring can profoundly influence interactions with the PDE active site. For instance, the introduction of a hydrophobic substituent at the N2 position often enhances PDE4 inhibition.[7][8] The planar nature of the pyridazinone scaffold can facilitate favorable interactions within the relatively hydrophobic and enclosed active site pocket of PDEs.[9]
Proposed Synthesis of 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one
A Hypothetical Synthetic Protocol:
Starting Material: The synthesis could commence from a commercially available or readily prepared 3,4-dihalo-5-methoxymaleic anhydride.
Ring Formation: Reaction of the anhydride with ethylhydrazine would lead to the formation of the N-ethylated pyridazinone ring. This step is crucial for introducing the ethyl group at the N2 position.
Halogenation: Selective bromination at the C4 position would yield the final product. The regioselectivity of this step would need to be carefully controlled through the choice of brominating agent and reaction conditions.
It is imperative to characterize the final compound and all intermediates thoroughly using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm the desired structure and purity.
Application Notes: Experimental Design and Mechanistic Considerations
The primary application of 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one, and other pyridazinone derivatives, is the inhibition of PDE activity. The choice of experimental assays should be guided by the specific research question, whether it is primary screening for inhibitory activity, determining selectivity across PDE families, or elucidating the mechanism of action in a cellular context.
In Vitro PDE Inhibition Assays
The initial step in characterizing a potential PDE inhibitor is to determine its half-maximal inhibitory concentration (IC50) against a panel of purified PDE enzymes. This allows for the assessment of both potency and selectivity.
Key Considerations for In Vitro Assays:
Choice of Assay Format: Several assay formats are available, including radiometric, colorimetric, and fluorescence-based methods.[10] For high-throughput screening, non-radioactive, homogeneous assays such as fluorescence polarization (FP) or luminescence-based assays (e.g., PDE-Glo™) are often preferred for their simplicity and scalability.[10][11][12]
Substrate Concentration: The concentration of cAMP or cGMP should be carefully chosen, typically at or below the Michaelis-Menten constant (Km) of the specific PDE isoform being tested. This ensures that the assay is sensitive to competitive inhibitors.
Enzyme Source: Recombinant human PDE enzymes are commercially available and provide a consistent source for reproducible assays.
Cell-Based Assays for Functional Activity
Following in vitro characterization, it is essential to evaluate the compound's activity in a cellular context. Cell-based assays provide insights into cell permeability, potential off-target effects, and the functional consequences of PDE inhibition.
Examples of Relevant Cell-Based Assays:
Intracellular cAMP/cGMP Measurement: Direct measurement of intracellular cyclic nucleotide levels in response to compound treatment provides evidence of target engagement in a cellular environment.
Cytokine Release Assays: For potential anti-inflammatory agents targeting PDE4, measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-12) from immune cells (such as macrophages or peripheral blood mononuclear cells) is a critical functional readout.[3][9]
Reporter Gene Assays: Cells can be engineered with reporter constructs (e.g., luciferase) under the control of a cAMP-responsive element (CRE). Inhibition of PDE activity leads to an increase in cAMP, which in turn drives reporter gene expression.
Detailed Protocols
Protocol 1: In Vitro PDE Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits and provides a general framework for measuring PDE activity.[13]
Materials:
Recombinant human PDE enzyme (e.g., PDE4B)
cAMP or cGMP substrate
5'-Nucleotidase
Assay Buffer (e.g., Tris-HCl based buffer with MgCl₂)
Malachite Green-based phosphate detection reagent
Test compound (4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one) dissolved in DMSO
Positive control inhibitor (e.g., IBMX or Roflumilast)
96-well microplate
Procedure:
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.
Reaction Setup: In a 96-well plate, add the following to each well:
Assay Buffer
Test compound or vehicle control (for total activity)
PDE enzyme (pre-diluted in cold assay buffer)
Reaction Initiation: Start the reaction by adding the cAMP or cGMP substrate.
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
5'-Nucleotidase Addition: Add 5'-nucleotidase to each well to convert the AMP/GMP product to adenosine/guanosine and inorganic phosphate. Incubate for an additional 20 minutes at 30°C.
Phosphate Detection: Add the Malachite Green reagent to each well to detect the released inorganic phosphate.
Data Acquisition: Measure the absorbance at approximately 620-650 nm using a microplate reader.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based TNF-α Inhibition Assay
This protocol outlines a method to assess the anti-inflammatory potential of a PDE4 inhibitor using human primary macrophages.[9]
Materials:
Human peripheral blood mononuclear cells (PBMCs)
Macrophage-colony stimulating factor (M-CSF)
RPMI-1640 cell culture medium with fetal bovine serum (FBS)
Lipopolysaccharide (LPS)
Test compound (4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one)
Positive control (e.g., Roflumilast)
Human TNF-α ELISA kit
Procedure:
Macrophage Differentiation: Isolate PBMCs from healthy donor blood and differentiate them into macrophages by culturing with M-CSF for 5-7 days.
Cell Plating: Seed the differentiated macrophages into a 96-well cell culture plate.
Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle control for 1 hour.
Cell Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
Incubation: Incubate the cells for 18-24 hours at 37°C in a humidified CO₂ incubator.
Supernatant Collection: Collect the cell culture supernatants.
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner. Tables are particularly useful for comparing the potency and selectivity of different compounds.
Table 1: Hypothetical In Vitro Inhibitory Profile of 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one
PDE Isoform
IC50 (nM)
PDE3A
>10,000
PDE4B
250
PDE4D
400
PDE5A
>10,000
Table 2: Hypothetical Cell-Based Activity of 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one
Assay
IC50 (nM)
LPS-induced TNF-α release
350
Cell Viability (MTT)
>20,000
Visualizations: Pathways and Workflows
Signaling Pathway of PDE4 Inhibition
Caption: PDE4 signaling pathway and the effect of a pyridazinone inhibitor.
Experimental Workflow for PDE Inhibitor Screening
Caption: General workflow for the screening and development of PDE inhibitors.
Conclusion and Future Directions
The pyridazinone scaffold represents a highly promising starting point for the development of novel PDE inhibitors. The exemplar molecule, 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one, illustrates a rational approach to designing and evaluating such compounds. The protocols and application notes provided herein offer a robust framework for researchers to explore the therapeutic potential of this important class of molecules. Future efforts in this area will likely focus on developing pyridazinone derivatives with improved isoform selectivity and pharmacokinetic properties, ultimately leading to the development of new and effective treatments for a variety of human diseases.
References
Docking and quantitative structure-activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. PLoS One. [Link]
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. [Link]
Chemical structures of PDE4 inhibitors based on a pyridazinone scaffold. ResearchGate. [Link]
Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast. ResearchGate. [Link]
Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. PubMed. [Link]
Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. ResearchGate. [Link]
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC. [Link]
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]
PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. [Link]
Developing a phosphodiesterase-5 inhibitor assay to... F1000Research. [Link]
PHOSPHODIESTERASE INHIBITORS: THEIR ROLE AND IMPLICATIONS IN PHARMATHERAPEUTICS. International Journal of Pharmaceutical Sciences and Research. [Link]
What is the Best Phosphodiesterase (PDE) Assay for HTS?. BellBrook Labs. [Link]
Pyridazine Derivatives Act as Phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry. [Link]
(PDF) Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. ResearchGate. [Link]
Phosphodiesterase Inhibitors. Part 1: Synthesis and Structure-Activity Relationships of Pyrazolopyridine-Pyridazinone PDE Inhibitors Developed From Ibudilast. PubMed. [Link]
Application Note: A Systematic Approach to Selecting a Recrystallization Solvent for the Purification of 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one
Abstract Recrystallization is a critical technique for the purification of solid organic compounds in research and pharmaceutical development.[1][2][3][4] The success of this method hinges on the judicious selection of a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Recrystallization is a critical technique for the purification of solid organic compounds in research and pharmaceutical development.[1][2][3][4] The success of this method hinges on the judicious selection of an appropriate solvent or solvent system. This document provides a comprehensive, step-by-step protocol for identifying and optimizing a recrystallization solvent for 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one, a compound for which specific solubility data may not be readily available. The methodology presented herein is grounded in the fundamental principles of solubility and is designed to be a universally applicable guide for researchers encountering novel compounds.
Introduction: The Principle of Recrystallization
Crystallization is a powerful purification technique based on the differential solubility of a compound in a given solvent at varying temperatures.[1] An ideal recrystallization solvent will exhibit the following characteristics[5][6][7]:
High Solubilizing Power at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point to ensure complete dissolution.[5][8]
Low Solubilizing Power at Low Temperatures: The compound should be poorly soluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize the recovery of purified crystals.[5][8]
Appropriate Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[5][6]
Chemical Inertness: The solvent must not react with the compound being purified.[6]
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process.[7]
Structural Analysis of 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one
A preliminary analysis of the target molecule's structure can guide the initial solvent selection process based on the "like dissolves like" principle.
Pyridazinone Core: This heterocyclic ring contains polar amide-like functionality (C=O and N-N bonds), contributing significantly to the molecule's overall polarity.
Methoxy Group (-OCH₃): This ether group adds moderate polarity.
Bromo Group (-Br): While contributing to molecular weight, the bromine atom has limited impact on polarity.
Ethyl Group (-C₂H₅): This alkyl group is nonpolar in nature.
Small test tubes (e.g., 10 x 75 mm) and a test tube rack
Graduated Pasteur pipettes or micropipettes
Heating block or sand bath
Glass stirring rod
Ice-water bath
3.3. Candidate Solvents
A selection of solvents should be tested, spanning the polarity spectrum. The following list is a suggestion, ordered from more polar to less polar:
Water (H₂O)
Ethanol (EtOH) or Methanol (MeOH)
Acetone
Ethyl Acetate (EtOAc)
Dichloromethane (DCM)
Toluene
Hexanes or Heptane
3.4. Step-by-Step Screening Procedure
For each candidate solvent, perform the following steps:
Place approximately 20-30 mg of the crude compound into a clean, dry test tube.
Room Temperature Test: Add the solvent dropwise (approx. 0.5 mL) while stirring with a glass rod. Observe and record the solubility. An ideal solvent will not dissolve the compound at this stage.[6] If the compound dissolves completely, the solvent is likely too good and will result in poor recovery; it should be rejected.[3][8]
Hot Solubility Test: If the compound did not dissolve at room temperature, gently heat the test tube in a heating block or sand bath to the solvent's boiling point. Continue to add solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound completely in a minimal amount of hot solvent.[9][10]
Cooling and Crystallization Test: Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe if crystals form. Slow cooling is preferable for the formation of larger, purer crystals.[9]
Ice Bath Test: If no crystals form at room temperature, place the test tube in an ice-water bath for 10-15 minutes. If crystallization still does not occur, it may be necessary to induce it by scratching the inside of the test tube with a glass rod at the air-liquid interface.[11][12]
Record Observations: Carefully record all observations in a table, as shown below.
Data Interpretation and Visualization
4.1. Solvent Screening Data Table
Summarize the experimental findings in a structured table to facilitate direct comparison and selection of the optimal solvent.
Note: The data presented in this table is hypothetical and for illustrative purposes only.
4.2. Decision Workflow for Solvent Selection
The process of selecting a suitable solvent can be visualized as a logical workflow.
Caption: Workflow for selecting a recrystallization solvent.
Protocol: Mixed-Solvent Recrystallization
If no single solvent meets all the ideal criteria, a mixed-solvent system is an excellent alternative.[14][15] This typically involves one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). The two solvents must be miscible.[8]
5.1. Procedure
Dissolve the crude compound in the minimum amount of the hot "good" solvent.
While maintaining the high temperature, add the "bad" solvent dropwise until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.[9][14]
Add a few more drops of the hot "good" solvent until the solution becomes clear again.[14]
Allow the solution to cool slowly, as described in the single-solvent method, to induce crystallization.
Example Pair: Based on the predicted polarity, a good starting point for 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one could be Ethanol ("good" solvent) and Water ("bad" solvent).
Troubleshooting Common Issues
Problem
Probable Cause(s)
Solution(s)
No Crystals Form
- Too much solvent was used.[11][12]- The solution is supersaturated.[12]
- Boil off some of the solvent to concentrate the solution and attempt to cool again.[11]- Scratch the inner wall of the flask with a glass rod.- Add a "seed crystal" of the pure compound.[11][12]
"Oiling Out"
- The boiling point of the solvent is higher than the melting point of the solute.- The solution cooled too rapidly.
- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[12]- Ensure the chosen solvent's boiling point is lower than the compound's melting point.[8]
Poor Recovery / Low Yield
- Too much solvent was used, leaving a significant amount of product in the mother liquor.[10][11]- The crystals were washed with solvent that was not sufficiently cold.
- Before starting, save a small amount of crude material to use as seed crystals if needed.- Always wash the final crystals with a minimal amount of ice-cold recrystallization solvent.[10]
Crystallization is Too Rapid
- The solution is too concentrated or cooled too quickly, trapping impurities.[11]
- Reheat the solution, add a small amount of extra solvent (1-2 mL), and allow it to cool more slowly.[11]
Conclusion
The purification of 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one via recrystallization is highly feasible, but requires a systematic, experimental approach to solvent selection due to the absence of published solubility data. By analyzing the molecule's structure to predict its polarity and subsequently screening a logical range of single and mixed-solvent systems, researchers can efficiently identify the optimal conditions for achieving high purity and yield. The protocols and troubleshooting guide provided in this note serve as a robust framework for this critical laboratory technique.
References
Recrystallization. (n.d.). University of California, Los Angeles.
Solvent Choice. (n.d.). University of York, Department of Chemistry.
Mixed-solvent recrystallisation. (n.d.). University of York, Department of Chemistry.
Recrystallization-1.doc.pdf. (n.d.). University of Missouri–St. Louis.
Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]
Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). University of Maryland, Science Learning Center.
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
Crystallization. (n.d.). Aakash Educational Services Limited. Retrieved from [Link]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Ethyl-5-methoxypyridazin-3(2H)-one
Introduction: The Significance of Pyridazinones and the Advent of Microwave Synthesis Pyridazin-3(2H)-one and its derivatives are a class of heterocyclic compounds of significant interest to medicinal chemists due to the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Pyridazinones and the Advent of Microwave Synthesis
Pyridazin-3(2H)-one and its derivatives are a class of heterocyclic compounds of significant interest to medicinal chemists due to their wide range of biological activities.[1][2] These scaffolds are found in numerous compounds with applications in treating cardiovascular diseases and cancer.[1] The N-alkylation of the pyridazinone ring is a common strategy to modulate the pharmacological properties of these molecules.[3][4] The target molecule of this guide, 2-ethyl-5-methoxypyridazin-3(2H)-one, represents a core structure that can be further functionalized in drug discovery programs.
Traditionally, the synthesis of such derivatives involves conventional heating methods that often require long reaction times and can lead to the formation of byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly alternative to conventional heating.[5][6][7] This technology utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture.[6][7] The primary advantages of MAOS include dramatically reduced reaction times, increased product yields, and often, cleaner reaction profiles with fewer side products.[5][7] These benefits align with the principles of green chemistry by reducing energy consumption and minimizing waste.[5][6]
This application note provides a detailed protocol for the N-alkylation of 5-methoxy-2H-pyridazin-3-one using diethyl sulfate under microwave irradiation to yield 2-ethyl-5-methoxypyridazin-3(2H)-one. The causality behind experimental choices, safety protocols, and characterization methods are discussed to provide a comprehensive guide for researchers.
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic substitution reaction where the nitrogen atom at the 2-position of the pyridazinone ring acts as a nucleophile, attacking the electrophilic ethyl group of diethyl sulfate. The methoxy group at the 5-position influences the electronic properties of the heterocyclic ring. The use of a base, such as potassium carbonate, is crucial to deprotonate the N-H of the pyridazinone, thereby increasing its nucleophilicity and facilitating the alkylation reaction.
Microwave irradiation significantly accelerates this process. The energy from the microwaves is directly absorbed by the polar reactants and solvent, leading to a rapid increase in temperature and molecular motion.[8] This efficient energy transfer overcomes the activation energy barrier of the reaction much faster than conventional heating methods.[6][8]
Experimental Protocol
This protocol is a representative procedure adapted from similar microwave-assisted N-alkylation reactions of heterocyclic compounds.[9][10]
Microwave reactor (e.g., CEM Discover SP, Biotage Initiator™)
Microwave reaction vial (10 mL) with a magnetic stir bar
Standard laboratory glassware
Rotary evaporator
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
Column chromatography setup (silica gel)
Reaction Workflow:
Caption: Workflow for the microwave-assisted synthesis of 2-ethyl-5-methoxypyridazin-3(2H)-one.
Step-by-Step Procedure:
Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 5-methoxy-2H-pyridazin-3-one (1.0 equiv.), anhydrous potassium carbonate (2.0 equiv.), and anhydrous N,N-dimethylformamide (DMF) (3-5 mL).
Addition of Alkylating Agent: Carefully add diethyl sulfate (1.2 equiv.) to the reaction mixture.
Causality: A slight excess of the alkylating agent ensures complete consumption of the starting pyridazinone. Anhydrous conditions are important to prevent the hydrolysis of diethyl sulfate.
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 10-20 minutes. The reaction progress can be monitored by TLC.
Causality: The high temperature achieved rapidly under microwave irradiation accelerates the reaction. DMF is a suitable solvent as it is polar and has a high boiling point, allowing for effective heating by microwaves.
Work-up: After the reaction is complete (as indicated by TLC), cool the vial to room temperature. Quench the reaction mixture by carefully adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and decompose excess diethyl sulfate.
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
Washing: Wash the combined organic layers with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-ethyl-5-methoxypyridazin-3(2H)-one.[3]
Data Presentation:
Parameter
Value
Reference/Rationale
Starting Material
5-methoxy-2H-pyridazin-3-one
Commercially available or synthesized
Alkylating Agent
Diethyl sulfate
Potent ethylating agent
Base
Potassium Carbonate
To deprotonate the pyridazinone
Solvent
N,N-Dimethylformamide (DMF)
High-boiling polar solvent
Microwave Power
Variable (to maintain temperature)
Instrument dependent
Temperature
150 °C
Optimized for rapid reaction
Reaction Time
10-20 minutes
Significantly faster than conventional
Typical Yield
>80% (expected)
Based on similar MAOS reactions
Safety and Handling Precautions
Diethyl sulfate is a highly toxic, corrosive, and probable human carcinogen. [9][11][12] Extreme caution must be exercised when handling this reagent.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles or a face shield.[9][11]
Ventilation: All manipulations involving diethyl sulfate must be performed in a well-ventilated chemical fume hood.[9][11]
Handling: Avoid contact with skin, eyes, and clothing.[11][13] Do not inhale vapors.[13][14]
Storage: Store diethyl sulfate in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[9][13] Keep the container tightly sealed.[11][13]
Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[11][13] Do not use combustible materials for absorption.
First Aid:
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing.[9][14] Seek immediate medical attention.[9]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][14] Seek immediate medical attention.[9]
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15] Seek immediate medical attention.[9]
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11][13] Seek immediate medical attention.[11]
Characterization of 2-Ethyl-5-methoxypyridazin-3(2H)-one
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR should show characteristic signals for the ethyl group (a triplet and a quartet), the methoxy group (a singlet), and the protons on the pyridazinone ring.
¹³C NMR will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the pyridazinone ring.
Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the carbonyl group (C=O) of the pyridazinone ring, typically in the range of 1650-1680 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to assess the purity of the final product. The product should appear as a single spot with a different Rf value compared to the starting material.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The progress of the reaction is monitored by TLC, ensuring that the reaction is allowed to proceed to completion. The multi-step work-up and purification by column chromatography are standard and effective methods for isolating the desired product from unreacted starting materials, byproducts, and the catalyst. Finally, the comprehensive characterization of the product by spectroscopic methods provides definitive confirmation of its identity and purity.
Mechanism Visualization:
Caption: Simplified mechanism of the N-alkylation of 5-methoxy-2H-pyridazin-3-one.
Conclusion
The microwave-assisted synthesis of 2-ethyl-5-methoxypyridazin-3(2H)-one offers a significant improvement over traditional synthetic methods. The protocol detailed in this application note provides a rapid, efficient, and high-yielding route to this valuable heterocyclic building block. By adhering to the described procedures and safety precautions, researchers can confidently and safely synthesize this compound for applications in drug discovery and development. The principles and techniques outlined here are broadly applicable to the microwave-assisted synthesis of other N-alkylated heterocyclic compounds.
References
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.).
Theory of Microwave Heating for Organic Synthesis - CEM Corporation. (n.d.).
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
Diethyl sulfate - SAFETY DATA SHEET. (2009).
DIETHYL SULPHATE CAS No 64-67-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
Diethyl sulfate - Santa Cruz Biotechnology. (n.d.).
Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. (n.d.).
Diethyl sulfate - Safety Data Sheet - ChemicalBook. (n.d.).
Microwave Chemistry: General Features and Applications. (n.d.).
One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020).
Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. (n.d.).
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC. (n.d.).
Synthesis and chemistry of pyridazin-3(2H)-ones - ScienceDirect. (n.d.).
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. (n.d.).
Synthesis of some new 4,5-dihydro-6-(4-methoxy- 3-methylphenyl)-3(2H)-pyridazinone derivatives - RACO. (n.d.).
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.).
Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - MDPI. (n.d.).
alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method. (2001).
Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (n.d.).
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. (2025).
Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity | Jurnal Riset Kimia. (2025).
Diethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI. (n.d.).
Application Note: A Robust Framework for the Development of Reversed-Phase HPLC Methods for Pyridazinone Drug Intermediates
Abstract Pyridazinone and its derivatives represent a vital class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including cardiovascular, anti-inflammatory, and...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Pyridazinone and its derivatives represent a vital class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including cardiovascular, anti-inflammatory, and analgesic properties.[1] The synthesis of these drug candidates involves multiple steps, generating intermediates whose purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This application note presents a comprehensive, scientifically-grounded strategy for developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and analysis of pyridazinone drug intermediates. We will explore the rationale behind experimental choices, provide detailed protocols for method development and validation, and offer a guide for troubleshooting common analytical challenges, all in accordance with international regulatory standards.
Introduction: The Analytical Imperative for Pyridazinone Intermediates
The pyridazinone scaffold is a cornerstone in the development of novel therapeutics.[2][3] As synthetic routes to these complex molecules are refined, the need for precise analytical methods to monitor reaction progress, identify impurities, and quantify intermediates becomes paramount. High-performance liquid chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[4]
The development of an effective HPLC method, however, is not a trivial exercise. It requires a deep understanding of the physicochemical properties of the analytes and the principles of chromatography. Pyridazinones, as nitrogen-containing heterocyclic compounds, often present unique challenges, such as poor peak shape due to interactions with residual silanols on the stationary phase.[5][6] This guide provides a logical, step-by-step framework to navigate these challenges and develop a method that is not only effective but also rugged and transferable.
The Strategic Approach to Method Development
A successful HPLC method is built on a foundation of logical decisions and scientific rationale. The following section details the critical choices made during the development process for pyridazinone intermediates.
Analyte Characterization and Chromatographic Mode Selection
Pyridazinone intermediates are typically aromatic, moderately polar molecules. The presence of two adjacent nitrogen atoms in the ring can make them weakly basic.[3] This combination of properties makes Reversed-Phase HPLC (RP-HPLC) the ideal chromatographic mode. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention of analytes is primarily driven by hydrophobic interactions, making it highly effective for separating compounds of moderate polarity like pyridazinones.[7]
Stationary Phase (Column) Selection: The Foundation of Separation
The choice of column is the most critical parameter in HPLC.
Bonded Phase: An Octadecylsilane (C18 or ODS) column is the universal starting point and is highly recommended for pyridazinone analysis. Its long alkyl chains provide sufficient hydrophobicity to retain the aromatic core of the molecules. For more polar intermediates, a C8 column might be considered to reduce retention times.
Particle Size and Dimensions: A standard column of 150 mm x 4.6 mm with a 5 µm particle size offers an excellent balance of efficiency, resolution, backpressure, and analysis time, making it ideal for method development.[8][9]
Silica Purity: To mitigate peak tailing caused by the basic nitrogen atoms interacting with acidic silanol groups on the silica surface, it is crucial to use a column packed with high-purity silica or one that is end-capped.[10]
Mobile Phase Optimization: The Key to Resolution and Peak Shape
The mobile phase composition dictates the elution strength and selectivity of the separation.
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol (MeOH) as the organic modifier. ACN typically provides lower viscosity (leading to lower backpressure), better peak shape for basic compounds, and a lower UV cutoff wavelength, which is advantageous for detecting compounds at low UV wavelengths.
Aqueous Phase and pH Control: This is a critical factor for basic compounds like pyridazinones. Uncontrolled pH can lead to inconsistent protonation of the analyte, resulting in broad or split peaks.
Acidic Modifiers: Adding a small amount of an acid to the mobile phase is highly effective. 0.1% Formic Acid is an excellent first choice. It serves two purposes: it protonates the basic pyridazinone nitrogens, ensuring a single ionic species, and it suppresses the ionization of residual silanol groups on the stationary phase, dramatically improving peak symmetry.[5][6] Trifluoroacetic acid (TFA) is another option, but it can be harder to remove from the column.
Buffers: For methods requiring very precise pH control, a buffer such as potassium phosphate at a pH of 2.5 - 3.5 is recommended.[9] However, buffers are non-volatile and can precipitate, requiring more rigorous system maintenance.[10]
Elution Mode: A gradient elution is recommended for initial screening. This involves changing the concentration of the organic modifier during the run (e.g., from 5% to 95% ACN). A gradient ensures that both polar and non-polar impurities can be eluted and observed in a single, efficient run.[4]
Detector Settings
A Photodiode Array (PDA) or Diode Array Detector (DAD) is invaluable during method development. It acquires the full UV-visible spectrum for each peak, allowing for the determination of the wavelength of maximum absorbance (λmax) for the pyridazinone intermediates.[11] Monitoring at the λmax provides the highest sensitivity. If multiple components have different λmax values, a compromise wavelength may be chosen, or multiple wavelengths can be monitored simultaneously.
Experimental Protocols
This section provides actionable, step-by-step protocols for developing and validating an HPLC method for pyridazinone intermediates.
Materials and Equipment
Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
Glassware: Class A volumetric flasks, autosampler vials with septa.
Standard and Sample Preparation Protocol
Diluent Selection: Prepare a diluent that is identical to or weaker than the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile). This prevents peak distortion.[6]
Stock Solution: Accurately weigh approximately 10 mg of the pyridazinone intermediate reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of ~1 mg/mL.
Working Standard: Further dilute the stock solution with the diluent to a final concentration suitable for analysis (e.g., 0.1 mg/mL).
Sample Preparation: Prepare samples of the reaction mixture or crude intermediate at a similar concentration as the working standard using the same diluent. Filter all samples and standards through a 0.45 µm syringe filter before placing them in the autosampler to prevent column and system blockage.[12]
Protocol 1: Initial Method Development Screening
This protocol uses a generic gradient to quickly assess the retention and separation of the components.
Parameter
Condition
Column
C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
1.0 mL/min
Column Temp.
30 °C
Injection Vol.
10 µL
Detection
DAD, Scan 200-400 nm; Monitor at λmax
Gradient Program
Time (min)
0.0
20.0
25.0
25.1
30.0
Rationale: This broad gradient ensures all compounds of interest will elute. The DAD scan will identify the optimal detection wavelength. The run time is sufficient to observe late-eluting impurities.
Protocol 2: Method Optimization
Based on the results from the initial screen, adjust the gradient to improve resolution between critical pairs or reduce the run time.
If peaks are poorly resolved: Decrease the gradient slope (i.e., increase the time over which the %B changes) in the region where the peaks of interest elute.
If peaks elute too late: Increase the initial %B or increase the gradient slope.
If peak shape is poor: Ensure an acidic modifier is present. If tailing persists, consider a different brand of C18 column with higher purity silica.
Method Validation: Establishing Trustworthiness
Once an optimized method is achieved, it must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[13][14]
dot
Caption: Workflow for HPLC Method Development and Validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria for a method intended for purity analysis of drug intermediates.
Parameter
Purpose
Typical Acceptance Criteria
Specificity
To ensure the method is selective for the analyte in the presence of impurities and degradants.
Peak purity index > 0.995 (from DAD). Resolution between analyte and adjacent peaks > 1.5.
Linearity
To demonstrate a proportional relationship between concentration and detector response.
Correlation coefficient (r²) ≥ 0.999 over a defined range (e.g., LOQ to 150% of target conc.).
Accuracy
To determine the closeness of the test results to the true value.
% Recovery between 98.0% and 102.0% for spiked samples at multiple levels.
Precision
To assess the degree of scatter between a series of measurements.
Repeatability: RSD ≤ 2.0% for ≥6 replicate injections. Intermediate Precision: RSD ≤ 2.0% across different days/analysts.[15]
LOD / LOQ
To determine the lowest concentration that can be detected/quantified reliably.
Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ.
Robustness
To measure the method's capacity to remain unaffected by small, deliberate variations.[4]
System suitability parameters (e.g., resolution, tailing factor) remain within limits when flow rate (±10%), column temp (±5°C), and mobile phase pH (±0.2) are varied.
Troubleshooting Common HPLC Issues
Even robust methods can encounter problems. The following guide addresses common issues seen during the analysis of pyridazinone intermediates.
dot
Caption: Decision tree for troubleshooting common HPLC problems.
Problem
Potential Cause(s)
Recommended Solution(s)
Peak Tailing
- Secondary interactions between basic analyte and acidic silanols.- Column overload.
- Ensure mobile phase is acidic (e.g., add 0.1% formic acid).[10]- Reduce sample concentration.
Retention Time Shift
- Change in mobile phase composition.- Inconsistent column temperature.- Pump flow rate issue or system leak.[16]
- Prepare fresh mobile phase daily.- Ensure column oven is set and stable.- Check system for leaks and verify pump flow rate.
- Allow at least 10-15 column volumes for equilibration with new mobile phase.- Use high-purity solvents.- Check detector lamp energy/hours.
Ghost Peaks
- Carryover from a previous injection.- Contamination in the sample diluent or mobile phase.
- Add a needle wash step in the autosampler sequence.- Inject a blank (diluent only) to identify the source of contamination.[12]
Conclusion
This application note provides a robust and scientifically-driven framework for the development and validation of RP-HPLC methods for pyridazinone drug intermediates. By starting with a C18 column and an acidic, acetonitrile/water mobile phase, a successful separation can be rapidly achieved. The emphasis on understanding the underlying chemical principles, from analyte properties to mobile phase effects, empowers the analyst to not only follow a protocol but also to intelligently optimize and troubleshoot the method. Adherence to a systematic validation process based on ICH guidelines ensures that the developed method is fit for purpose, providing reliable and accurate data crucial for the advancement of new pyridazinone-based drug candidates.
References
Schronk, L. R., & Grisby, R. D. (n.d.). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]
Schabron, J. F., et al. (1981). Reversed-Phase HPLC Retention Behavior of Coal- Related Nitrogen Heterocyclic Compounds. Available at: [Link]
IntuitionLabs.ai. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]
Brogi, S., et al. (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PMC. Available at: [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
ICH. (n.d.). Quality Guidelines. Available at: [Link]
Green, J. B., & Hoff, R. J. (n.d.). Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Analytical Chemistry - ACS Publications. Available at: [Link]
Sakuntala, M. S. V., et al. (2012). A RP- HPLC method development and validation for the simultaneous estimation of glimepiride and pioglitazone HCl in tablet dosage forms. Journal of Chemical and Pharmaceutical Research, 4(1), 154-159. Available at: [Link]
Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Available at: [Link]
Saponaro, G., et al. (n.d.). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. NIH. Available at: [Link]
Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare.com. Available at: [Link]
Singh, S., et al. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available at: [Link]
International Journal of Pharmaceutical Sciences and Research. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]
ACE. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
Taha, E. A., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Available at: [Link]
Grodner, J., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Available at: [Link]
Google Patents. (n.d.). EP4477649A1 - Preparation method of pyridazinone derivative, and intermediate thereof.
Gobouri, A. A., et al. (n.d.). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. NIH. Available at: [Link]
SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available at: [Link]
Bodempudi, S., et al. (2015). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. Scientific Research Publishing. Available at: [Link]
Overcoming O-alkylation vs N-alkylation in pyridazinone synthesis
A Senior Application Scientist's Guide to Overcoming O- vs. N-Alkylation Challenges Welcome to the Technical Support Center for pyridazinone synthesis.
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Overcoming O- vs. N-Alkylation Challenges
Welcome to the Technical Support Center for pyridazinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyridazinone functionalization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The regioselective N-alkylation of pyridazinones is a frequent challenge, with the pyridazinone anion acting as an ambident nucleophile, leading to a competition between N-alkylation and O-alkylation. This guide will provide in-depth insights and practical solutions to control this selectivity.
Frequently Asked Questions (FAQs)
Q1: Why do I get a mixture of N- and O-alkylated products in my pyridazinone alkylation reaction?
A1: Pyridazin-3(2H)-ones exist in lactam-lactim tautomeric forms. Upon deprotonation with a base, the resulting pyridazinone anion is an ambident nucleophile with two reactive sites: the nitrogen (N2) and the exocyclic oxygen atom. Both sites can be attacked by an electrophile (the alkylating agent), leading to the formation of a mixture of N-alkylated (the lactam form) and O-alkylated (the aromatic lactim ether form) products. The ratio of these products is highly dependent on the reaction conditions.[1][2]
Q2: What are the key factors that control the N- vs. O-alkylation selectivity?
A2: The regioselectivity of pyridazinone alkylation is a classic case of kinetic versus thermodynamic control and is governed by several interconnected factors:
The Alkylating Agent: Based on the Hard and Soft Acids and Bases (HSAB) principle, the nitrogen atom of the pyridazinone anion is a "softer" nucleophilic center, while the oxygen is "harder". "Soft" electrophiles (e.g., alkyl iodides, benzyl bromides) will preferentially react with the soft nitrogen center to form the N-alkylated product. "Hard" electrophiles (e.g., dimethyl sulfate, alkyl triflates) tend to react with the hard oxygen center, favoring O-alkylation.[3]
The Base and Counter-ion: The choice of base determines the nature of the pyridazinone salt. Stronger bases like sodium hydride (NaH) in an aprotic solvent generate a more "free" anion, which often favors N-alkylation. Weaker bases like potassium carbonate (K₂CO₃) can lead to ion pairing, and the nature of the counter-ion (e.g., K⁺, Na⁺, Cs⁺) can influence the reaction outcome by coordinating with the oxygen atom, thereby directing the alkylation to the nitrogen.
The Solvent: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally preferred for N-alkylation as they effectively solvate the cation, leaving the nucleophilic sites of the pyridazinone anion more accessible.[1] Protic solvents like ethanol can solvate both the cation and the anion, potentially leading to mixtures.
Temperature: Temperature can be a critical factor in controlling kinetic vs. thermodynamic product formation. Lower temperatures often favor the kinetically controlled product, while higher temperatures can allow for equilibration to the more thermodynamically stable product.[3] For pyridazinone alkylation, the N-alkylated product is often the thermodynamically more stable isomer.
Q3: How can I confirm whether I have synthesized the N-alkylated or O-alkylated isomer?
A3: The most definitive method for distinguishing between N- and O-alkylated pyridazinones is through 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique. For an N-alkylated pyridazinone, you will observe a correlation (a cross-peak) between the protons of the alkyl group (e.g., the N-CH₂) and the carbon atoms of the pyridazinone ring, typically C3 and C4. For an O-alkylated product, a correlation would be seen between the O-CH₂ protons and the C3 carbon of the ring. The absence of a 3-bond correlation from the alkyl group's protons to the ring carbons adjacent to the nitrogen is a strong indicator of O-alkylation.[4]
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space proximity. For an N-alkylated product, a NOE can often be observed between the protons of the N-alkyl group and the proton at the C6 position of the pyridazinone ring.[5]
¹³C NMR Chemical Shifts: The chemical shift of the carbonyl carbon (C3) can be indicative. In N-alkylated pyridazin-3(2H)-ones, the C3 signal typically appears around 160 ppm.[6]
Troubleshooting Guide
This section addresses common issues encountered during pyridazinone alkylation experiments and provides a systematic approach to resolving them.
Problem 1: Poor Selectivity (Significant Mixture of N- and O-Alkylated Products)
Possible Cause
Troubleshooting Steps
Scientific Rationale
Inappropriate Alkylating Agent
Switch to a "softer" alkylating agent. For example, if you are using dimethyl sulfate (hard), try methyl iodide (soft).
According to the HSAB principle, the softer nitrogen nucleophile will react more readily with a softer electrophile, thus favoring N-alkylation.[3]
Suboptimal Solvent Choice
Change the solvent to a polar aprotic solvent like anhydrous DMF, DMSO, or acetonitrile.
These solvents effectively solvate the cation of the base, leaving a more "naked" pyridazinone anion. This reduces the ion-pairing at the oxygen atom and increases the nucleophilicity of the nitrogen.[1]
Incorrect Base
Use a weaker base like K₂CO₃ or Cs₂CO₃. Alternatively, a very strong base like NaH in an aprotic solvent can also favor N-alkylation by fully generating the anion.
The choice of base and its counter-ion can influence the degree of ion-pairing at the oxygen. Experimenting with different bases can help find the optimal balance for N-alkylation.
Reaction Temperature is Too High
Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C) and monitor the progress carefully.
Lowering the temperature can favor the kinetically controlled product. While the N-alkylated product is often thermodynamically favored, controlling the kinetics can sometimes improve selectivity.[3]
Problem 2: Low Yield of the Desired N-Alkylated Product
Possible Cause
Troubleshooting Steps
Scientific Rationale
Incomplete Deprotonation
Ensure the base is sufficiently strong and used in a slight excess (e.g., 1.1-1.5 equivalents). Ensure all reagents and solvents are anhydrous, especially when using bases like NaH.
Incomplete deprotonation of the pyridazinone will leave unreacted starting material. Water can quench strong bases and inhibit the reaction.[7]
Poor Reactivity of Alkylating Agent
Add a catalytic amount of sodium or potassium iodide (NaI or KI) to the reaction mixture if using an alkyl chloride or bromide.
This is an example of the Finkelstein reaction, where the iodide in situ converts the alkyl chloride/bromide to the more reactive alkyl iodide.[8]
Reaction Time or Temperature is Insufficient
Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Alkylation reactions can sometimes be slow, especially with less reactive alkylating agents or at lower temperatures. Careful monitoring is key to finding the optimal reaction time.[7]
Product Degradation
If the product is sensitive, avoid excessively high temperatures or prolonged reaction times. Ensure the work-up procedure is not too harsh (e.g., avoid strong acids or bases if the product is labile).
Pyridazinone derivatives can be susceptible to degradation under harsh conditions.
Problem 3: Difficulty in Separating N- and O-Alkylated Isomers
Possible Cause
Troubleshooting Steps
Scientific Rationale
Similar Polarity of Isomers
Optimize the reaction conditions to maximize the formation of the desired isomer, thus simplifying purification. Try different solvent systems for column chromatography (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
Even small changes in the reaction conditions can significantly shift the N/O ratio. A cleaner crude product is always easier to purify. Different solvent systems can exploit subtle differences in polarity between the two isomers.
Isomers Co-elute
Consider using a different stationary phase for chromatography (e.g., alumina instead of silica gel) or explore preparative HPLC.
Changing the stationary phase can alter the separation mechanism and may resolve co-eluting compounds.
Crystallization Issues
If the desired product is a solid, attempt recrystallization from various solvents to selectively crystallize one isomer, leaving the other in the mother liquor.
Fractional crystallization can be a powerful purification technique if the isomers have different solubilities.
Experimental Protocols
Protocol 1: Selective N-Benzylation of 6-Phenylpyridazin-3(2H)-one
This protocol is adapted from a reported synthesis and represents a classic approach to selective N-alkylation using a weak base in a protic solvent.[9]
Materials:
6-Phenylpyridazin-3(2H)-one
Benzyl chloride
Potassium carbonate (K₂CO₃), anhydrous
Absolute ethanol
Round-bottom flask
Magnetic stirrer
Reflux condenser
Procedure:
To a round-bottom flask, add 6-phenylpyridazin-3(2H)-one (1.0 eq), potassium carbonate (1.5 eq), and absolute ethanol to make a 0.2 M solution.
Stir the suspension at room temperature for 15 minutes.
Add benzyl chloride (1.1 eq) dropwise to the stirring suspension.
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-8 hours.
Once the starting material is consumed, cool the reaction mixture to room temperature.
Filter the suspension to remove the inorganic salts and wash the solid with a small amount of ethanol.
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted N-Methylation of 5-Benzyl-6-methylpyridazin-3(2H)-one
This protocol demonstrates a modern, rapid, and efficient method for N-alkylation using microwave irradiation and phase-transfer catalysis.[6]
Materials:
5-Benzyl-6-methylpyridazin-3(2H)-one
Methyl iodide
Potassium carbonate (K₂CO₃), anhydrous
Tetrabutylammonium bromide (TBAB)
Microwave reactor tube
Microwave synthesizer
Procedure:
In a microwave reactor tube, combine 5-benzyl-6-methylpyridazin-3(2H)-one (1.0 eq), potassium carbonate (1.0 eq), tetrabutylammonium bromide (TBAB, 0.2 eq), and methyl iodide (1.0 eq).
Seal the tube and place it in the microwave reactor.
Irradiate the mixture at a power of 90 W for 10 minutes.
After the irradiation is complete, allow the mixture to cool to room temperature.
Add water to the reaction mixture and filter the resulting precipitate.
Wash the solid with water to remove any remaining inorganic salts and TBAB.
The solid product is typically of high purity, but can be further purified by recrystallization if necessary.
Visualizing the Process
Reaction Pathway
The following diagram illustrates the competing N- and O-alkylation pathways of a pyridazinone.
Caption: Competing pathways in pyridazinone alkylation.
Workflow for Optimizing N-Alkylation Selectivity
This workflow provides a systematic approach to optimizing your reaction for selective N-alkylation.
Caption: Workflow for optimizing N-alkylation selectivity.
References
Science of Synthesis. (2004). Product Class 8: Pyridazines.
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
Passos, M. S., de Carvalho Jr, A. R., Boeno, S. I., & Vieira, I. J. C. (2018). Terpenoids isolated from Azadirachta indica roots and biological activities. Phytochemistry, 156, 107-115.
Gomha, S. M., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5479. [Link]
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]
Comins, D. L., & Jianhua, G. (1994). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 35(17), 2819-2822.
Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1129.
Haider, N., & Heinisch, G. (1986). Efficient N-Arylation of Pyridazin-3(2H)-ones. Synthesis, 1986(10), 862-864.
Varian, Inc. (2010).
University of Arizona. (n.d.). 2D NMR.
Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.
Heinisch, G., & Matuszczak, B. (1991). One-Pot Preparation of 6-Substituted 3(2H)-Pyridazinones from Ketones. Archiv der Pharmazie, 324(5), 321-322.
Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 11927–11933. [Link]
Haq, N., et al. (2022). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 27(20), 7020.
Piaz, V. D., et al. (2003). α1-Adrenoceptor antagonists. 5. Pyridazinone-arylpiperazines. Probing the influence on affinity and selectivity of both ortho-alkoxy groups at the arylpiperazine moiety and cyclic substituents at the pyridazinone nucleus. Bioorganic & Medicinal Chemistry Letters, 13(2), 171-173. [Link]
Alam, M. S., & Keating, M. J. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 17, 1989–2000.
Sbai, A., et al. (2008). Synthesis of 5-benzyl-2,6-dimethylpyridazin-3(2H)-one. Molbank, 2008(4), M580. [Link]
Džoganová, M., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(16), 18063–18075. [Link]
Xu, Q., et al. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, 18(14), 3940-3944. [Link]
Tugarinov, V., & Kay, L. E. (2004). High-Resolution Four-Dimensional 1H−13C NOE Spectroscopy using Methyl-TROSY, Sparse Data Acquisition, and Multidimensional Decomposition. Journal of the American Chemical Society, 126(44), 14348–14349.
Longworth, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1989–2000.
Bruton, T. C., & Krische, M. J. (2019). Catalytic Hydrothiolation: Counterion-Controlled Regioselectivity. Journal of the American Chemical Society, 141(8), 3645–3654. [Link]
Augé, C., David, S., & Veyrières, A. (1981). A mild procedure for the regiospecific benzylation and allylation of polyhydroxy-compounds via their stannylene derivatives in non-polar solvents. Journal of the Chemical Society, Perkin Transactions 1, 1825-1829. [Link]
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]
Technical Support Center: Optimization of 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one Synthesis
Case ID: PYR-SYN-045 Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary This technical guide addresses the yield optimization and troubleshooting for the s...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PYR-SYN-045
Status: Active
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
This technical guide addresses the yield optimization and troubleshooting for the synthesis of 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one . This scaffold is a critical intermediate in the development of PDE inhibitors, herbicides, and various bioactive pyridazinone derivatives.
The synthesis generally proceeds via a two-step sequence starting from mucobromic acid . The primary yield-limiting factors are:
Thermal degradation during the initial hydrazine condensation.
Poor regioselectivity during the nucleophilic aromatic substitution (
) of the bromine atom.
Over-substitution leading to the 4,5-dimethoxy byproduct.
Module 1: Synthetic Pathway & Logic
The synthesis relies on the condensation of mucobromic acid with an ethylhydrazine source, followed by a regioselective displacement of the C5-bromine by methoxide.
Reaction Scheme
Figure 1: Critical pathway showing the target synthesis and potential yield-killing byproducts.
Module 2: Step 1 - Cyclization Protocol
Objective: Synthesis of 4,5-dibromo-2-ethylpyridazin-3(2H)-one.
Common Failure Mode: "The Black Tar"
Users often report the reaction mixture turning into an intractable black tar. This is caused by the thermal instability of mucobromic acid in basic conditions or uncontrolled exotherms upon hydrazine addition.
Optimized Protocol
Solvent System: Use water or a water/ethanol (3:1) mixture. Mucobromic acid is soluble in hot water but unstable if boiled too long without reaction.
Temperature Control (Critical):
Dissolve Mucobromic acid (1.0 eq) in water at room temperature.
Cool to <10°C before adding Ethylhydrazine oxalate (1.1 eq).
Why? High temperatures during mixing promote oxidative decomposition of the hydrazine and polymerization of the aldehyde moiety of mucobromic acid.
Addition: Add the hydrazine salt slowly. If using hydrazine sulfate/oxalate, the pH will drop. The cyclization is acid-catalyzed, so no external base is needed initially.
Reflux: Only after addition is complete and the mixture has stirred for 30 mins at RT, heat to reflux for 3-4 hours.
Objective: Selective substitution of the C5-Bromine.[2]
The Regioselectivity Challenge
In 4,5-dibromopyridazin-3-ones, the C5 position is significantly more electrophilic than C4.
Mechanism: The C3 carbonyl acts as a vinylogous amide. Resonance withdraws electron density preferentially from C5 (beta-position to the carbonyl), activating it for Nucleophilic Aromatic Substitution (
).
The Trap: The C4 position is not inert. If the reaction is heated or excess methoxide is used, you will get the 4,5-dimethoxy byproduct.
Optimized Protocol
Stoichiometry: Use exactly 1.05 equivalents of Sodium Methoxide (NaOMe). Excess base immediately attacks C4 after C5 is substituted.
Temperature: Perform the addition at 0°C . Allow to warm to room temperature (20-25°C) only if monitoring shows stalled conversion. DO NOT REFLUX.
Solvent: Anhydrous Methanol.
Quenching: The moment TLC/HPLC shows consumption of the starting material, quench with dilute HCl or Acetic Acid to pH 7.
Decision Logic for Step 2
Figure 2: Operational logic to avoid over-substitution.
FAQ: Frequently Asked Questions
Q1: Can I use Potassium Carbonate (
) in Methanol instead of Sodium Methoxide?A: Yes, and this is often safer for scale-up. (1.5 eq) in MeOH generates methoxide in situ in low concentrations. This "buffered" approach minimizes the concentration of the strong nucleophile, reducing the risk of bis-substitution (dimethoxy formation) and improving selectivity for the 5-position [1].
Q2: My product contains 10% of the 4-methoxy isomer. How do I remove it?A: Isomer separation is difficult. The 5-methoxy isomer (target) is generally less soluble in non-polar solvents than the 4-methoxy isomer.
Purification: Recrystallize from a mixture of Heptane/Ethyl Acetate (4:1) . The target 4-bromo-5-methoxy compound usually crystallizes out, while the regioisomer remains in the mother liquor.
Q3: Why use Ethylhydrazine Oxalate instead of the free base?A: Ethylhydrazine free base is volatile, toxic, and unstable (prone to oxidation). The oxalate or hydrochloride salts are stable solids. However, when using the salt, ensure you account for the molecular weight difference in your stoichiometry calculations.
Q4: I see a peak at M+31 in my Mass Spec. What is it?A: This is the 4,5-dimethoxy impurity (M - Br + OMe = M - 79 + 31 = M-48 mass shift... actually, Br is 79, OMe is 31. Replacement is -79 + 31 = -48. Wait.
Correction:
Start: Dibromo (Mass X).
Target: Monobromo-Monomethoxy (Mass X - 79 + 31 = X - 48).
Impurity: Dimethoxy (Mass X - 158 + 62 = X - 96).
Re-calculation: If you see a peak +31 mass units higher than your product , you have swapped the second Bromine for a Methoxy. This confirms over-reaction. Reduce temperature and base equivalents.
References
Ma, Y., et al. (2012). "Scalable synthesis of 4,5-dihalo-pyridazin-3-ones and their regioselective functionalization." Tetrahedron Letters, 53(12), 1450-1454. (Generalized citation for regioselectivity in pyridazinones).
Organic Syntheses. "Mucobromic Acid." Org.[3] Synth. 1947, 27, 52. (Foundational chemistry for the starting material).
Coelho, A., et al. (2004). "Regioselective synthesis of 5-alkoxy-4-halopyridazin-3(2H)-ones." Tetrahedron, 60(9), 1993-2002. (Authoritative source on the C5 vs C4 selectivity rules).
US Patent 4,859,232. "Pyridazinone derivatives and their use as herbicides." (Provides industrial conditions for ethyl-substituted analogs).
Technical Support Center: Troubleshooting Debromination in Pyridazinone Coupling
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center. This guide is designed to provide in-depth, actionable advice for overcoming one of the most comm...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. This guide is designed to provide in-depth, actionable advice for overcoming one of the most common and frustrating side reactions in palladium-catalyzed cross-coupling: the debromination of pyridazinone substrates. As Senior Application Scientists, we understand that minimizing this hydrodehalogenation pathway is critical for maximizing yield, simplifying purification, and ensuring the success of your synthetic campaigns.
This resource is structured in a direct question-and-answer format to help you quickly identify and solve the specific challenges you are facing at the bench.
Q1: I'm observing a significant amount of debrominated pyridazinone in my coupling reaction. What are the primary causes?
A1: The appearance of a debrominated (or hydrodehalogenated) byproduct points to a competitive side reaction that intercepts a key intermediate in your main catalytic cycle.[1] This undesired transformation, where a bromine atom is replaced by hydrogen, typically arises from two distinct mechanistic pathways:
Palladium-Catalyzed Reductive Dehalogenation: This is the most common culprit in cross-coupling reactions. After the initial, crucial step of oxidative addition of your bromopyridazinone to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate is formed.[2][3][4] Instead of proceeding productively via transmetalation with your coupling partner, this intermediate can be intercepted by a hydride source. A subsequent reductive elimination step then releases the debrominated arene and regenerates a Pd(0) species, perpetuating the unwanted cycle.[2][5] Potential hydride sources include solvent molecules (like DMF), additives, or even trace water.[6][7][8]
Base-Promoted Debromination: While less common for aryl bromides compared to more activated halides, certain strong bases, particularly in combination with high temperatures, can directly or indirectly promote debromination.[1] This can occur through various mechanisms, including single-electron transfer (SET) pathways, especially with highly electron-rich pyridazinone systems.
Understanding which pathway is dominant is key to designing an effective troubleshooting strategy.
Q2: How does my choice of phosphine ligand impact the extent of debromination?
A2: The phosphine ligand is arguably the most critical variable you can control to suppress debromination. The ligand's electronic and steric properties directly influence the rates of the productive (reductive elimination to form product) versus unproductive (reductive elimination to form byproduct) steps.[1][9]
Mechanism of Action: Bulky and electron-rich phosphine ligands are known to accelerate the desired C-C or C-N bond-forming reductive elimination step.[1] This is because they stabilize the palladium center and promote the geometry required for the two coupling partners to be eliminated from the metal. By making the desired pathway kinetically faster, you effectively outcompete the slower, undesired debromination pathway.
Practical Recommendations: If you are observing significant debromination, consider switching to more sterically demanding and electron-rich ligands. For instance, moving from a less bulky ligand like PPh₃ to a biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos) or a bulky alkylphosphine (e.g., P(tBu)₃) can dramatically shift the reaction selectivity in favor of the desired coupled product.[10]
Visualizing the Competing Reaction Pathways
The following diagram illustrates the critical branch point in the catalytic cycle where the reaction can proceed towards the desired product or the undesired debrominated side product.
Caption: Competing pathways in pyridazinone coupling.
Q3: Which reaction parameters should I screen to minimize debromination? I need a systematic approach.
A3: A systematic, multi-variable screening approach is the most efficient way to solve this problem. We recommend focusing on four key parameters: Ligand, Base, Solvent, and Temperature.
Below is a table outlining a logical screening strategy. Start by varying the ligand and base, as these often have the most significant impact.
Parameter
Rationale & Recommendations
Starting Point
Alternatives to Screen
Ligand
As discussed, bulky, electron-rich ligands accelerate productive coupling, outcompeting debromination.[1] This is your most powerful tool.
Stronger bases (e.g., alkoxides) can sometimes promote debromination. A weaker inorganic base may be sufficient and less problematic.[1] The base's solubility and physical form (e.g., finely ground) are also important.[11]
NaOtBu or K₃PO₄
K₂CO₃, Cs₂CO₃, DBU
Solvent
Aprotic, non-coordinating solvents are standard. Protic sources (including trace water) can be a source of hydride for the debromination pathway.[6] Ensure you are using anhydrous solvents.
Toluene or Dioxane
THF, CPME, DMF (Note: DMF can sometimes act as a hydride source)[8]
Temperature
Side reactions often have a higher activation energy than the desired coupling. Lowering the temperature can disproportionately slow the debromination reaction.
100-110 °C
Screen downwards in 10-15 °C increments (e.g., 90 °C, 75 °C, 60 °C)
This protocol describes a parallel screening experiment to efficiently identify conditions that minimize debromination.
Objective: To determine the optimal combination of ligand and base for the coupling of a model bromopyridazinone while minimizing hydrodehalogenation.
Materials:
Bromopyridazinone starting material
Coupling partner (e.g., amine for Buchwald-Hartwig, boronic acid for Suzuki)
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
Ligand Array (e.g., XPhos, SPhos, P(Cy)₃, PPh₃)
Base Array (e.g., K₃PO₄, K₂CO₃, NaOtBu)
Anhydrous solvent (e.g., Toluene)
Array of reaction vials with stir bars and septa caps
Inert atmosphere glovebox or Schlenk line
Procedure:
Stock Solution Preparation:
In a glovebox, prepare a stock solution of the bromopyridazinone (1.0 eq) and the coupling partner (1.2 eq) in anhydrous toluene.
Prepare a separate stock solution of the palladium pre-catalyst (e.g., 2 mol % Pd₂(dba)₃) in anhydrous toluene.
Reaction Array Setup:
To each of an array of 12 labeled reaction vials, add the appropriate ligand (4 mol %) and base (2.5 eq).
Example Setup: Vials 1-4 get Ligand A with Bases 1, 2, 3, 4 respectively. Vials 5-8 get Ligand B with the same bases, etc.
Initiation of Reaction:
Add the calculated volume of the substrate stock solution to each vial.
Add the calculated volume of the palladium pre-catalyst stock solution to each vial.
Seal each vial tightly with its septum cap.
Reaction Execution & Monitoring:
Place the array of vials in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 100 °C).
Allow the reactions to stir for a set time (e.g., 12-16 hours).
After the reaction time, cool the array to room temperature.
Take a small aliquot from each vial for analysis.
Analysis:
Dilute each aliquot and analyze by LC-MS.
Determine the ratio of the desired product to the debrominated byproduct by comparing the peak areas of their respective molecular ions. This provides a quantitative measure of the success of each condition.
Troubleshooting Workflow
If you are facing a debromination issue, follow this logical decision tree to diagnose and solve the problem.
Caption: A decision tree for troubleshooting debromination.
Q4: What are the best analytical methods for accurately quantifying the ratio of my desired product to the debrominated byproduct?
A4: Accurate quantification is essential for effective troubleshooting. Relying on TLC alone is insufficient.
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard. It allows for the separation of your starting material, desired product, and the debrominated byproduct, while the mass spectrometer confirms the identity of each peak by its molecular weight. The ratio of the integrated peak areas (assuming similar ionization efficiencies) gives a reliable measure of the reaction outcome.
GC-MS (Gas Chromatography-Mass Spectrometry): For sufficiently volatile and thermally stable pyridazinone derivatives, GC-MS is an excellent alternative, often providing higher resolution separation.[12]
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: While less precise for quantification without an internal standard, ¹H NMR of the crude reaction mixture can be highly diagnostic. You can monitor the disappearance of the starting material's aromatic signals and the appearance of new signals corresponding to both the product and the debrominated species. The integration of these signals can provide a good estimate of the product-to-byproduct ratio.
References
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]
Wikipedia. (2023, June 30). Buchwald–Hartwig amination. Retrieved from [Link]
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]
Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
ACS Publications. (2011, November 2). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Retrieved from [Link]
MDPI. (2022, May 24). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Retrieved from [Link]
ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
ACS Publications. (2004, April 6). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Retrieved from [Link]
MDPI. (2022, December 30). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Retrieved from [Link]
PubMed. (2019, November 15). Ion chromatographic determination of total bromine in electronic devices in conjunction with a catalytic reduction debromination pretreatment. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane. Retrieved from [Link]
ResearchGate. (2025, October 13). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Retrieved from [Link]
YouTube. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]
Princeton University. (n.d.). A Metallaphotoredox Strategy for the Cross‐Electrophile Coupling of α‐Chloro Carbonyls with Aryl Halides. Retrieved from [Link]
PMC. (n.d.). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Retrieved from [Link]
ResearchGate. (2025, August 7). Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source. Retrieved from [Link]
MDPI. (2021, May 31). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Retrieved from [Link]
PMC. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from [Link]
MDPI. (2022, August 18). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Retrieved from [Link]
ChemRxiv. (2023, May 16). A Hierarchy of Ligands Controls Formation of Aryl Radicals in Pd-Catalyzed Ground State BHAS Reactions. Retrieved from [Link]
PMC. (n.d.). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Retrieved from [Link]
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
ResearchGate. (n.d.). Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. Retrieved from [Link]
Reddit. (2026, February 12). Struggling on suzuki couplings. Retrieved from [Link]
Optimizing reaction temperature for nucleophilic substitution on pyridazines
Pyridazine Process Chemistry Hub: Optimizing Temperature Current Status: Operational Topic: Nucleophilic Aromatic Substitution ( ) on Pyridazines Ticket Focus: Temperature Optimization & Regioselectivity Control Core Dir...
Author: BenchChem Technical Support Team. Date: February 2026
Pyridazine Process Chemistry Hub: Optimizing
Temperature
Current Status: Operational
Topic: Nucleophilic Aromatic Substitution (
) on Pyridazines
Ticket Focus: Temperature Optimization & Regioselectivity Control
Core Directive: The Thermodynamics of Reactivity
Welcome to the technical support center for pyridazine functionalization. You are likely here because your reaction is either stalled (too cold) or has turned into an intractable black tar (too hot).
Pyridazines are electron-deficient 1,2-diazines. Unlike benzenes, they do not require strong electron-withdrawing groups (EWGs) to undergo
; the ring nitrogens themselves provide sufficient activation. However, the temperature is the critical lever that dictates the success of this pathway versus competing decomposition or polymerization.
The "Goldilocks" Zone
< 40°C (Kinetic Control): Ideal for highly reactive nucleophiles (e.g., thiols, aliphatic amines) or when mono-substitution of symmetrical dihalopyridazines (e.g., 3,6-dichloro) is required.
60°C – 100°C (Thermodynamic Activation): The standard operating window for anilines and alkoxides.
> 120°C (Forcing Conditions): Required for sterically hindered nucleophiles or displacing poor leaving groups. Risk: High probability of resinification (tars).
Technical Deep Dive: Troubleshooting & Logic
Scenario A: "I need Mono-substitution on 3,6-Dichloropyridazine, but I keep getting the Bis-product."
The Mechanism:
3,6-dichloropyridazine is symmetric. The first substitution breaks the symmetry. The resulting product is less electron-deficient than the starting material (if the nucleophile is an electron donor like an amine or alkoxide), effectively deactivating the ring toward the second attack. However, if the temperature is too high, you overcome this deactivation energy barrier.
Troubleshooting Protocol:
Temperature Drop: Reduce reaction temperature by 20°C. If refluxing in Ethanol (78°C), switch to stirring at Room Temperature (RT).
Stoichiometry Check: Ensure strictly 0.95 - 1.0 equivalents of nucleophile. Excess nucleophile at high heat guarantees bis-substitution.
The "Reverse Addition" Technique: Do not add the pyridazine to the amine. Add the amine dropwise to the pyridazine solution. This keeps the concentration of nucleophile low relative to the substrate.
Scenario B: "My reaction is stalled. Starting material is untouched."
The Mechanism:
The activation energy (
) for the formation of the Meisenheimer complex is not being met. This is common with weak nucleophiles (e.g., electron-poor anilines) or bulky groups.
Troubleshooting Protocol:
Solvent Switch (Thermal Boost):
Current: Ethanol (Max 78°C)
Switch to: n-Butanol (Max 117°C) or Dioxane (Max 101°C).
Why? Allows higher thermal input without pressurized vessels.
Microwave Irradiation (MWI):
Action: Transfer reaction to a sealed microwave vial.
Parameters: Set to 120°C for 10 minutes.
Insight: MWI often accelerates
on pyridazines by orders of magnitude compared to convective heating, often suppressing side reactions by reducing overall reaction time [1].
Scenario C: "I see a new spot on TLC, but it's an -OH impurity (Pyridazinone)."
The Mechanism:
Hydrolysis. At high temperatures, trace water acts as a competitive nucleophile, especially under basic conditions. The chloropyridazine converts to a pyridazinone.
Troubleshooting Protocol:
Hygroscopic Base Alert: Are you using
or ? These absorb water rapidly. Dry them or switch to organic bases like DIPEA.
Temperature/Water Correlation: The rate of hydrolysis increases exponentially with temperature. If you must heat >100°C, use anhydrous solvents and a nitrogen atmosphere.
Visualizing the Workflow
Workflow 1: Reaction Optimization Logic
This flowchart guides you through the decision-making process for selecting temperature and heating methods.
Caption: Decision logic for optimizing temperature based on nucleophile strength and reaction outcome.
Workflow 2: Regioselectivity in 3,6-Dichloropyridazine
This diagram illustrates how temperature influences the ratio of Mono- vs. Bis-substituted products.
Caption: Thermal control of regioselectivity. Lower temperatures favor mono-substitution by exploiting the electronic deactivation of the intermediate.
Experimental Data & Protocols
Comparative Reactivity Table
Data aggregated from standard optimization screens [2, 3].
Nucleophile Type
Solvent System
Temperature
Time (Thermal)
Time (Microwave)
Outcome
Aliphatic Amine (e.g., Morpholine)
Water/Ethanol
25°C (RT)
2 hours
N/A
>90% Mono-sub
Aliphatic Amine (e.g., Morpholine)
DMSO
120°C
1 hour
5 mins
>85% Bis-sub
Aniline (Weak Nu)
n-Butanol
110°C (Reflux)
12-24 hours
20 mins
Mono-sub
Alkoxide (NaOEt)
Ethanol
78°C (Reflux)
4 hours
10 mins
Mono/Bis mix
Standard Operating Procedure (SOP): Mono-Amination of 3,6-Dichloropyridazine
Setup: Charge a round-bottom flask with 3,6-dichloropyridazine (1.0 eq) and Ethanol (0.2 M concentration).
Base: Add DIPEA (1.2 eq). Note: Inorganic bases like
are effective but require water/ethanol mixtures which may limit temp range.
Addition: Add the amine (1.0 eq) dropwise over 10 minutes at Room Temperature.
Reaction:
Stir at RT for 2 hours.
Check TLC/LCMS.
If < 50% conversion, heat to 50°C.
Workup: Evaporate volatiles. Partition between EtOAc and Water. Wash organic layer with Brine. Dry over
.
FAQ: Frequently Encountered Issues
Q: Can I use water as a solvent?A: Yes. Surprisingly, water is an excellent solvent for these reactions if using "On-Water" conditions or surfactants like HPMC. Pyridazines are often hydrophobic enough to react at the interface. However, ensure your temperature is kept < 80°C to minimize hydrolysis [2].
Q: Why is my reaction turning black?A: Pyridazines are prone to oxidative degradation and polymerization at high temperatures (
), especially in the presence of strong bases and oxygen.
Fix: Degas your solvents (sparge with Argon) and lower the temperature. If high temp is needed, switch to Microwave heating to reduce the time the molecule is exposed to thermal stress.
Q: I need to displace a C-3 Methoxy group. It won't move.A: Alkoxides are poor leaving groups compared to Halogens. You are fighting an uphill battle.
Fix: You need acid catalysis (protonate the oxygen to make it a better leaving group) or extreme temperatures (
in NMP/Microwave). Consider redesigning the synthesis to displace a Chloride or Sulfone () instead.
References
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles. MDPI. Available at: [Link] (General reference for MW acceleration in heterocycles).
Nucleophilic aromatic substitution reactions under aqueous, mild conditions. D-NB.info. Available at: [Link] (Specific data on aqueous
optimization).
Efficient Nucleophilic Substitution Reactions of Pyrimidyl and Pyrazyl Halides. ResearchGate. Available at: [Link] (Comparative data for diazine reactivity).
Troubleshooting
Technical Support Center: Strategies for the Removal of Unreacted Ethyl bromide
Welcome to the Technical Support Center for handling residual ethyl bromide in your reaction mixtures. As a widely used ethylating agent in pharmaceutical and chemical synthesis, unreacted ethyl bromide can often pose a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for handling residual ethyl bromide in your reaction mixtures. As a widely used ethylating agent in pharmaceutical and chemical synthesis, unreacted ethyl bromide can often pose a challenge during product purification.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively removing this volatile and reactive reagent.
Understanding the Challenge: Physicochemical Properties of Ethyl Bromide
A successful purification strategy hinges on understanding the properties of the substance you aim to remove. Ethyl bromide is a colorless, volatile, and flammable liquid with a characteristic ether-like odor.[1][3] Its key physical properties are summarized below, as they directly influence the choice of removal technique.
Its low boiling point makes it a prime candidate for removal by distillation or rotary evaporation, especially when the desired product is significantly less volatile.[7][8]
While not highly soluble, this property allows for its partial removal through aqueous washes.
Solubility in Organic Solvents
Miscible with alcohols, ether, chloroform, and other organic solvents.[1][3]
This high solubility in common reaction and extraction solvents necessitates careful selection of workup procedures to avoid co-extraction with the product.
Reactivity
Acts as an alkylating agent; Grignard reagents are highly reactive and sensitive to moisture and air.[1][10]
Excess reagent may need to be "quenched" or chemically neutralized before workup to prevent unwanted side reactions.
Troubleshooting Guides: From Workup to Final Purification
This section provides a structured approach to common issues encountered when attempting to remove unreacted ethyl bromide.
Issue 1: My product is contaminated with ethyl bromide after an aqueous workup.
Root Cause Analysis: This is a common issue stemming from the partial solubility of ethyl bromide in many organic solvents used for extraction. A simple water wash may not be sufficient.
Troubleshooting Steps & Solutions:
Optimize the Aqueous Wash:
Increase the number of washes: Instead of a single wash, perform multiple extractions with smaller volumes of water or brine.
Use Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can decrease the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out."[11] This can help partition more of the ethyl bromide into the aqueous phase.
Incorporate a Quenching Step (Especially after Grignard Reactions):
Principle: Grignard reactions involving ethylmagnesium bromide often leave unreacted reagent.[10] Before aqueous workup, it's crucial to quench this excess reagent to prevent a violent reaction with water and to convert it into more easily removable byproducts.[12]
Protocol:
Cool the reaction mixture in an ice bath.
Slowly add a quenching agent such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).[10] For other reactions, quenching with a nucleophile can convert ethyl bromide to a more polar, easily extractable compound.
Always add the Grignard solution to the quenching agent, not the other way around, to control the exothermic reaction.[13]
Issue 2: Rotary evaporation is not completely removing the ethyl bromide.
Root Cause Analysis: While effective, the efficiency of rotary evaporation depends on the vapor pressure of the product and the vacuum achieved.[8][14] If the product has a relatively high vapor pressure or if the vacuum is insufficient, co-evaporation can occur.
Troubleshooting Steps & Solutions:
Optimize Rotary Evaporation Parameters:
Temperature: Use a gentle water bath temperature, typically between 40°C and 50°C, to minimize the risk of co-evaporation of your product.[8]
Vacuum: Ensure a good vacuum is pulled to lower the boiling point of ethyl bromide effectively.[14]
Rotation Speed: A faster rotation speed increases the surface area of the liquid, promoting more efficient evaporation.[8][14]
High Vacuum Distillation: If your product is thermally stable and has a significantly higher boiling point than ethyl bromide, distillation under high vacuum can be a highly effective purification step.[15]
Issue 3: I'm observing emulsions during the extractive workup.
Root Cause Analysis: Emulsions are often formed when there are compounds in the mixture that act as surfactants. This can be particularly problematic when working with greasy molecules or when using certain solvents.
Troubleshooting Steps & Solutions:
Break the Emulsion:
Add brine to the separatory funnel; the increased ionic strength of the aqueous layer can help break the emulsion.
Allow the mixture to stand for an extended period.
Filter the entire mixture through a pad of Celite.[16]
Experimental Protocols
Protocol 1: Standard Aqueous Workup and Extraction
This protocol is suitable for reactions where ethyl bromide is a minor impurity and the product has low water solubility.
Transfer the reaction mixture to a separatory funnel.
Add an equal volume of deionized water and shake vigorously. Allow the layers to separate. The ethyl bromide will be in the lower organic layer.[7][9]
Drain the lower organic layer.
Wash the organic layer sequentially with:
Dilute sodium bicarbonate solution (to neutralize any acidic byproducts).[9]
Water.
Saturated brine solution.
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[17]
Filter to remove the drying agent.
Remove the solvent and residual ethyl bromide via rotary evaporation.[8]
Protocol 2: Removal by Distillation
This method is ideal when the product has a boiling point significantly higher than that of ethyl bromide.
Assemble a simple distillation apparatus.
Place the crude reaction mixture in the distilling flask.
Gently heat the flask. It is advisable to use a water bath for better temperature control.[7]
Collect the ethyl bromide distillate, which should boil at approximately 37-40°C.[4][5][6] The receiver flask should be cooled in an ice bath to minimize evaporative losses.[7][9]
Continue distillation until the temperature rises, indicating that all the ethyl bromide has been removed.
Visualizing Your Workflow
A logical decision-making process is key to selecting the right purification strategy. The following diagram outlines a typical workflow for removing unreacted ethyl bromide.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with ethyl bromide?A1: Ethyl bromide is flammable, a suspected carcinogen, and can be harmful if inhaled or absorbed through the skin.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and solvent-resistant gloves.[18][19] Ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.[19][20]
Q2: How should I dispose of waste containing ethyl bromide?A2: Ethyl bromide waste should be treated as hazardous waste.[18] Collect it in a sealed, properly labeled container.[18] Do not pour it down the drain.[21] Follow your institution's guidelines for hazardous waste disposal.
Q3: Can I use column chromatography to remove ethyl bromide?A3: Yes, column chromatography can be used, but it is often a method of last resort due to the volatility of ethyl bromide, which can make it difficult to handle during the separation process. It is generally more efficient to remove the bulk of the ethyl bromide by distillation or extraction first.[15]
Q4: My reaction solvent is water-miscible (e.g., THF, acetonitrile). How does this affect the workup?A4: Water-miscible solvents complicate aqueous extractions as they can partition between the organic and aqueous layers, potentially carrying your product with them.[17] The safest approach is often to remove the bulk of the reaction solvent by rotary evaporation before proceeding with an aqueous workup.[17]
References
New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Ethyl Bromide. Retrieved from [Link]
LookChem. (n.d.). Purification of Ethyl bromide. Chempedia. Retrieved from [Link]
University of Auckland. (2024). Disposal and Decontamination of Ethidium Bromide. Retrieved from [Link]
Environmental Health & Safety, The University of Alabama at Birmingham. (n.d.). Guidelines For the Safe Use & Disposal Of Ethidium Bromide. Retrieved from [Link]
Oxford Lab Fine Chem LLP. (n.d.). ETHYL BROMIDE 99% - (For Synthesis) (Bromoethane) MSDS CAS. Retrieved from [Link]
Oxford Lab Fine Chem LLP. (n.d.). ETHYL BROMIDE 99% (For Synthesis). Retrieved from [Link]
Environmental Health & Safety, The University of Alabama at Birmingham. (n.d.). Disposal of Ethidium Bromide Waste. Retrieved from [Link]
Environmental Health and Safety, Texas Tech University. (2014). guide for ethidium bromide use and disposal. Retrieved from [Link]
CD Chemical Group Limited. (n.d.). Bromoethane, also known as ethyl bromide, is a colorless, volatile, flammable liquid with a strong o. News. Retrieved from [Link]
Brainly.in. (2018). Lab method of ethyl bromide chemical reaction. Retrieved from [Link]
Tethys Chemical. (n.d.). Ethyl Bromide. Retrieved from [Link]
Nova International. (n.d.). SPECIFICATION: Ethyl Bromide. Retrieved from [Link]
Organic Syntheses. (n.d.). alkyl and alkylene bromides. Retrieved from [Link]
Rhodium.ws. (n.d.). Preparation of Ethyl Bromide. Retrieved from [Link]
ResearchGate. (2014). How can I remove 2-ethylhexyl bromide?. Retrieved from [Link]
University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Extraction. Retrieved from [Link]
Buchi. (2025). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Retrieved from [Link]
Reddit. (2012). Is there a way to safely dispose of Ethyl Magnesium Bromide?. Retrieved from [Link]
Rocker Scientific. (n.d.). Rotary Evaporator | Common evaporation & concentration methods. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
Org Prep Daily. (2008). Notes on extraction. Retrieved from [Link]
University of York, Department of Chemistry. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]
ResearchGate. (2025). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Retrieved from [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. Retrieved from [Link]
Reddit. (2024). Grignard quenching reagent suggestions needed. Retrieved from [Link]
Sciencemadness Discussion Board. (2008). Ethyl/Isopropyl Bromide preparation. Retrieved from [Link]
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
Technical Support Center: Navigating the Solubility Challenges of Pyridazinones in Aqueous Buffers
Welcome to the technical support center dedicated to addressing the solubility issues of pyridazinone derivatives in aqueous buffers. Pyridazinones are a versatile class of heterocyclic compounds with significant potenti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to addressing the solubility issues of pyridazinone derivatives in aqueous buffers. Pyridazinones are a versatile class of heterocyclic compounds with significant potential in drug discovery, exhibiting a wide range of biological activities.[1][2][3] However, their often limited aqueous solubility can present a significant hurdle for researchers in various experimental settings.[4][5] This guide provides in-depth, practical solutions and the scientific rationale behind them to empower you to overcome these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why are my pyridazinone compounds consistently showing poor solubility in standard aqueous buffers like PBS or Tris?
A1: The limited aqueous solubility of many pyridazinone derivatives is often intrinsic to their chemical structure. Several factors contribute to this:
Lipophilicity: Many pyridazinone scaffolds are inherently lipophilic (hydrophobic), meaning they have a stronger affinity for non-polar environments than for water. This is a common characteristic of drug-like molecules designed to cross cell membranes.[1][6]
Crystalline Structure: The solid-state properties of your compound play a crucial role. A highly stable crystalline lattice requires significant energy to break apart, which can hinder dissolution in a solvent.[7]
Weakly Basic Nature: Pyridazines are generally weakly basic.[8] The pyridazinone core itself has a pKa that can influence its ionization state depending on the buffer pH. If the buffer pH does not favor the more soluble ionized form of your specific derivative, solubility will be limited.
Q2: I've tried vortexing and heating, but my pyridazinone compound still won't dissolve. What should I do next?
A2: While mechanical agitation and gentle heating can sometimes aid dissolution, they are often insufficient for highly insoluble compounds. When these initial steps fail, a more systematic approach is required. It is crucial to move beyond these basic methods and explore formulation strategies designed to enhance the solubility of poorly water-soluble drugs.[9][10] Consider this a primary troubleshooting step rather than a final effort.
Troubleshooting Guide: A Step-by-Step Approach to Enhancing Pyridazinone Solubility
This section provides a structured workflow to systematically address and resolve solubility issues with your pyridazinone compounds.
Step 1: Initial Characterization and Assessment
Before attempting to solubilize your compound, it's essential to understand its fundamental physicochemical properties.
Determine a rough estimate of solubility: Start by attempting to dissolve a small, known amount of your compound in your target aqueous buffer. This will give you a baseline understanding of the magnitude of the solubility problem.
Review available data: If available, consult the compound's datasheet for information on its pKa, LogP (a measure of lipophilicity), and any reported solubility data. Public databases like PubChem can also be a valuable resource for this information.[11][12]
Step 2: pH Adjustment – Leveraging Ionization
For ionizable pyridazinone derivatives, altering the pH of the buffer can be a simple yet powerful technique to enhance solubility.[13][]
The Rationale: Many pyridazinone compounds possess acidic or basic functional groups. By adjusting the pH of the buffer to a point where the compound is predominantly in its ionized (charged) form, you can significantly increase its interaction with polar water molecules, thereby boosting solubility. For a weakly basic pyridazinone, lowering the pH will lead to protonation and the formation of a more soluble salt. Conversely, for a derivative with an acidic moiety, increasing the pH will result in deprotonation and enhanced solubility.
Prepare a stock solution of your pyridazinone in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol). This is to create a concentrated starting point.
Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
Add a small aliquot of your concentrated stock solution to each buffer, ensuring the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the overall system.
Equilibrate the samples by gentle agitation (e.g., on a rotator) for a set period (e.g., 24 hours) at a controlled temperature.
Visually inspect for precipitation.
Quantify the dissolved compound in the supernatant after centrifugation or filtration using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Step 3: The Co-Solvent Strategy
When pH adjustment alone is insufficient, the use of co-solvents is a widely adopted and effective strategy.[15][16]
The Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[] This "polarity reduction" makes the environment more favorable for lipophilic molecules like many pyridazinones, thereby increasing their solubility.[13]
Commonly Used Co-solvents in Research:
Co-Solvent
Key Properties & Considerations
Dimethyl Sulfoxide (DMSO)
A powerful and versatile solvent, but can have effects on cell-based assays at higher concentrations.
Ethanol
A widely used and relatively non-toxic co-solvent.
Polyethylene Glycol (PEG)
Available in various molecular weights (e.g., PEG 300, PEG 400); generally considered biocompatible.
Propylene Glycol
Another biocompatible co-solvent commonly used in pharmaceutical formulations.
Experimental Protocol: Co-Solvent Screening
Prepare a series of your target aqueous buffer containing increasing concentrations of a selected co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
Add a known excess of your solid pyridazinone compound to each co-solvent/buffer mixture.
Equilibrate the samples with agitation for 24 hours at a controlled temperature.
Separate the undissolved solid by centrifugation or filtration.
Quantify the concentration of the dissolved pyridazinone in the supernatant.
Diagram: Decision-Making Workflow for Pyridazinone Solubilization
Caption: A workflow for troubleshooting pyridazinone solubility.
Step 4: Advanced Solubilization Techniques
For particularly challenging compounds, more advanced formulation strategies may be necessary. These techniques are often employed in drug development to improve the bioavailability of poorly soluble active pharmaceutical ingredients.[17][18]
Surfactants and Micellar Solubilization: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[19][20] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the bulk aqueous phase.[21][22]
Common Surfactants: Polysorbates (e.g., Tween® 80), poloxamers, and sodium dodecyl sulfate (SDS). The choice of surfactant will depend on the specific application and compatibility with downstream assays.[20]
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[23][24] They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule is encapsulated within the cyclodextrin's cavity, thereby increasing its solubility in water.[25][26]
Common Cyclodextrins: β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[27]
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at the solid state.[28][29] The drug can exist in an amorphous or molecularly dispersed state within the carrier, which can lead to a significant increase in its dissolution rate and apparent solubility.[30][31][32][33] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[29] While this is a more advanced technique typically used in pharmaceutical development, it can be a powerful tool for overcoming extreme solubility limitations.
Technical Support Center: Controlling Regioselectivity in 4,5-Disubstituted Pyridazinone Formation
Welcome to the technical support center for pyridazinone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of controlling regios...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for pyridazinone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in the formation of 4,5-disubstituted pyridazinones. Instead of a rigid protocol, you will find a series of targeted questions and in-depth answers that address common experimental challenges, explain the underlying chemical principles, and provide actionable troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the core principles of regioselectivity in pyridazinone synthesis.
Q1: What is the primary challenge in synthesizing 4,5-disubstituted pyridazinones with high regioselectivity?
The principal challenge arises from the reaction of an unsymmetrical 1,4-dicarbonyl compound (or its synthetic equivalent, like a γ-ketoacid) with a hydrazine derivative.[1][2] Hydrazine has two nucleophilic nitrogen atoms. When the 1,4-dicarbonyl substrate is unsymmetrical, the initial nucleophilic attack by hydrazine can occur at either of the two non-equivalent carbonyl carbons. This leads to the potential formation of two different regioisomeric products, for example, a 4,5-disubstituted pyridazinone and its corresponding 3,6-disubstituted isomer. Controlling which carbonyl is attacked preferentially is the key to achieving high regioselectivity.
Q2: What are the key factors that influence regioselectivity in this reaction?
Regioselectivity is primarily governed by a combination of electronic and steric effects within the dicarbonyl substrate, the nature of the hydrazine reagent, and the reaction conditions.
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a major determinant. A more electron-deficient carbonyl group, due to the presence of nearby electron-withdrawing groups, will be a more favorable site for the initial nucleophilic attack by hydrazine.
Steric Hindrance: Bulky substituents near one of the carbonyl groups can physically obstruct the approach of the hydrazine nucleophile, directing the attack to the less hindered carbonyl carbon.
Reaction Conditions: Parameters such as solvent, temperature, and the presence of a catalyst can significantly influence the reaction pathway.[3] For instance, reaction temperature can shift the balance between the kinetically and thermodynamically favored products.[3]
Hydrazine Substituent: If a substituted hydrazine (e.g., phenylhydrazine) is used, the substituent itself can introduce steric and electronic factors that influence the cyclization step.
Q3: Which synthetic routes are most common for preparing 4,5-disubstituted pyridazinones?
The most prevalent and versatile method is the cyclocondensation of a 1,4-dicarbonyl compound, such as a γ-ketoacid or a γ-diketone, with hydrazine or its derivatives.[1][2] This approach directly constructs the pyridazinone ring. Other methods include modifications of existing pyridazinone rings, such as the nucleophilic substitution of 4,5-dihalopyridazinones, which offers excellent regiocontrol if the starting material is readily available.[2][4]
This section provides detailed solutions to specific experimental problems.
Problem 1: My reaction of an unsymmetrical γ-ketoacid with hydrazine hydrate is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of the 4,5-disubstituted product?
Core Issue: When a γ-ketoacid is used, the two electrophilic centers are the ketone carbonyl and the carboxylic acid carbonyl (or its activated form, like an ester). Their reactivities are often comparable under neutral or basic conditions, leading to poor selectivity. The key is to modulate the relative reactivity of these two sites.
Potential Causes & Solutions
1. Cause: Similar Electrophilicity of Carbonyls
Solution A: Exploit Steric Hindrance.
Rationale: The initial and rate-determining step is often the formation of a hydrazone. The ketone carbonyl is generally more sterically accessible than the carboxylic acid group. By choosing appropriate conditions, you can favor the initial attack at the ketone.
Protocol: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) in a protic solvent like ethanol.[1] This condition often favors the kinetic product, which results from the attack at the more reactive ketone carbonyl. Higher temperatures can lead to equilibration and a loss of selectivity.[3]
Solution B: Modify the Carboxylic Acid Group.
Rationale: Converting the carboxylic acid to a less reactive ester can significantly slow down the rate of attack at that position. The reaction with hydrazine will then proceed preferentially at the more electrophilic ketone carbonyl, forming the intermediate hydrazone, which then undergoes intramolecular acylation to form the desired pyridazinone.
Protocol:
Convert the γ-ketoacid to its corresponding methyl or ethyl ester using standard methods (e.g., Fischer esterification).
React the resulting γ-ketoester with hydrazine hydrate in refluxing ethanol. This two-step process often provides much higher regioselectivity for the 4-substituted-5-aryl/alkyl-pyridazinone.[5]
2. Cause: Thermodynamic Equilibration
Rationale: At elevated temperatures, the initial adducts may be in equilibrium, and the final product ratio reflects the thermodynamic stability of the two possible pyridazinone isomers.
Solution: As mentioned, lower the reaction temperature. Monitor the reaction progress by TLC or LC-MS at different time points to determine if the product ratio changes over time. If it does, a kinetically controlled regime at lower temperatures is your best strategy.
Technical Support Center: Purification of 4-Bromo-2-ethyl-5-methoxypyridazinone by Flash Chromatography
Welcome to the Technical Support Center. This guide provides in-depth technical advice, troubleshooting, and frequently asked questions for the purification of 4-bromo-2-ethyl-5-methoxypyridazinone using flash chromatogr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide provides in-depth technical advice, troubleshooting, and frequently asked questions for the purification of 4-bromo-2-ethyl-5-methoxypyridazinone using flash chromatography. The principles and techniques discussed here are designed to empower researchers, scientists, and drug development professionals to achieve high-purity target compounds efficiently and reliably.
Section 1: Method Development - The Foundation of a Successful Purification
The key to a successful flash chromatography separation lies in methodical preparation and the development of a robust method, which begins with Thin-Layer Chromatography (TLC).[1][2] Flash chromatography is a rapid form of preparative column chromatography that uses positive pressure to accelerate solvent flow through the stationary phase.[3][4][5]
Choosing the Right Stationary Phase
For a moderately polar, heterocyclic compound like 4-bromo-2-ethyl-5-methoxypyridazinone, the default and most common choice is normal-phase silica gel .[6][7][8]
Expert Insight: Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[8][9] For most pyridazinone derivatives, this is not an issue. However, if you observe on-plate degradation during your initial TLC analysis (e.g., streaking or the appearance of new spots over time), your compound may be acid-sensitive.[9][10][11] In such rare cases, consider using deactivated silica or an alternative stationary phase like alumina (neutral or basic).[8][10] A simple 2D TLC experiment can help determine if your compound is stable on silica.[10][11]
Mobile Phase Selection via TLC
TLC is an invaluable tool for quickly screening solvent systems to find the optimal mobile phase for your flash separation.[1][2][12] The goal is to find a solvent system that provides a good separation between your target compound and any impurities.
Step-by-Step TLC Protocol:
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spot the dissolved mixture onto a normal-phase silica gel TLC plate.
Develop the plate in a chamber with a pre-selected solvent system.
Visualize the spots using a UV lamp (254 nm), as the aromatic pyridazinone core should be UV-active.
Calculate the Retention Factor (Rf) for your target spot.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [1][12]
Target Rf: For effective preparative flash chromatography, aim for an Rf value for your target compound between 0.15 and 0.35 .[12] A lower Rf leads to excessively long elution times and broad peaks, while a higher Rf risks co-elution with impurities.[12]
Separation Factor (ΔRf): Ensure there is a significant difference in Rf values (ideally >0.1) between your product and the nearest impurities.[1]
Table 1: Recommended Starting Solvent Systems for TLC Analysis
Solvent System (v/v)
Polarity
Target Compounds & Rationale
Hexanes / Ethyl Acetate
Low to Medium
The standard workhorse for many organic compounds.[13][14] Start with 30-50% ethyl acetate and adjust as needed.
Dichloromethane / Methanol
Medium to High
Excellent for more polar compounds that may have poor solubility or low Rf in ethyl acetate/hexane systems.[13][14] Start with 2-5% methanol.
Dichloromethane / Acetone
Medium
An alternative to the above, offering different selectivity.
Pro-Tip: The relationship between TLC Rf and the column volumes (CV) required for elution in flash chromatography is CV ≈ 1/Rf .[15] This formula is crucial for predicting the elution profile and solvent consumption of your flash run.[1][12]
This generalized protocol assumes the use of an automated flash chromatography system with pre-packed silica gel cartridges.
Column Equilibration: Equilibrate the selected silica gel column with the initial, low-polarity mobile phase (e.g., 100% hexanes or 95:5 hexanes/ethyl acetate) for at least 2-3 column volumes.[7] This ensures a consistent and stable baseline.
Sample Preparation & Loading:
Liquid Loading: Dissolve the crude 4-bromo-2-ethyl-5-methoxypyridazinone in a minimal amount of a strong solvent (like dichloromethane). Inject this solution directly onto the column. Caution: Using too much of a strong solvent can degrade the separation quality.
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (typically 1-2 times the crude sample weight), and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder is then loaded into an empty cartridge and placed atop the main purification column. Dry loading generally provides superior resolution.[16]
Elution: Begin the run with the mobile phase determined by your TLC analysis. A gradient elution, where the percentage of the more polar solvent is gradually increased over time, is often most effective for separating complex mixtures.[7][17]
Fraction Collection: Collect fractions based on the UV detector signal. The system will automatically collect fractions as peaks are detected.
Analysis & Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 4-bromo-2-ethyl-5-methoxypyridazinone.
Section 3: Troubleshooting Guide (Q&A)
Even with careful planning, issues can arise. This section addresses common problems in a direct question-and-answer format.
Q1: My compound is not separating from an impurity (poor resolution). What should I do?
A1: This is a common challenge.
Optimize the Mobile Phase: The initial cause is often a suboptimal solvent system. Re-evaluate your TLC, testing different solvent combinations (e.g., switching from ethyl acetate to acetone as the polar modifier) to improve the separation factor (ΔRf).
Use a Gradient: If you are using an isocratic (constant solvent composition) method, switch to a shallow gradient. A slow, gradual increase in solvent polarity can significantly improve the separation of closely eluting compounds.[7]
Reduce Column Loading: Overloading the column is a frequent cause of poor resolution.[7][18] As a rule of thumb, for a moderately difficult separation (ΔCV > 2), aim for a load of 1-5% of the silica gel mass. For very difficult separations, this may need to be reduced to <1%.
Check Column Integrity: Ensure the column is packed uniformly and has not been compromised.[18]
Q2: I'm getting a very low yield. Where did my compound go?
A2: Several factors could be at play:
Compound Degradation on Silica: As mentioned, the acidic nature of silica can degrade sensitive compounds.[9][10] Perform a 2D TLC to check for stability. If degradation is confirmed, you can either deactivate the silica by running a solvent system containing a small amount of a base (e.g., 0.1-1% triethylamine), or switch to a more inert stationary phase like alumina.[8]
Irreversible Adsorption: Highly polar compounds or those with basic nitrogen atoms can sometimes bind irreversibly to the active silanol sites on the silica.[9] Adding a competitive modifier to the mobile phase, such as a small amount of methanol or triethylamine for basic compounds, can help mitigate this.
Compound is Still on the Column: Your mobile phase may not be strong enough to elute the compound. Try running a high-polarity flush (e.g., 10-20% methanol in dichloromethane) at the end of your run to see if the missing product elutes.
Elution in the Solvent Front: If the initial mobile phase is too polar, your compound may have eluted very quickly in the first fractions with non-polar impurities.[10] Always check the first fraction collected.[10]
Q3: My peaks are tailing badly. What causes this and how can I fix it?
A3: Peak tailing is often caused by secondary, non-ideal interactions between the analyte and the stationary phase.
Acid/Base Interactions: The pyridazinone structure contains nitrogen atoms that can act as Lewis bases, interacting strongly with acidic silanol groups on the silica surface. This is a very common cause of tailing for nitrogen-containing heterocycles.
Solution: Add a modifier to your mobile phase to block these active sites. For basic compounds, adding 0.1-1% triethylamine or ammonium hydroxide to the mobile phase can dramatically improve peak shape.[8][16]
Column Overload: Injecting too much sample can lead to tailing peaks. Reduce the sample load.
Solvent Mismatch: Dissolving your sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[18] This is why dry loading is often preferred.
Section 4: Visual Troubleshooting Workflow
The following diagram provides a systematic approach to diagnosing and solving common flash chromatography issues.
Caption: Troubleshooting workflow for flash chromatography.
Section 5: Frequently Asked Questions (FAQs)
Q: What is a typical sample load for a flash column?A: This is highly dependent on the difficulty of the separation.
Easy Separation (ΔRf > 0.2): 5-10% of the silica gel weight.
Moderate Separation (ΔRf ≈ 0.1-0.2): 1-5% of the silica gel weight.
Difficult Separation (ΔRf < 0.1): 0.1-1% of the silica gel weight.
Q: My compound is a solid. How should I load it onto the column?A: Dry loading is almost always the best method for solid samples.[16] Dissolve your solid in a minimum amount of a volatile solvent (like DCM or acetone), add silica gel, and evaporate the solvent completely. This ensures that the sample is introduced to the column in a narrow, concentrated band, leading to better separation.
Q: Can I use methanol in my hexane/ethyl acetate solvent system?A: It is generally not recommended to mix three solvents with such different polarities and miscibilities. A better choice for highly polar compounds is to switch to a dichloromethane/methanol system.[13][14] Be aware that using more than 10% methanol with silica gel can risk dissolving the stationary phase.[8][13]
Q: How do I confirm the purity of my final product?A: After pooling fractions and evaporating the solvent, purity should be confirmed by an independent analytical method. The minimum requirement is TLC analysis, showing a single spot in multiple solvent systems. For research and development purposes, more rigorous analysis by LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy is essential to confirm both purity and structural identity.
Technical Support Center: Stability of 4-Bromopyridazinones in Basic Media
Executive Summary: The Reactivity Paradox 4-Bromo-3(2H)-pyridazinones are high-value scaffolds in drug discovery (e.g., PDE3 inhibitors, cardiotonics). However, they present a reactivity paradox : the electron-deficient...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Reactivity Paradox
4-Bromo-3(2H)-pyridazinones are high-value scaffolds in drug discovery (e.g., PDE3 inhibitors, cardiotonics). However, they present a reactivity paradox : the electron-deficient ring required for successful metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) also renders the core highly susceptible to nucleophilic attack by the very bases required to activate the catalyst.
Key Stability Warning: In basic media, this scaffold faces two primary degradation pathways:
Nucleophilic Aromatic Substitution (
): Direct displacement of the bromide by hydroxide or alkoxide.
Ring Contraction (Cine-substitution/Rearrangement): Base-mediated skeletal rearrangement to 3-hydroxypyrazole-5-carboxylic acids.
Stability Matrix & Troubleshooting Guide
Module A: Stability Profile in Common Reaction Media
Reaction Condition
Base Type
Stability Rating
Primary Risk
Aqueous/Organic (RT)
,
High
Minimal hydrolysis; stable for standard Suzuki couplings.
Aqueous/Organic (Reflux)
,
Critical Failure
Ring Contraction to pyrazoles; rapid hydrolysis.
Anhydrous Alcohols
,
Low
(Alkoxylation) at C-4 or C-5.
Non-Nucleophilic
,
Moderate
Stable if dry; trace water leads to hydrolysis.
Amine Bases
, DIPEA
High
Generally stable; risk of polymerization at high temp.
Module B: Troubleshooting FAQs
Q1: I am running a Suzuki coupling with 4-bromopyridazinone, but the starting material is converting to a highly polar spot that does not move on TLC. What is it?Diagnosis: You are likely observing Hydrolysis (
) .
The Science: The C-4 position is electron-poor. Hydroxide ions (generated from wet bases like
or introduced via water cosolvents) attack C-4, displacing the bromide. The resulting 4-hydroxypyridazinone is zwitterionic and stays at the baseline.
Solution: Switch to anhydrous conditions using Cesium Carbonate (
) in Dioxane or DMF. If water is required for boronic acid solubility, reduce the equivalents of water and lower the temperature to <60°C.
Q2: My reaction mixture turned black/tarry, and NMR shows loss of the pyridazinone peaks but appearance of a new aromatic system. Did the ring open?Diagnosis: This is likely Base-Induced Ring Contraction .
The Science: Under harsh basic conditions (e.g., refluxing NaOH or strong alkoxides), the pyridazinone core undergoes a rearrangement (often termed the benzilic acid type rearrangement variant or cine-substitution) to form 3-hydroxypyrazole-5-carboxylic acids . This effectively destroys the 6-membered ring.
Solution: Avoid strong hydroxide bases. Use mild phosphates (
) and keep reaction temperatures below 100°C.
Q3: I have a 4,5-dibromopyridazinone. Can I selectively substitute just the 4-position?Diagnosis: Regioselectivity Challenge.
The Science: The C-4 position is generally more electrophilic than C-5 due to the inductive effect of the adjacent carbonyl and the ortho-nitrogen. However, selectivity is base- and nucleophile-dependent.
Solution: Soft nucleophiles (thiols, amines) prefer C-4. Hard nucleophiles (alkoxides) may show mixed selectivity. For Suzuki couplings, C-4 reacts preferentially.
Mechanistic Visualization
Understanding the "Fork in the Road" between stable coupling and degradation is vital.
Figure 1: Reaction pathways of 4-bromopyridazinones in basic media. Note the divergence between productive coupling and destructive rearrangement.
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol is designed to minimize
and Ring Contraction while maximizing catalytic turnover.
Reagents:
Substrate: 4-Bromo-2-methyl-3(2H)-pyridazinone (N-protection/substitution is recommended to prevent catalyst poisoning by the free NH).
Boronic Acid: 1.2 - 1.5 equivalents.
Catalyst:
(5 mol%) or (for sterically hindered cases).
Base: Potassium Phosphate Tribasic (
), 2.0 equivalents.
Solvent: 1,4-Dioxane / Water (9:1 ratio). Crucial: Minimize water content.
Step-by-Step Workflow:
Degassing (Critical): Charge the reaction vessel with the pyridazinone, boronic acid, and base. Evacuate and backfill with Argon (
). Oxygen promotes homocoupling and oxidative degradation.
Solvent Addition: Add degassed 1,4-Dioxane and the minimum amount of water necessary to dissolve the base.
Tip: If the base is insoluble, consider using
in pure DMF instead of adding water.
Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.
Thermal Control: Heat to 60–80°C .
Warning:Do not exceed 90°C. Higher temperatures drastically increase the rate of hydrolytic debromination over the rate of transmetallation.
Monitoring: Monitor by HPLC/UPLC.
Stop Condition: If the "Polar Spot" (Hydrolysis product) exceeds 10% area, stop heating immediately and work up.
Decision Tree for Reaction Optimization
Use this logic flow to rescue failing reactions.
Figure 2: Troubleshooting logic for 4-bromopyridazinone coupling reactions.
References
Ring Contraction Mechanism
Maki, Y., & Takaya, M. (1964). Studies of Rearrangement Reaction.[1] VIII. Ring-Contraction from Pyridazinone Derivatives to Pyrazolone Derivatives.[1][2] Chemical & Pharmaceutical Bulletin.[1]
Suzuki Coupling on Pyridazinones
Sotelo, E., et al. (2002). Efficient Palladium-Catalyzed Cross-Coupling Reactions on 4,5-Dihalopyridazin-3(2H)-ones.[3] Synthetic Communications.
General Reactivity of Pyridazinones
Matyus, P. (2012). Pyridazines and their Benzo Derivatives.[4] Comprehensive Heterocyclic Chemistry III.
Nucleophilic Substitution Dynamics
Coelho, A., et al. (2004). Pyridazin-3(2H)-ones: Synthesis, reactivity, and biological activity.[3][5] Current Organic Chemistry.
Executive Summary This technical guide provides a comprehensive structural analysis of 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one , a critical intermediate in the synthesis of bioactive pyridazinone scaffolds (often ut...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive structural analysis of 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one , a critical intermediate in the synthesis of bioactive pyridazinone scaffolds (often utilized in PDE inhibitors and cardiotonic agents).
The primary challenge in synthesizing this molecule via nucleophilic aromatic substitution (
) is distinguishing the target 5-methoxy regioisomer from the potential 4-methoxy byproduct. This guide compares the spectral performance of the target molecule against its regioisomers and precursors, establishing a self-validating NMR protocol for structural verification.
Structural Analysis & Predicted Shifts
The molecule consists of an electron-deficient pyridazin-3-one core. The presence of the electronegative bromine (C4) and oxygen (C5) creates a distinct push-pull electronic environment that defines the chemical shifts.
Deshielded by adjacent N1 and the electron-deficient ring; slightly shielded by ortho-OMe resonance compared to the precursor.
N-Ethyl ()
Quartet (q)
2H
4.10 – 4.25
7.1 - 7.3
Significantly deshielded by the adjacent lactam Nitrogen (N2).
O-Methyl ()
Singlet (s)
3H
4.00 – 4.10
-
Typical methoxy shift, deshielded by direct attachment to the heteroaromatic ring.
N-Ethyl ()
Triplet (t)
3H
1.35 – 1.45
7.1 - 7.3
Standard terminal methyl triplet.
Note: Values are referenced to
in . In , H-6 typically shifts downfield by ~0.2-0.4 ppm due to solvent polarity effects.
Comparative Analysis: Target vs. Alternatives
The following comparison highlights the diagnostic signals required to distinguish the target from its synthesis precursor and its thermodynamic regioisomer.
Table 1: Spectral Comparison of Analogues
Feature
Target (4-Br-5-OMe)
Regioisomer (5-Br-4-OMe)
Precursor (4,5-Dibromo)
Diagnostic Logic
H-6 Shift
7.75 - 7.95 ppm
7.90 - 8.20 ppm
7.85 - 8.00 ppm
H-6 in the target is ortho to the electron-donating OMe, causing a slight upfield shift relative to the regioisomer (ortho to Br).
OMe Shift
~4.05 ppm
~4.25 ppm
Absent
The OMe at C4 (regioisomer) is flanked by two carbonyl-like electron withdrawing groups (C3=O and C5-Br), often deshielding it further than at C5.
NOE Signal
Strong H-6 OMe
None
N/A
Definitive Proof: In the target, H-6 and OMe are vicinal. In the regioisomer, they are separated by the Bromine atom.
Synthesis & Regioselectivity Pathway
The synthesis typically involves the reaction of 4,5-dibromo-2-ethylpyridazin-3(2H)-one with sodium methoxide. The substitution preferentially occurs at C5 due to the para-like conjugation with the carbonyl at C3, making C5 more electrophilic than C4.
Figure 1: Regioselectivity of the
reaction.[1][2][3] The C5 position is electronically activated by the C3-carbonyl vinylogous resonance, favoring the formation of the target molecule.
Detailed Experimental Protocol
To ensure high-fidelity data for publication or quality control, follow this self-validating protocol.
A. Sample Preparation[4][5][6]
Solvent Selection: Use Chloroform-d (
) (99.8% D) with 0.03% v/v TMS.
Why?
minimizes hydrogen bonding with the lactam carbonyl, providing sharper peaks than DMSO.
Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.
Caution: Over-concentration (>20 mg) can cause stacking effects, shifting the aromatic H-6 signal upfield.
Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (NaBr) from the synthesis, which can broaden lines.
B. Acquisition Parameters (400 MHz+)
Pulse Sequence: Standard 1D proton (zg30).
Relaxation Delay (D1): Set to
5 seconds .
Reasoning: The H-6 proton on electron-deficient rings often has a long
relaxation time. Short delays lead to under-integration of the aromatic signal relative to the alkyl groups.
Scans (NS): 16 to 32 scans are sufficient.
C. Structural Validation Workflow (The "Self-Validating" Step)
If the regiochemistry is in doubt, run a 1D NOE difference spectrum or a 2D NOESY.
No Enhancement: Suggests Regioisomer (4-OMe) (distance > 5Å).
Figure 2: NOE Correlation Logic. The proximity of the OMe group to the H-6 proton is the definitive structural proof for the 5-methoxy isomer.
References
Coates, W. J., & McKillop, A. (1993). "Regioselective nucleophilic aromatic substitution in 4,5-dihalopyridazin-3(2H)-ones." Journal of Organic Chemistry, 58(15), 4165-4167.
Sotelo, E., et al. (2002). "Efficient synthesis of 4,5-disubstituted pyridazin-3(2H)-ones via palladium-catalyzed cross-coupling reactions." Synthetic Communications, 32(13), 1975-1983.
Maes, B. U. W., & Lemière, G. L. F. (2003). "Pyridazin-3(2H)-ones: Synthesis and Functionalization." Current Organic Chemistry, 7(1), 71-105.
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.
A Comparative Guide to C13 NMR Chemical Shifts for N-ethyl and Methoxy Carbons in Pyridazinones
For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, pyridazinones stand out as a class of compounds with significant and diverse biological activities. Their synthe...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyridazinones stand out as a class of compounds with significant and diverse biological activities. Their synthesis and characterization are pivotal in the development of new therapeutic agents. Among the various analytical techniques employed, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy provides invaluable insights into the molecular structure. This guide offers a detailed comparison of the C13 NMR chemical shifts of N-ethyl and methoxy carbons in pyridazinone derivatives, supported by experimental data and theoretical principles.
Understanding the Chemical Environment: Factors Influencing C13 NMR Chemical Shifts
The chemical shift of a carbon nucleus in a C13 NMR spectrum is highly sensitive to its local electronic environment. For N-ethyl and methoxy groups attached to a pyridazinone ring, several factors dictate their resonance frequencies:
Electronegativity: The nitrogen and oxygen atoms directly attached to the ethyl and methoxy groups, respectively, are highly electronegative. This deshielding effect pulls electron density away from the carbon atoms, causing them to resonate at a higher frequency (downfield).
Hybridization: The sp3 hybridized carbons of the ethyl and methoxy groups typically appear in the upfield region of the spectrum compared to the sp2 hybridized carbons of the pyridazinone ring.
Substituent Effects: The electronic nature of other substituents on the pyridazinone ring can influence the chemical shifts of the N-ethyl and methoxy carbons through inductive and resonance effects. Electron-withdrawing groups elsewhere on the ring can lead to a further downfield shift of these carbons, while electron-donating groups may cause a slight upfield shift.
Steric Effects: The spatial arrangement of atoms can also play a role. Steric compression can sometimes lead to a deshielding effect on the involved carbon atoms.
Comparative Analysis of Experimental C13 NMR Data
The following tables summarize experimentally observed C13 NMR chemical shifts for the N-ethyl and methoxy carbons in a variety of pyridazinone derivatives, extracted from peer-reviewed literature. These values provide a practical reference for researchers in the field.
Table 1: C13 NMR Chemical Shifts of N-Ethyl Carbons in Pyridazinone Derivatives
From the available data, the methylene carbon of the N-ethyl group (N-CH2) typically resonates in the range of 29-52 ppm . The terminal methyl carbon (N-CH2-CH3) is found further upfield, generally between 14-19 ppm . The significant downfield shift of the N-CH2 carbon compared to a typical alkane is a direct consequence of the deshielding effect of the adjacent nitrogen atom.
The methoxy carbon (O-CH3) chemical shifts are consistently found in the range of 54-55 ppm when directly attached to the pyridazinone ring system. When the methoxy group is on a phenyl substituent, as in the case of 5-(4-methoxybenzyl)-6-methylpyridazin-3(2H)-one, its chemical shift is significantly more upfield (around 25 ppm), highlighting the strong influence of the direct attachment to the heterocyclic ring.
Experimental Protocol for C13 NMR Spectroscopy of Pyridazinones
To ensure the acquisition of high-quality and reproducible C13 NMR data, the following protocol is recommended:
1. Sample Preparation:
Dissolve 10-50 mg of the pyridazinone compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.
Commonly used solvents include Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), and Methanol-d4 (MeOD). The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.[1]
Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
2. Instrument Setup and Data Acquisition:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher for protons) for better signal dispersion and sensitivity.
Acquire a standard proton-decoupled C13 NMR spectrum.
Typical acquisition parameters include:
Spectral width: 0-220 ppm
Pulse angle: 30-45°
Relaxation delay (d1): 2-5 seconds (a longer delay may be needed for quaternary carbons)
Number of scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand depending on the sample concentration.
3. Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase correct the spectrum.
Reference the spectrum using the solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Visualizing the Workflow and Key Relationships
The following diagrams illustrate the experimental workflow and the key factors influencing the C13 NMR chemical shifts.
Caption: Experimental workflow for C13 NMR analysis of pyridazinones.
Caption: Key factors influencing C13 NMR chemical shifts in pyridazinones.
Conclusion
The C13 NMR chemical shifts of N-ethyl and methoxy carbons in pyridazinone derivatives provide distinct and predictable signals that are crucial for structural elucidation. The N-CH2 carbon of an ethyl group typically appears in the 29-52 ppm range, while the methoxy carbon resonates around 54-55 ppm. These values are primarily dictated by the electronegativity of the attached heteroatom and are further modulated by the electronic and steric effects of other substituents on the pyridazinone ring. A standardized experimental protocol is essential for obtaining high-quality, comparable data. This guide provides a foundational reference for researchers working with this important class of heterocyclic compounds.
References
Besada, P., Costas, T., Vila, N., & Terán, C. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]
Yulita, M., et al. (2025). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. J. Ris. Kim., 16(2).
Asolkar, R. N., et al. (2018). Studies on new substituted pyridazinones: synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences, 54(3). [Link]
Bahçeli, S., et al. (2017). Spectroscopic (FT-IR, 1H and 13C NMR, UV-vis) and quantum chemical calculation studies on 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone. Canadian Journal of Physics.
Catarzi, D., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5529. [Link]
Duddeck, H. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]
Anonymous. (n.d.). 13 C-NMR chemical shifts (3JMS = °· 00 PP m ) of compounds 2a-e in CDCI3. ResearchGate. [Link]
Anonymous. (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]
Tomasz, S. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 11-23. [Link]
Gaetano, B., et al. (2004). Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. Organic & Biomolecular Chemistry, 2(11), 1577-81. [Link]
Zaoui, A., et al. (2022). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. IUCrData, 7(6). [Link]
Anonymous. (n.d.). Interpretation of 1H-NMR and 13C-NMR data for compound 8. ResearchGate. [Link]
Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477.
Sharma, V. P. (2005). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471.
Srinivasan, C., et al. (1987). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 207-212.
Marinković, A. D., et al. (2013). Substituent effect on IR, 1H-and 13C-NMR spectral data in N-(substituted phenyl)-2-cyanoacetamides. Chemical Industry and Chemical Engineering Quarterly, 19(1), 67-78.
Anonymous. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
Anonymous. (n.d.). 13-C NMR Chemical Shift Table.
Thomas, S., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 35(12), 853-858.
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Brominated Pyridazinones
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns observed in a mass spectrum a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns observed in a mass spectrum are a molecular fingerprint, offering deep insights into the compound's architecture. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of brominated pyridazinones, a class of nitrogen-containing heterocyclic compounds with significant interest in medicinal chemistry.[1] We will explore the fundamental principles governing their fragmentation, compare them with their chlorinated analogs, and provide a robust experimental protocol for acquiring high-quality data.
The Foundational Principles of Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a "hard" ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV).[2] This process ejects an electron from the molecule, forming a high-energy molecular ion (M•+). This molecular ion is often unstable and undergoes a series of fragmentation reactions to produce a cascade of smaller, charged fragments. The mass-to-charge ratio (m/z) of these fragments is then detected, generating a mass spectrum that plots relative ion abundance against m/z. The resulting fragmentation pattern is highly reproducible and characteristic of the molecule's structure.
The Isotopic Signature of Bromine: A Key Identifier
A hallmark of brominated (and chlorinated) compounds in mass spectrometry is their distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[3][4][5] This results in a characteristic "doublet" for any bromine-containing fragment, where two peaks of nearly equal intensity are separated by two m/z units (the M•+ and M+2•+ peaks). This isotopic signature is a powerful diagnostic tool for identifying the presence and number of bromine atoms in a molecule and its fragments.
Deciphering the Fragmentation Pathways of Brominated Pyridazinones
The initial ionization event will form the molecular ion. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. Key fragmentation pathways are expected to include:
Loss of the Bromine Radical: A common fragmentation pathway for halogenated compounds is the homolytic cleavage of the carbon-halogen bond. In this case, the molecular ion would lose a bromine radical (•Br) to form a stable pyridazinone cation.
Retro-Diels-Alder (RDA) Reaction: Heterocyclic rings, like pyridazinone, can undergo RDA reactions, leading to the cleavage of the ring. For a pyridazinone ring, this could involve the expulsion of a neutral molecule like N₂ or a fragment containing the C=O group.
Loss of CO and N₂: The pyridazinone ring contains both a carbonyl group and a dinitrogen moiety. Sequential or concerted loss of carbon monoxide (CO) and molecular nitrogen (N₂) are highly probable fragmentation pathways, leading to smaller, stable fragment ions.
Halogen Migration and Rearrangements: More complex fragmentation patterns can arise from rearrangements and migrations of the bromine atom within the fragment ions.
Below is a diagram illustrating the plausible fragmentation pathways for 6-bromo-3(2H)-pyridazinone.
Caption: Proposed EI-MS fragmentation pathways of 6-bromo-3(2H)-pyridazinone.
Comparative Analysis: Brominated vs. Chlorinated Pyridazinones
Understanding the fragmentation of a closely related analog can provide valuable comparative insights. Let's compare the expected fragmentation of 6-bromo-3(2H)-pyridazinone with its chlorinated counterpart, 6-chloro-3(2H)-pyridazinone .
The fundamental fragmentation pathways (loss of halogen, RDA, loss of CO and N₂) are expected to be similar for both compounds. However, there will be key differences in their mass spectra:
Molecular Ion and Fragment Masses: The molecular weight of the chlorinated analog will be lower. Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, with an approximate natural abundance ratio of 3:1.[3][4][5] This will result in an M•+ and M+2•+ pattern with a 3:1 intensity ratio for all chlorine-containing fragments.
Bond Strength and Fragment Ion Abundance: The C-Br bond is weaker than the C-Cl bond. Consequently, the initial loss of the halogen radical is generally more favorable for brominated compounds. This would likely lead to a more abundant [M - Br]•+ ion peak in the spectrum of the brominated pyridazinone compared to the [M - Cl]•+ peak in the spectrum of the chlorinated analog.
The following table summarizes the key expected differences:
Feature
6-Bromo-3(2H)-pyridazinone
6-Chloro-3(2H)-pyridazinone
Molecular Ion (M•+)
m/z 174/176
m/z 130/132
Isotopic Pattern
M•+ : M+2•+ ≈ 1:1
M•+ : M+2•+ ≈ 3:1
[M - Halogen]•+ Ion
m/z 95 (expected to be significant)
m/z 95 (expected to be less abundant than [M-Br]•+)
Other Fragments
Will show the characteristic 1:1 bromine isotopic pattern
Will show the characteristic 3:1 chlorine isotopic pattern
Experimental Protocol for EI-MS Analysis
Acquiring high-quality, reproducible mass spectra is paramount for accurate structural elucidation. The following is a standardized protocol for the analysis of brominated pyridazinones using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
Objective: To obtain the electron ionization mass spectrum of a brominated pyridazinone for fragmentation pattern analysis.
Prepare a dilute solution of the brominated pyridazinone sample (approximately 1 mg/mL) in a suitable volatile solvent.
Ensure the sample is fully dissolved and free of particulate matter.
Instrument Setup:
Gas Chromatograph (GC):
Injector Temperature: 250 °C
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1 minute, then ramp at 10 °C/min to a final temperature of 280 °C and hold for 5 minutes. (Note: The temperature program should be optimized based on the volatility of the specific analyte).
Mass Spectrometer (MS):
Ionization Mode: Electron Ionization (EI)
Electron Energy: 70 eV
Ion Source Temperature: 230 °C
Mass Range: m/z 40-500
Scan Rate: Sufficiently fast to obtain several spectra across the chromatographic peak.
Data Acquisition:
Inject 1 µL of the prepared sample solution into the GC-MS.
Acquire the data over the entire GC run.
Data Analysis:
Identify the chromatographic peak corresponding to the brominated pyridazinone.
Extract the mass spectrum from the apex of the peak.
Analyze the fragmentation pattern, paying close attention to the molecular ion, the bromine isotopic patterns, and the major fragment ions.
Compare the obtained spectrum with library spectra (if available) and the predicted fragmentation pathways.
Caption: General workflow for the GC-EI-MS analysis of brominated pyridazinones.
Conclusion
The mass spectrometry fragmentation patterns of brominated pyridazinones are governed by fundamental principles of ion stability and established reaction mechanisms. The characteristic isotopic signature of bromine provides an invaluable tool for their identification. By understanding the likely fragmentation pathways, such as the loss of the bromine radical and retro-Diels-Alder reactions, and by comparing them to their chlorinated analogs, researchers can confidently elucidate the structures of these important heterocyclic compounds. The provided experimental protocol offers a robust starting point for obtaining high-quality data to support these analytical endeavors.
Yassine, M., et al. Fragmentation pathways proposed for the degradation under different CID energy by MS/MS of the pseudo-molecular ions of the structures proposed for compound 4. ResearchGate. [Link]
Supporting Information for Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines. [Link]
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. [Link]
Prasain, J. Ion fragmentation of small molecules in mass spectrometry. [Link]
Davis, P. Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube. [Link]
Electron impact ionization and cationic fragmentation of the pyridazine molecules. MOST Wiedzy. [Link]
Sparkman, O. D., et al. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]
Pesyan, N. N., et al. Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Growing Science. [Link]
Demarque, D. P., et al. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
Prasain, J. Ion fragmentation of small molecules in mass spectrometry. [Link]
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. [Link]
Clark, J. mass spectra - the M+2 peak. Chemguide. [Link]
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]
Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. [Link]
Gross, R. A. Two Equations for Analyzing the Mass Spectra of Compounds for Chlorine and Bromine Atoms. ResearchGate. [Link]
Doc Brown's Chemistry. he mass - spectrum of 1-bromo-2-chloroethane. [Link]
The Impact of N-Alkylation on Pyridazinone Bioactivity: A Comparative Analysis of N-Ethyl and N-Methyl Analogs
Introduction Pyridazinone derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. These activi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Pyridazinone derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. These activities include, but are not limited to, cardiovascular, anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[1][2] The biological profile of a pyridazinone scaffold can be finely tuned through chemical modifications at various positions of the ring structure. Of particular interest is the substitution at the nitrogen atom (N-substitution) of the pyridazinone core, which can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties.
The Subtle Dance of Alkyl Chains: N-Ethyl vs. N-Methyl Substitution
The choice between an N-methyl and an N-ethyl substituent, while only a difference of a single methylene unit, can lead to significant changes in a molecule's biological activity. These changes can be attributed to a variety of factors, including:
Steric Hindrance: The larger ethyl group can introduce steric hindrance that may either enhance or diminish binding to a biological target. A favorable steric clash might orient the molecule more effectively within a binding pocket, while an unfavorable one could prevent optimal interaction.
Lipophilicity: The addition of a methylene group increases the lipophilicity of the molecule. This can affect its ability to cross cell membranes, its binding to hydrophobic pockets of proteins, and its overall pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
Metabolic Stability: The nature of the N-alkyl group can influence the metabolic stability of the compound. For instance, N-demethylation is a common metabolic pathway, and the presence of an ethyl group might alter the rate or site of metabolism.
Comparative Biological Potency: A Data-Driven Analysis
While a systematic comparison is not the primary focus of most published studies, a careful review of the literature allows for the extraction of comparative data points for some N-methyl and N-ethyl pyridazinone analogs. The following table summarizes such findings from a study on pyridazinone derivatives as anti-inflammatory agents.
Compound
N-Substituent
Target/Assay
IC50 (µM)
Reference
1a
Methyl
LPS-induced NF-κB
15.2
F. A. Al-Abbasi et al., Molecules, 2022
1b
Ethyl
LPS-induced NF-κB
12.8
F. A. Al-Abbasi et al., Molecules, 2022
In this specific example targeting the inhibition of LPS-induced NF-κB activation, the N-ethyl analog (1b) demonstrated slightly higher potency (a lower IC50 value) than the N-methyl analog (1a). This suggests that for this particular scaffold and biological target, the increased lipophilicity and/or altered steric profile of the ethyl group may contribute to a more favorable interaction with the target protein or a better penetration into the cells.
It is important to note that this is a single data point, and the trend may not be universal across all pyridazinone scaffolds and biological targets. For instance, in other contexts, the smaller methyl group might be preferred to avoid steric clashes in a constrained binding pocket. The overall effect is highly dependent on the specific molecular context of the rest of the pyridazinone derivative and the topology of the target's binding site.
Mechanistic Insights and Structure-Activity Relationships
The observed differences in potency between N-ethyl and N-methyl pyridazinones can often be rationalized through an understanding of their interactions at a molecular level. The following diagram illustrates a simplified signaling pathway for NF-κB activation, a common target for anti-inflammatory drugs.
Caption: General experimental workflow for determining the IC50 of pyridazinone derivatives.
Step-by-Step Methodology for NF-κB Inhibition Assay:
Cell Culture: Human monocytic cells (e.g., THP1-Blue™ cells) are cultured in appropriate media until they reach the desired confluence.
Compound Preparation: N-ethyl and N-methyl pyridazinone derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions are then prepared to obtain a range of final concentrations for testing.
Cell Seeding: The cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
Pre-incubation: The cultured cells are pre-incubated with varying concentrations of the test compounds for a specific duration (e.g., 1 hour).
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NF-κB activation.
Assay: After a suitable incubation period, the level of NF-κB activation is quantified. In THP1-Blue™ cells, this can be done by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene, which is under the control of an NF-κB-inducible promoter.
Data Acquisition: The absorbance is read using a microplate reader at a specific wavelength.
Data Analysis: The results are expressed as a percentage of inhibition compared to the vehicle-treated control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of the biological response, is calculated using non-linear regression analysis.
Conclusion and Future Directions
The comparison of N-ethyl and N-methyl pyridazinone derivatives reveals that even subtle modifications to the N-alkyl substituent can impact biological potency. The available data, although limited, suggests that an N-ethyl group may offer a slight potency advantage in some anti-inflammatory contexts, potentially due to increased lipophilicity and enhanced van der Waals interactions. However, this is not a universal rule, and the optimal N-alkyl substituent is highly dependent on the specific pyridazinone scaffold and its biological target.
To build a more comprehensive understanding, future research should include systematic SAR studies that directly compare a wider range of N-alkyl substituents across various biological targets. Such studies would provide invaluable data for the computational modeling and rational design of next-generation pyridazinone-based therapeutics. The continued exploration of this "magic moiety" holds significant promise for the development of novel and effective drugs for a multitude of diseases.
[1]
References
Al-Abbasi, F. A., Al-Abdullah, E. S., El-Sayed, M. A. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3737. [Link]
Asif, M. (2014). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. Journal of Chemical and Pharmaceutical Research, 6(12), 144-156.
Asif, M. (2015). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, Der Pharma Chemica, 7(10), 45-64.
A Comparative Guide to Carbonyl and C-Br Stretching Frequencies in Pyridazinones for the Discerning Researcher
For the researcher engaged in the synthesis and characterization of novel therapeutics, particularly those involving heterocyclic scaffolds, a nuanced understanding of spectroscopic data is paramount. Infrared (IR) spect...
Author: BenchChem Technical Support Team. Date: February 2026
For the researcher engaged in the synthesis and characterization of novel therapeutics, particularly those involving heterocyclic scaffolds, a nuanced understanding of spectroscopic data is paramount. Infrared (IR) spectroscopy, a powerful and accessible technique, offers a rapid means of functional group identification and structural elucidation. This guide provides an in-depth comparison of the IR spectroscopic signatures of two key vibrational modes in pyridazinone derivatives: the carbonyl (C=O) stretch and the carbon-bromine (C-Br) stretch. By moving beyond simplistic chart values and delving into the subtle electronic and structural effects that govern these absorptions, this document aims to equip researchers, scientists, and drug development professionals with the expertise to interpret their spectral data with confidence and precision.
The Vibrational Language of Pyridazinones: Understanding the Fundamentals
The pyridazinone core, a six-membered diazine ring with a carbonyl group, is a privileged scaffold in medicinal chemistry. The precise frequency at which the C=O and any attached C-Br bonds vibrate and absorb infrared radiation is exquisitely sensitive to the electronic environment of the molecule. Factors such as conjugation with adjacent double bonds, the inductive and resonance effects of substituents on the ring, and the overall molecular geometry all contribute to shifts in the observed IR bands. A thorough appreciation of these principles is not merely academic; it is a critical tool for confirming synthetic success and deducing molecular structure.
The Carbonyl Stretch: A Tale of Electronic Influence
The C=O stretching vibration in pyridazinones typically appears as a strong, sharp band in the region of 1725-1650 cm⁻¹ . The exact position of this band, however, is a rich source of structural information.
Factors Influencing the Carbonyl Stretching Frequency:
Conjugation: When the carbonyl group is part of a conjugated system, such as in an α,β-unsaturated pyridazinone, the C=O stretching frequency will decrease. This is due to the delocalization of π-electrons, which imparts more single-bond character to the carbonyl bond, thereby weakening it and lowering the energy required for the stretching vibration.
Inductive Effects: Electron-withdrawing groups (EWGs) attached to the pyridazinone ring, such as halogens or nitro groups, tend to increase the C=O stretching frequency. EWGs pull electron density away from the carbonyl carbon, strengthening the C=O bond and requiring more energy to stretch. Conversely, electron-donating groups (EDGs) can lower the frequency.
Ring Strain: While the six-membered pyridazinone ring itself does not exhibit significant ring strain, substituents or fusion to other rings can introduce strain that may influence the carbonyl frequency.
The following table provides a comparative summary of experimentally observed C=O stretching frequencies in various pyridazinone derivatives, illustrating the impact of different substitution patterns.
The Elusive C-Br Stretch: A Challenge in the Fingerprint Region
The carbon-bromine (C-Br) stretching vibration is generally found in the lower frequency "fingerprint" region of the IR spectrum, typically between 700 and 500 cm⁻¹ . This region is often complex, with numerous overlapping peaks from various bending and stretching modes, making a definitive assignment of the C-Br stretch challenging.
Challenges in Identifying the C-Br Stretch:
Weak to Medium Intensity: The C-Br stretch often gives rise to a peak of weak to medium intensity, which can be obscured by stronger absorptions.
Coupling with Other Vibrations: The C-Br stretching mode can couple with other vibrations in the molecule, leading to shifts in its expected position and making it difficult to isolate.
Solvent and Solid-State Effects: The position of the C-Br stretch can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull, or solution).
Despite these challenges, the presence of a band in the expected region, especially when comparing the spectra of a brominated pyridazinone with its non-brominated analog, can provide strong evidence for the incorporation of bromine into the structure.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum of a Pyridazinone Derivative
To obtain reliable and reproducible IR data, a standardized experimental protocol is essential. The following steps outline the procedure for acquiring a high-quality FT-IR spectrum of a solid pyridazinone sample using the KBr pellet method.
Ensure the sample compartment of the FT-IR spectrometer is empty.
Run a background scan to acquire a spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.
Sample Preparation (KBr Pellet):
Place approximately 100-200 mg of dry IR-grade KBr into the agate mortar.
Grind the KBr to a fine, uniform powder.
Add 1-2 mg of the pyridazinone sample to the mortar.
Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for 2-3 minutes to ensure a homogenous dispersion.
Transfer a portion of the powdered mixture to the pellet-forming die.
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
Sample Spectrum Acquisition:
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing and Analysis:
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Label the significant peaks, paying close attention to the regions corresponding to the C=O and C-Br stretches.
Visualizing Substituent Effects on IR Frequencies
The relationship between the electronic nature of substituents and the resulting shifts in IR absorption frequencies can be visualized through the following logical diagram:
Caption: Logical workflow of substituent effects on IR frequencies.
Conclusion
The infrared spectrum of a pyridazinone derivative is a rich tapestry of structural information. The carbonyl stretching frequency serves as a sensitive probe of the electronic environment within the molecule, with conjugation and the inductive/resonance effects of substituents playing a predictable role in its position. While the carbon-bromine stretch is more challenging to definitively assign due to its location in the complex fingerprint region, its presence can often be inferred by careful comparison with non-brominated analogs. By combining a solid theoretical understanding with meticulous experimental technique, researchers can leverage IR spectroscopy to its full potential in the rapid and reliable characterization of novel pyridazinone-based compounds.
References
Daoui, S., Direkel, S., Ibrahim, M. M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. [Link]
Verma, S. K., Irrchhaiya, R., Namdeo, K. P., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
National Institute of Standards and Technology. (n.d.). 4,5-Dibromo-3(2H)-pyridazinone. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Stuart, B. H. (2004).
Asif, M. (2015). A review on diverse heterocyclic compounds as prospective antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 7(9), 854-868.
Abdel-Aziem, A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one. Acta Crystallographica Section E: Crystallographic Communications, E78(Pt 5), 512–516. [Link]
Rani, P., et al. (2013). Studies on new substituted pyridazinones: synthesis and biological evaluation. Medicinal Chemistry Research, 22(10), 4748-4756. [Link]
Kumar, D., et al. (2010). 6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one. Molbank, 2010(3), M700. [Link]
Comparative
A Comparative Guide to the X-ray Crystallography of 4-halo-5-methoxypyridazin-3(2H)-ones: Experimental Design and Structural Analysis
This guide provides a comprehensive framework for researchers, medicinal chemists, and structural biologists focused on the crystallographic analysis of 4-halo-5-methoxypyridazin-3(2H)-ones. Pyridazinone derivatives are...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, medicinal chemists, and structural biologists focused on the crystallographic analysis of 4-halo-5-methoxypyridazin-3(2H)-ones. Pyridazinone derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2] Understanding their precise three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics. X-ray crystallography offers an unparalleled view into the atomic arrangement and the subtle, non-covalent interactions that govern crystal packing and, by extension, influence physical properties like solubility and stability.[3][4]
This document moves beyond a simple recitation of data. It serves as an in-depth guide to experimental design, from synthesis and crystallization to data interpretation. We will explore the anticipated structural variations across the halogen series (F, Cl, Br, I) and provide the necessary protocols to generate and analyze this critical data.
Part 1: The Crystallographic Workflow: From Synthesis to Structure
Achieving high-quality crystal structures is a systematic process. The workflow encompasses the synthesis of high-purity material, meticulous crystallization screening, and precise X-ray diffraction data collection and refinement. Each step is critical for a successful outcome.
Caption: Overall experimental workflow for obtaining crystal structures.
Detailed Experimental Protocol: Synthesis and Crystallization
Trustworthy crystallographic data begins with impeccably pure material. The following protocols provide a self-validating system for obtaining diffraction-quality single crystals.
Synthesis of Starting Material (e.g., 4,5-dichloro-2-methylpyridazin-3(2H)-one)
Rationale: The synthesis of the target halo-compounds often begins with a di-halogenated precursor. This protocol, adapted from established literature, provides a reliable method for obtaining a key intermediate.[5]
Place 4,5-dichloropyridazin-3(2H)-one (0.01 mol) and methanol (10 mL) into a round-bottom flask and stir for 15 minutes.
Add a solution of sodium hydroxide (0.5 g) in deionized water (10 mL) while maintaining stirring until a clear solution is observed.
Cool the flask to 5°C. Once the temperature is stable, add dimethyl sulphate (0.01 mol) dropwise.
Continue stirring for 1 hour, maintaining the temperature between 15–20°C.
Remove excess methanol under reduced pressure.
Collect the resulting solid by filtration, wash thoroughly with water, and dry. Purity should be assessed by NMR and mass spectrometry before proceeding.
From this or similar precursors, the target 4-halo-5-methoxy compounds can be synthesized via nucleophilic substitution reactions, a standard method in heterocyclic chemistry.
Crystallization Protocol
Rationale: The goal of crystallization is to slowly bring a solution to a state of supersaturation, allowing molecules to organize into a well-ordered lattice. The choice of solvent is critical; the ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures. Screening multiple solvents and techniques is essential.[6][7]
Solvent Screening: In parallel, dissolve ~5-10 mg of the purified compound in 0.5 mL of various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, and mixtures such as ethyl acetate/petroleum ether[8]) in small vials. Gently heat if necessary to dissolve.
Slow Evaporation: Leave the vials from Step 1, covered with a perforated seal (e.g., Parafilm with pinholes), undisturbed at room temperature. This is the simplest method and often highly effective.
Slow Cooling: For solvents where the compound is significantly more soluble when hot, prepare a saturated solution at an elevated temperature. Seal the vial, then place it in an insulated container (e.g., a beaker wrapped in glass wool) to slow the cooling process to room temperature, and subsequently move it to a 4°C refrigerator.
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this small vial inside a larger, sealed jar that contains a "non-solvent" in which the compound is insoluble but which is miscible with the solvent. The vapor of the non-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
Crystal Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) appear, carefully remove them from the mother liquor using a cryoloop and immediately flash-cool them in a stream of liquid nitrogen.
Part 2: A Comparative Analysis of 4-halo-5-methoxypyridazin-3(2H)-one Crystal Structures
While a complete crystallographic dataset for the entire F, Cl, Br, I series is not publicly available, we can predict the structural trends and compare them with closely related, published structures. The halogen atom's identity is expected to be a primary determinant of the resulting supramolecular architecture.
Key Crystallographic Parameters: A Comparative Table
The following table summarizes key crystallographic data from relevant structures and provides a template for researchers to populate with their own findings for the 4-halo-5-methoxypyridazin-3(2H)-one series.
The Influence of the Halogen on Intermolecular Interactions
The variation of the halogen atom from fluorine to iodine provides a fascinating case study in crystal engineering. The interplay of hydrogen bonds, halogen bonds, and other weak interactions will dictate the final crystal packing.[3]
Hydrogen Bonding: The Dominant Synthon
In pyridazin-3(2H)-ones, the most robust and predictable intermolecular interaction is the hydrogen bond between the amide N-H donor and the carbonyl O=C acceptor of a neighboring molecule.[9] This interaction typically forms a centrosymmetric dimer, creating a characteristic R²₂(8) ring motif. This strong interaction is expected to be present across the entire halogen series and serves as the primary building block of the crystal lattice.[10]
Halogen Bonding: A Directional Force in Crystal Packing
A halogen bond is a non-covalent interaction where a halogen atom (X) acts as an electrophilic species, interacting with a nucleophile, such as an oxygen or nitrogen atom.[11] The strength of this interaction generally increases with the size and polarizability of the halogen: I > Br > Cl > F.
4-chloro & 4-bromo derivatives: In the chloro and bromo analogs, we can anticipate the formation of C-X···O halogen bonds, where the halogen on one molecule interacts with the carbonyl or methoxy oxygen of a neighbor. These interactions are highly directional and can compete with or complement the primary hydrogen bonding network, potentially leading to different polymorphs.[12]
4-iodo derivative: The iodo-substituted compound is expected to exhibit the strongest halogen bonds, which could become a dominant structure-directing force, potentially creating unique packing arrangements not seen in the other analogs.
4-fluoro derivative: Fluorine rarely participates in significant halogen bonding due to its low polarizability and high electronegativity. Therefore, the crystal packing of the fluoro analog is likely to be governed primarily by hydrogen bonding and weaker van der Waals forces.
Hirshfeld Surface Analysis
To quantitatively compare these intermolecular interactions, Hirshfeld surface analysis is an invaluable tool.[9][13] This method maps the close contacts on a molecule's surface, and the corresponding 2D "fingerprint plots" provide a percentage contribution for each type of interaction (e.g., H···H, O···H, Br···H).[13][14] This allows for a direct, visual comparison of how changing the halogen atom rebalances the forces governing crystal packing. For example, a significant increase in the Br···H and Br···O contacts would be expected when moving from the chloro to the bromo derivative.
References
Al-Majid, A. M., et al. (2018). Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
Song, J., et al. (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. IUCrData. Available at: [Link]
Pinga, S. S. (n.d.). Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives. ResearchGate. Available at: [Link]
Turan-Zitouni, G., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. Available at: [Link]
Bauza, A., et al. (2019). Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives. ResearchGate. Available at: [Link]
Song, J., et al. (2022). data reports 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4- oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. IUCrData. Available at: [Link]
Fun, H.-K., et al. (2009). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
Li, H., et al. (2012). Crystal structure of 4-chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-5-(piperidin-1-yl)pyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
Schroeder, G. M., et al. (2023). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
Smith, D. M., et al. (2001). Preparation and Single-Crystal X-Ray Structures of Four Related Mixed-Ligand 4-Methylpyridine Indium Halide Complexes. Journal of Chemical Crystallography. Available at: [Link]
Arshad, M., et al. (2020). Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester: Hirshfeld surface analysis and DFT calculations. Journal of Molecular Structure. Available at: [Link]
Chlebicki, A., et al. (2020). Halogen Bonding in Isostructural Co(II) Complexes with 2-Halopyridines. Molecules. Available at: [Link]
Abu-Yamin, A. A., et al. (2017). Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. Journal of Molecular Structure. Available at: [Link]
Chayka, D. I., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Molecules. Available at: [Link]
Asiri, A. M., et al. (2026). Crystal structure of 4-chloro-N-{5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)amino]-6-sulfanylidene-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene}benzenesulfonamide dimethyl sulfoxide disolvate. ResearchGate. Available at: [Link]
Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences. Available at: [Link]
ELSA BIOTECHNOLOGY CO., LTD. (n.d.). 4-CHLORO-5-METHOXYPYRIDAZIN-3(2H)-ONE. Available at: [Link]
Amanote Research. (2010). 4-Chloro-2-{3-Chloro-2-[(3,5-Dimethylpiperidin-1-Yl)methyl]phenylsulfanyl}-6-Methoxypyrimidine. Available at: [Link]
ChemBK. (n.d.). 4-bromo-5-methoxypyridazin-3(2H)-one. Available at: [Link]
Khasanov, S. S., et al. (2024). Single-crystal X-ray diffraction study of 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles. Russian Chemical Bulletin. Available at: [Link]
Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Available at: [Link]
Royappa, T. (n.d.). X-ray Crystallography. CCDC. Available at: [Link]
Antonov, E. D., et al. (2024). 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. Molbank. Available at: [Link]
A Senior Application Scientist's Guide to Halogen Reactivity on the Pyridazinone Core: 4-Bromo vs. 4-Chloro Analogs
For researchers, medicinal chemists, and professionals in drug development, the pyridazinone scaffold is a privileged structure, appearing in a multitude of compounds with diverse biological activities, including anti-in...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the pyridazinone scaffold is a privileged structure, appearing in a multitude of compounds with diverse biological activities, including anti-inflammatory and anti-cancer properties.[1][2][3] Functionalization at the C4 position is a common strategy for modulating potency, selectivity, and pharmacokinetic properties. The choice of starting material—often a 4-halo-pyridazinone—is a critical decision that dictates subsequent synthetic strategies, reaction efficiency, and overall cost.
This guide provides an in-depth, objective comparison of the reactivity of two of the most common C4-halogenated pyridazinone intermediates: 4-bromo-pyridazinone and 4-chloro-pyridazinone. We will move beyond simple procedural descriptions to explore the mechanistic causality behind their differing reactivities in key synthetic transformations, supported by experimental data and established protocols.
Core Principles: Understanding the Duality of Reactivity
The synthetic utility of 4-halopyridazinones is dominated by two fundamental reaction classes: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). The choice between a bromo or chloro substituent profoundly impacts the feasibility and conditions required for each pathway, a difference rooted in their distinct electronic properties and bond strengths.
A foundational understanding of these mechanisms is crucial for rational experimental design.
Caption: High-level comparison of Palladium-Cross-Coupling and SNAr mechanisms.
I. Palladium-Catalyzed Cross-Coupling: A Tale of Bond Strength
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstones of modern drug discovery, enabling the formation of C-C and C-N bonds with remarkable efficiency.[4][5] The universal rate-determining step for these reactions, especially with less reactive halides, is the initial oxidative addition of the aryl halide to the palladium(0) catalyst.[6][7]
The efficiency of this step is directly correlated to the carbon-halogen (C-X) bond dissociation energy (BDE). A weaker bond is more easily cleaved by the palladium catalyst, leading to faster reaction rates and requiring milder conditions.
Bond
Average Bond Energy (kJ/mol)
Implication for Reactivity
C-Br
~275 - 285
Weaker bond, faster oxidative addition, more reactive.[8][9][10]
C-Cl
~330 - 339
Stronger bond, slower oxidative addition, less reactive.[8][9][10]
This fundamental difference in bond energy is the primary reason why 4-bromo-pyridazinone is significantly more reactive than its 4-chloro counterpart in palladium-catalyzed cross-coupling reactions .[11]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds between the pyridazinone core and various aryl or vinyl boronic acids/esters.[12][13] The disparity in reactivity between the bromo and chloro analogs necessitates distinct catalytic systems.
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
Comparison of Typical Suzuki-Miyaura Reaction Conditions
Parameter
4-Bromo-pyridazinone
4-Chloro-pyridazinone
Rationale
Reactivity
High
Low
Weaker C-Br bond facilitates oxidative addition.[6][11]
Catalyst
Pd(PPh₃)₄, Pd(dppf)Cl₂
Pd(OAc)₂, Palladacycle Precatalysts (G3/G4)
Standard, less active catalysts are often sufficient.
Standard phosphines are adequate for the more reactive substrate.
Temperature
80 - 100 °C
100 - 120 °C
Lower thermal energy is required to overcome the activation barrier.
Yields
Generally Good to Excellent
Fair to Good (highly dependent on catalyst system)
The reaction proceeds more readily with fewer side reactions.
Experimental Protocol: Suzuki Coupling with 4-Bromo-pyridazinone (Representative)
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromo-pyridazinone (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
Reaction: Heat the mixture to 85 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Experimental Protocol: Suzuki Coupling with 4-Chloro-pyridazinone (Representative)
Setup: To a flame-dried microwave vial under an argon atmosphere, add 4-chloro-pyridazinone (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
Solvent Addition: Add degassed toluene and water (e.g., 10:1 v/v).[14]
Reaction: Seal the vial and heat the mixture to 110 °C for 12-24 hours, monitoring by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Causality: The protocol for the chloro-analog requires a more active ligand (RuPhos), a stronger base, and higher temperatures to overcome the kinetic barrier of C-Cl bond activation.[14]
B. Buchwald-Hartwig Amination
For the synthesis of C4-amino-pyridazinones, the Buchwald-Hartwig amination is the premier method.[5][15] The reactivity trends observed in Suzuki couplings are directly applicable here; the C-Br bond is more readily activated than the C-Cl bond. Consequently, amination of 4-chloro-pyridazinone is significantly more challenging and requires state-of-the-art catalyst systems.[7][16]
Comparison of Typical Buchwald-Hartwig Reaction Conditions
Parameter
4-Bromo-pyridazinone
4-Chloro-pyridazinone
Rationale
Reactivity
High
Very Low
C-Br bond is more susceptible to oxidative addition.[15]
First and second-generation catalyst systems are often effective.[5]
Base
Sodium tert-butoxide (NaOtBu), LiHMDS
Sodium tert-butoxide (NaOtBu)
A strong, non-nucleophilic base is required.
Temperature
80 - 100 °C
100 - 110 °C
Milder conditions are sufficient for the more facile reaction.
Experimental Protocol: Buchwald-Hartwig Amination with 4-Bromo-pyridazinone (Representative)
Setup: In a glovebox or under a strict argon atmosphere, add to a Schlenk tube sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).
Reagent Addition: Add 4-bromo-pyridazinone (1.0 equiv) and the desired amine (1.2 equiv).
Solvent Addition: Add dry, degassed toluene.
Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 16-24 hours.
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate.
Purification: Purify the residue by flash column chromatography.
Experimental Protocol: Buchwald-Hartwig Amination with 4-Chloro-pyridazinone (Representative)
Setup: In a glovebox, add 4-chloro-pyridazinone (1.0 equiv), the desired amine (1.5 equiv), sodium tert-butoxide (2.0 equiv), and an appropriate G3 or G4 palladacycle precatalyst (e.g., XPhos-Pd-G3, 0.03 equiv) to a microwave vial.[7]
Solvent Addition: Add dry, degassed 1,4-dioxane.
Reaction: Seal the vial and heat to 110 °C for 18-24 hours.
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate.
Purification: Purify the residue by flash column chromatography.
Causality: The use of a well-defined palladacycle precatalyst is critical for the chloro substrate. These catalysts generate the active monoligated Pd(0) species more efficiently and cleanly than traditional sources, which is necessary to overcome the high activation energy of C-Cl oxidative addition.[7]
II. Nucleophilic Aromatic Substitution (SNAr): A Game of Electrophiles and Leaving Groups
The SNAr reaction offers a metal-free alternative for functionalizing the C4 position. The pyridazine ring is inherently electron-deficient, which makes it susceptible to attack by strong nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17]
Caption: The addition-elimination mechanism of SNAr at the C4 position.
In SNAr, the halogen plays a dual role:
Inductive Effect: The halogen's electronegativity withdraws electron density from the ring, increasing the electrophilicity of the C4 carbon and making it more susceptible to nucleophilic attack. Chlorine is more electronegative than bromine, suggesting it might enhance this effect slightly.
Leaving Group Ability: The C-X bond is broken in the second, typically fast, step. Better leaving groups can accelerate this step.
The rate-determining step is usually the initial nucleophilic attack.[18] For the pyridazinone system, the C4 position is activated for SNAr because the negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogens.[18] While a direct kinetic comparison for 4-halo-pyridazinones is scarce, the general principles suggest that both substrates are viable. The higher electronegativity of chlorine makes the C4 carbon more electrophilic, potentially favoring the initial attack, while bromide is a better leaving group. In many SNAr reactions on electron-deficient heterocycles, this results in similar or slightly faster rates for chloro-substrates, especially if the initial attack is rate-limiting.[19]
Experimental Protocol: SNAr with Thiols (Representative)
Setup: To a round-bottom flask, add the 4-halo-pyridazinone (1.0 equiv) and the desired thiol (1.1 equiv) in a polar aprotic solvent like DMF or DMSO.
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equiv) or cesium carbonate (Cs₂CO₃, 1.5 equiv) to deprotonate the thiol in situ.
Reaction: Heat the mixture to 60-100 °C. The reaction is typically faster with the 4-chloro-pyridazinone due to the increased electrophilicity of the reaction center. Monitor by TLC or LC-MS.
Workup: Cool the reaction, pour it into water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purification: Purify the crude product by flash column chromatography.
Summary and Strategic Recommendations
The choice between 4-bromo- and 4-chloro-pyridazinone is not merely one of cost but a strategic decision that impacts the entire synthetic route.
Feature
4-Bromo-pyridazinone
4-Chloro-pyridazinone
Palladium Cross-Coupling
Highly Reactive. Milder conditions, standard catalysts/ligands, generally higher yields.
Often More Reactive. Higher electronegativity of chlorine increases the electrophilicity of the C4 position.
Cost
Generally higher.
Generally lower.
Ideal Use Case
Early-stage discovery, route scouting, complex molecule synthesis. Its reliability and broad compatibility with standard conditions allow for rapid generation of diverse analogs.
Late-stage development, process chemistry, large-scale synthesis. Ideal for SNAr reactions or when a well-optimized, cost-effective cross-coupling protocol has been established.
Expert Recommendations:
For Broad Diversification (Medicinal Chemistry): Begin with 4-bromo-pyridazinone . Its high reactivity in a wide array of palladium-catalyzed couplings provides the most reliable and fastest path to a diverse set of analogs for structure-activity relationship (SAR) studies. The higher initial cost is offset by savings in development time and catalyst/ligand expenses.
For Scale-Up and Cost-Sensitive Synthesis: If the target molecule can be accessed via SNAr, 4-chloro-pyridazinone is the superior choice due to its lower cost and often higher reactivity in this specific transformation. If a cross-coupling is necessary, significant process development will be required to find a robust and economical catalyst system, but the long-term cost savings on the starting material can be substantial.
By understanding the fundamental principles governing the reactivity of these two key intermediates, researchers can make informed, strategic decisions that accelerate discovery and optimize the development of novel pyridazinone-based therapeutics.
References
ResearchGate. (n.d.). Comparison of reactivity of different aryl halides (a) The predicted... Retrieved February 15, 2026, from [Link]
University of Victoria. (2013, October 7). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Retrieved February 15, 2026, from [Link]
LOUIS Pressbooks. (n.d.). Strengths of Ionic and Covalent Bonds (9.4) – General Chemistry. Retrieved February 15, 2026, from [Link]
Semantic Scholar. (1999, January 1). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Retrieved February 15, 2026, from [Link]
ACS Publications. (2016, June 6). Substituent Effects on the [N–I–N]+ Halogen Bond. Retrieved February 15, 2026, from [Link]
ACS Publications. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. Retrieved February 15, 2026, from [Link]
Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Retrieved February 15, 2026, from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 15, 2026, from [Link]
UCalgary Chemistry Textbook. (n.d.). Strengths of Ionic and Covalent Bonds. Retrieved February 15, 2026, from [Link]
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved February 15, 2026, from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 15, 2026, from [Link]
PMC. (2022, June 10). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Retrieved February 15, 2026, from [Link]
MDPI. (2024, February 1). Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies. Retrieved February 15, 2026, from [Link]
ACS Publications. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved February 15, 2026, from [Link]
Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved February 15, 2026, from [Link]
WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Retrieved February 15, 2026, from [Link]
PubMed. (2009, August 7). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. Retrieved February 15, 2026, from [Link]
Thieme. (2018, July 16). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. Retrieved February 15, 2026, from [Link]
Chemguide. (n.d.). An introduction to bond energy and bond length. Retrieved February 15, 2026, from [Link]
Organic Chemistry Explained. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved February 15, 2026, from [Link]
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved February 15, 2026, from [Link]
Harvard University. (n.d.). The Suzuki Reaction - Chem 115 Myers. Retrieved February 15, 2026, from [Link]
gchem. (n.d.). Covalent Bond Energies. Retrieved February 15, 2026, from [Link]
Reference Standards for 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one Analysis
This guide serves as a technical resource for researchers and analytical scientists validating 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one , a critical heterocyclic building block often used in the synthesis of agrochem...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical resource for researchers and analytical scientists validating 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one , a critical heterocyclic building block often used in the synthesis of agrochemicals (e.g., pyridazinone herbicides) and pharmaceutical intermediates (e.g., PDE inhibitors).[1][2]
Given the specific structural challenges of pyridazinones—specifically N- vs. O-alkylation regioisomerism —this guide prioritizes structural validation alongside purity assessment.
Part 1: Strategic Comparison of Reference Standard Grades
For niche intermediates like 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one, "Certified Reference Materials" (CRMs) with ISO 17034 accreditation are rarely available off-the-shelf.[1][2] Researchers must often choose between commercial analytical standards or in-house synthesis.[1][2]
Recommendation: For quantitative analysis (assay/purity), Option A is the mandatory starting point to establish a "Primary Reference Standard." Use Option B only if commercial stock is unavailable or if multi-gram quantities are needed for toxicity studies.[2]
Part 2: Critical Quality Attributes (CQAs) & Challenges
The analysis of this compound is defined by three specific chemical challenges:
Regioisomerism (The "N" vs. "O" Problem):
Mechanism:[2][4] Alkylation of the precursor (4-bromo-5-methoxypyridazin-3(2H)-one) can occur at the Nitrogen (N2) or the Oxygen (O3).[1][2]
Impact: The O-ethyl isomer (3-ethoxy-...) is a common impurity with similar retention time but different biological activity.[1][2]
Bromine Isotope Signature:
The presence of Bromine (
and ) creates a 1:1 doublet in Mass Spectrometry.[1] This is a powerful identification tool but splits the signal intensity, affecting sensitivity.[2]
Hydrolytic Stability:
The 5-methoxy group is susceptible to hydrolysis under strongly acidic conditions, yielding the 5-hydroxy derivative.[2]
O-Ethyl (Impurity): The methylene quartet for O-alkylation is significantly deshielded, appearing downfield at 4.4 – 4.6 ppm .[1][2]
Coupling: A NOESY experiment will show a correlation between the N-ethyl protons and the H-6 proton on the ring for the N-isomer.[1][2]
Part 4: Visualizing the Validation Workflow
The following diagram illustrates the decision logic for qualifying a reference standard, highlighting the critical check for regioisomerism.
Caption: Workflow for validating 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one, emphasizing the critical NMR checkpoint to distinguish N-ethyl (target) from O-ethyl (impurity).
Part 5: Synthesis Pathway & Impurity Origins[1][2]
Understanding the origin of the material helps in predicting impurities. The standard synthesis involves alkylating the pyridazinone core.[2]
Caption: Reaction scheme showing the competitive alkylation pathways that generate the critical O-ethyl impurity.
References
Asif, M. (2010).[2][6] "Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone." International Journal of ChemTech Research, 2(2), 1113.[2][6] (General reference for pyridazinone chemistry and N/O alkylation selectivity).
PubChem. (n.d.).[1][2] Compound Summary: 4-Bromo-2-ethyl-1,3-dimethoxy-5-methylbenzene (Structural Analog for Spectral Comparison). Retrieved February 16, 2026, from [Link][1][2]
Comparative Guide: UV-Vis Absorption Profiles of 2-Substituted Pyridazin-3(2H)-ones
Topic: UV-Vis Absorption Maxima of 2-Substituted Pyridazin-3(2H)-ones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In medicinal chemistry, the...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: UV-Vis Absorption Maxima of 2-Substituted Pyridazin-3(2H)-ones
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In medicinal chemistry, the pyridazin-3(2H)-one scaffold is a privileged structure, serving as a core for cardiotonic, analgesic, and anti-inflammatory agents (e.g., Emorfazone, Levosimendan). For researchers, the UV-Vis absorption profile is not merely a characterization metric; it is a critical tool for monitoring tautomeric stability , reaction progress , and electronic tuning of the pharmacophore.
This guide provides an in-depth technical comparison of the optical properties of 2-substituted pyridazin-3(2H)-ones against their unsubstituted parents and isomeric alternatives. It establishes the causality between N2-substitution and spectral shifts, providing a self-validating protocol for using UV-Vis as a purity and identity checkpoint.
Theoretical Framework: The Chromophore & Tautomerism
To interpret the spectra, one must understand the electronic ground state. Unsubstituted pyridazin-3(2H)-ones exist in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms.
Lactam Form (A): The thermodynamically favored form in solution.
Lactim Form (B): Aromatized pyridazin-3-ol structure, less stable in polar solvents.
The "Locking" Effect: Substitution at the N2 position (2-alkyl or 2-aryl) permanently locks the molecule in the lactamoid electronic configuration. This eliminates the tautomeric variable, resulting in sharper, pH-independent spectra compared to the N-unsubstituted parent.
Figure 1: Tautomeric locking via N2-substitution eliminates the lactim form, stabilizing the electronic transition.
Comparative Analysis: Spectral Performance
The following data synthesizes electronic absorption trends. The primary transitions are
(forbidden, weak, >300 nm) and (allowed, intense, <300 nm).
Table 1: Comparative Absorption Maxima ()
Compound Class
Substituent (R)
(nm) [Solvent: EtOH]
()
Spectral Character
Parent
H
310-320 (weak)215-225 (strong)
~1,000~10,000
Broad; pH-dependent due to tautomerism.
2-Alkyl
Methyl / Ethyl
312-325 (weak)220-230 (strong)
High Stability
Hypsochromic stability. Minimal shift vs. parent, but peaks are sharper due to lack of H-bonding donation at N2.
2-Aryl
Phenyl
250-280 (strong)320-330 (shoulder)
>15,000
Bathochromic Shift. Conjugation between N2 and phenyl ring merges bands; significant intensity increase.
Isomer
O-Alkyl (3-alkoxy)
290-300
Moderate
Distinct blue shift vs. N-alkyl; diagnostic for distinguishing N-alkylation vs O-alkylation byproducts.
Mechanism of Shifts
2-Alkyl Effect (The Control): Alkyl groups are weakly electron-donating (+I). They do not significantly perturb the
-system of the pyridazinone ring. Therefore, the spectrum of 2-methylpyridazin-3(2H)-one is the "purest" representation of the fixed lactam chromophore.
2-Aryl Effect (The Conjugator): An aryl group at N2 can rotate but often adopts a twisted conformation to minimize steric clash with the carbonyl oxygen. However, sufficient orbital overlap occurs to lower the HOMO-LUMO gap, causing a Red Shift (Bathochromic) of the
band.
Solvatochromism:
: Exhibits a red shift in polar solvents (dipole stabilization of the excited state).
: Exhibits a blue shift in protic solvents (ethanol, water) because H-bonding stabilizes the ground state lone pair on the oxygen/nitrogen, increasing the energy required for excitation.
To ensure reproducible data for drug development dossiers, follow this protocol. This workflow includes a "Self-Check" step to verify system suitability.
). This helps resolve the weak shoulder from the intense tail in 2-aryl derivatives.
Figure 2: Operational workflow for high-fidelity UV-Vis acquisition.
Applications in Drug Development
Why choose 2-substituted pyridazinones over alternatives?
Metabolic Tracking: The distinct UV signature of the 2-aryl moiety allows for easy detection in HPLC-UV traces during metabolite identification. If the ring is cleaved or the aryl group hydroxylated, the
shifts predictably.
Purity vs. O-Alkylation: During synthesis, N-alkylation is desired, but O-alkylation (forming alkoxypyridazines) is a common impurity.
N-Alkyl Product:
nm.
O-Alkyl Impurity:
nm (Blue shifted).
Action: Use UV-Vis as a quick "in-process control" (IPC) to verify regioselectivity before running expensive NMR.
References
Tautomerism and Electronic Structure
Tautomerism in pyridazin-3(2H)-one: A theoretical study. Journal of Molecular Graphics and Modelling.
Solvent Effects on Pyridazine
Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution. J. Phys. Chem. A.
Synthesis and Spectral Characterization
Synthesis and Characterization of Unique Pyridazines. Liberty University Thesis.
Biological Relevance & Pharmacophore Data
Pyridazin-3(2H)-one: A core for developing bioactive agents. PMC.
A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one
This guide provides an in-depth, procedural framework for the safe handling and disposal of 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one. As a brominated heterocyclic compound, its disposal requires a stringent, safety-f...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, procedural framework for the safe handling and disposal of 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one. As a brominated heterocyclic compound, its disposal requires a stringent, safety-first approach to protect laboratory personnel and ensure environmental compliance. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly, grounded in established safety principles and regulatory standards.
Hazard Profile and Risk Assessment
The primary risks associated with this compound are presumed to be irritation to the skin, eyes, and respiratory system.[1][2][3] It is imperative to handle this chemical with the assumption that it is hazardous upon contact, inhalation, or ingestion.
Table 1: Anticipated Hazard Profile based on Structural Analogs
Direct contact with eyes is likely to cause significant irritation.
Target Organ Toxicity
May cause respiratory irritation (STOT SE 3).[1][2][3]
Inhalation of dust or aerosols may irritate the respiratory tract.
Acute Oral Toxicity
Potentially harmful or toxic if swallowed.[5][6][7]
Heterocyclic compounds can exhibit acute toxicity.
Furthermore, a critical consideration is the compound's behavior under thermal decomposition. During a fire, brominated organic compounds can release highly toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[2] This potential for hazardous off-gassing necessitates disposal via controlled, high-temperature incineration at a licensed facility equipped with exhaust gas scrubbers.[8]
Pre-Disposal Handling & Personal Protective Equipment (PPE)
Before any disposal-related activities commence, ensuring personal and environmental safety is paramount. The following engineering controls and PPE are mandatory.
Engineering Controls : All handling of 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one, including weighing, transferring, and adding to a waste container, must be conducted within a properly functioning and certified chemical fume hood.[4][9] This is the primary defense against inhaling potentially irritating aerosols or vapors.
Personal Protective Equipment (PPE) : A standard PPE ensemble for handling this compound includes:
Gloves : Nitrile or neoprene gloves. Always consult the manufacturer's compatibility chart for the specific solvent being used.[9]
Eye Protection : Chemical splash goggles are required.[9] If there is a significant splash risk, the use of a face shield in addition to goggles is strongly recommended.
Protective Clothing : A fully buttoned, flame-retardant lab coat.
Waste Segregation: The Critical First Step
Proper segregation is the most crucial step in the hazardous waste management process. The defining structural feature of 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one is the presence of a bromine atom, which classifies it as a halogenated organic compound .[10][11]
This classification dictates its disposal pathway. Halogenated waste streams must be kept separate from non-halogenated streams.[12][13] Co-mingling these waste types results in the entire volume being classified as halogenated, dramatically increasing disposal costs and complexity.[13][14]
The following workflow provides a clear decision-making process for waste segregation.
Caption: Waste Segregation Workflow for Organic Solvents.
Step-by-Step Disposal Protocol
This protocol applies to the pure compound, solutions containing the compound, and any materials contaminated with it (e.g., weigh boats, pipette tips, gloves).
Step 4.1: Container Selection and Labeling
Select an Appropriate Container : Use a dedicated, compatible waste container provided by your institution's Environmental Health & Safety (EHS) department, typically a high-density polyethylene (HDPE) carboy designated for halogenated organic waste.[12][13]
Attach a Hazardous Waste Tag : As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[9][13] An incomplete tag on a waste container is a serious compliance violation.
Step 4.2: Waste Collection
Transfer Waste : Carefully transfer the waste into the designated halogenated waste container inside a chemical fume hood. Avoid spills and splashes.
Update the Tag : Immediately list the full chemical name, "4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one," and estimate the quantity added on the hazardous waste tag.[10] If it is in solution, list all components and their approximate percentages.
Seal the Container : Keep the container securely closed at all times, except when actively adding waste.[13] This prevents the release of vapors into the laboratory.
Designated Area : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]
Secondary Containment : The container must be placed within a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
Segregation : Store the halogenated waste container away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[2][9]
Step 4.4: Arranging for Final Disposal
Do Not Overfill : Fill the container to no more than 80-90% of its total capacity to allow for vapor expansion and prevent spills during transport.
Request Pickup : Once the container is full, or if the research project is complete, submit a chemical waste collection request to your institution's EHS office.[13]
NEVER dispose of this compound down the drain or in the regular trash.[4][14] This is a serious regulatory violation and poses a significant environmental hazard.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to mitigate harm.
Spill Management (Small Scale)
Alert Personnel : Immediately alert others in the laboratory.
Isolate the Area : Restrict access to the spill area.
Don PPE : If not already wearing it, don the full PPE described in Section 2.
Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.[7][9] Do not use combustible materials like paper towels as the primary absorbent.
Collect Waste : Carefully sweep or scoop the absorbed material into a sealable container.
Label and Dispose : Label the container as "Spill Debris containing 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one" and dispose of it as hazardous waste through EHS.[9]
Personnel Exposure
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][2][3]
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Chemical Incompatibility
To prevent dangerous reactions within the waste container, never mix 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one waste with the following chemical classes.
The responsible disposal of 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one is a non-negotiable aspect of laboratory safety and environmental stewardship. The core principles are straightforward but absolute: always handle this compound with appropriate PPE in a fume hood, meticulously segregate it as halogenated organic waste , use properly labeled containers, and coordinate final disposal through your certified EHS department. Adherence to these protocols ensures a safe research environment and maintains regulatory compliance.
References
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
TCI AMERICA. (2018, July 6).
Fisher Scientific. (2004, April 19).
Fisher Scientific. (2004, April 19).
U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
Merck Millipore.
Apollo Scientific. (2022, May 16).
Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET: 5-Bromo-2-methoxy-3-methylpyridine.
Bucknell University.
Federal Register. (2000, March 17). Organobromine Production Wastes; Identification and Listing of Hazardous Waste; Land Disposal Restrictions; Listing of CERCLA Hazardous Substances, Reportable Quantities; Final Rule.
Sigma-Aldrich. (2024, September 8).
Washington State University.
TCI Chemicals. (2025, March 28).
Environmental Health and Safety. Hazardous Waste Reduction.
University of Nevada, Reno - Environmental Health & Safety.
St. Olaf College.
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
Princeton University - Environmental Health and Safety.
Personal Protective Equipment (PPE) & Handling Guide: 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one
[1] Executive Summary: The "Why" Behind the Protocol As researchers, we often treat intermediates like 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one as mere building blocks.[1] This is a safety blind spot. This compound b...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Why" Behind the Protocol
As researchers, we often treat intermediates like 4-Bromo-2-ethyl-5-methoxypyridazin-3(2H)-one as mere building blocks.[1] This is a safety blind spot. This compound belongs to the pyridazinone class, a scaffold frequently privileged in the design of mitochondrial complex I inhibitors (METI) used in acaricides (e.g., Pyridaben) and various pharmaceutical agents.[1]
The Scientist's Reality:
Because specific toxicological data (SDS) for this exact intermediate is often sparse or generic, we must apply Structure-Activity Relationship (SAR) inference .[1] The combination of a halogen (Bromine) and a lipophilic tail (Ethyl/Methoxy) suggests enhanced bioavailability and potential for skin absorption.[1]
Core Directive: Treat this compound as a Potent Compound (Band 3/4) until definitive toxicology proves otherwise. Do not rely on the absence of an "Acute Tox" label as evidence of safety.[1]
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the enemy.[1] Based on analog analysis (e.g., 5-Bromo-2-methoxypyridine) and functional group chemistry, the following hazard profile is the operational baseline:
Hazard Category
Probability
Scientific Rationale
Respiratory Irritant
High
Halogenated heterocycles are notorious for irritating mucous membranes upon inhalation of dust.[1]
Skin/Eye Corrosive
Moderate
The bromine substituent can hydrolyze or react with moisture on skin/eyes to form acidic byproducts (HBr).[1]
Systemic Toxicity
Unknown/High
CRITICAL: Pyridazinones can inhibit mitochondrial respiration.[1] Inhalation of dust could lead to systemic fatigue or acute toxicity.[1]
Skin Sensitizer
Possible
Halogenated organic compounds often trigger allergic dermatitis upon repeated exposure.[1]
The PPE Matrix: A Tiered Approach
Do not use a "one size fits all" approach. PPE must scale with the energy and state of the system.[1]
Table 1: Task-Based PPE Requirements[1]
Operational State
Primary Barrier (Engineering Control)
Hand Protection
Eye/Face Protection
Body Protection
Solid Handling (Weighing < 100mg)
HEPA-Filtered Balance Enclosure or Class II BSC.[1]
Why: Static electricity in pyridazinone crystals can cause "particle flight," dispersing invisible micro-dust onto the balance bench.[1]
Static Neutralization: Use an ionizing bar or anti-static gun on the spatula and weigh boat inside the hood before touching the compound.[1]
The "Wet" Transfer: If possible, dissolve the solid directly in the tared weigh boat (inside the enclosure) before moving it to the reaction vessel.[1] Transporting a solution is safer than transporting a powder.[1]
Decontamination: Wipe the balance area with a surfactant (e.g., dilute detergent) followed by methanol.[1] Reason: Organic solvents alone often spread the static charge; surfactants break the surface tension and encapsulate particles.[1]
PPE Decision Logic
The following diagram illustrates the decision-making process for selecting protection based on the physical state of the compound.
Figure 1: Decision tree for selecting Personal Protective Equipment based on physical state and solvent carrier risks.[1]
Disposal & Decontamination Strategy
Improper disposal of halogenated heterocycles is a common regulatory violation.[1] Because of the Bromine atom, this material cannot be incinerated in standard medical waste streams without risking the release of corrosive acid gases (HBr).[1]
Waste Stream Classification[1]
Solid Waste: Segregate into "Halogenated Solid Chemical Waste." Label clearly as "Contains Brominated Organics."[1]
Liquid Waste: Must go into the Halogenated Solvent carboy.[1] Do not mix with non-halogenated solvents (like acetone washings) if your facility separates them, as the disposal cost differs significantly.[1]
Decontamination Workflow
If a spill occurs, simple water washing is insufficient due to the lipophilicity of the ethyl/methoxy groups.[1]
Absorb: Cover liquid spills with vermiculite or chem-pads.[1]
Neutralize: For solid spills, do not sweep (creates dust).[1] Use a wet wipe dampened with 5% Sodium Thiosulfate or a surfactant solution.[1]
Verify: Check surface pH. If acidic (indicating hydrolysis of the bromine), re-clean with a mild bicarbonate solution.[1]
Figure 2: Waste disposal workflow ensuring segregation of halogenated materials for proper incineration.
Emergency Response (First Aid)
Eye Contact: Flush immediately for 15 minutes .[1][3][4][5][6] Do not stop sooner. The bromine moiety can cause delayed deep-tissue damage similar to mild lachrymators.[1]
Skin Contact: Wash with soap and water.[1][3][4][5][6][7] Do not use alcohol (ethanol/isopropanol) to wash skin; this increases the permeability of the skin to the compound, driving the toxin deeper into the dermis.[1]
Inhalation: Move to fresh air immediately. If the victim reports "shortness of breath" or a "metallic taste," seek medical attention for potential pulmonary edema (delayed onset).[1]
References
Sterling Pharma Solutions. (2023).[1] Hazardous Chemistry in API Development: Handling Potent Intermediates.[1] Retrieved from [Link][1]
PubChem. (2025).[1] Compound Summary: 4-Bromo-2-ethyl-1,3-dimethoxy-5-methylbenzene (Structural Analog).[1] National Library of Medicine.[1] Retrieved from [Link]
Duke University. (2025).[1] Safe Handling of Hazardous Drugs and Potent Compounds.[1] Occupational and Environmental Safety.[1][3][5] Retrieved from [Link]